molecular formula C14H18N2O6 B1272311 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid CAS No. 284492-22-4

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Cat. No.: B1272311
CAS No.: 284492-22-4
M. Wt: 310.3 g/mol
InChI Key: VSSDZTCJXHBUGF-UHFFFAOYSA-N
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Description

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSDZTCJXHBUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373557
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284492-22-4
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, a valuable building block in medicinal chemistry and drug development. This compound is of significant interest due to its structural features, which are amenable to further chemical modifications for the development of novel therapeutic agents. This document details the synthetic pathway, experimental protocols, and relevant quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the β-amino acid backbone via a Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and a source of ammonia. In this case, 3-nitrobenzaldehyde serves as the aldehyde precursor. The subsequent step involves the protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Synthesis_Workflow cluster_step1 Step 1: Rodionov Reaction cluster_step2 Step 2: Boc Protection A 3-Nitrobenzaldehyde R1 Reflux A->R1 B Malonic Acid B->R1 C Ammonium Acetate C->R1 D Ethanol (Solvent) D->R1 P1 3-Amino-3-(3-nitrophenyl)propionic acid R1->P1 P1_input 3-Amino-3-(3-nitrophenyl)propionic acid R2 Stir at Room Temperature P1_input->R2 E Di-tert-butyl dicarbonate (Boc)2O E->R2 F Sodium Bicarbonate (Base) F->R2 G Dioxane/Water (Solvent) G->R2 P2 This compound R2->P2

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-3-(3-nitrophenyl)propionic acid via Rodionov Reaction

This procedure outlines the condensation of 3-nitrobenzaldehyde, malonic acid, and ammonium acetate in ethanol to yield the corresponding β-amino acid.

Materials:

  • 3-Nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in absolute ethanol (approximately 3-5 mL per gram of aldehyde).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.

  • Filter the resulting precipitate (unreacted malonic acid and other impurities) and wash with a small amount of cold water.

  • Adjust the pH of the filtrate to approximately 7 with a sodium hydroxide solution. The product, 3-amino-3-(3-nitrophenyl)propionic acid, will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the protection of the amino group of 3-amino-3-(3-nitrophenyl)propionic acid using di-tert-butyl dicarbonate.

Materials:

  • 3-Amino-3-(3-nitrophenyl)propionic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 3-amino-3-(3-nitrophenyl)propionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1M aqueous solution of sodium bicarbonate.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.[1]

  • Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Acidify the aqueous layer to a pH of 2-3 with a cold 1M HCl solution.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

ParameterStep 1: Rodionov ReactionStep 2: Boc Protection
Reactant Ratios 3-Nitrobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Ammonium Acetate (1.5 eq)3-Amino-3-(3-nitrophenyl)propionic acid (1.0 eq), (Boc)₂O (1.1 eq), NaHCO₃ (excess)
Solvent Ethanol1,4-Dioxane/Water
Temperature Reflux (approx. 78 °C)Room Temperature
Reaction Time 6 - 8 hours12 - 24 hours
Typical Yield 60 - 75%85 - 95%
Purification Precipitation/FiltrationRecrystallization or Column Chromatography

Logical Relationships and Potential Signaling Pathway Involvement

The synthesis follows a logical progression from simple starting materials to the final protected amino acid. This workflow is designed to first construct the carbon skeleton and introduce the amino functionality, followed by the protection of this reactive group to allow for its use in further synthetic steps, such as peptide synthesis.

Logical_Flow Start Starting Materials (3-Nitrobenzaldehyde, Malonic Acid, etc.) Step1 Rodionov Reaction: Formation of β-Amino Acid Start->Step1 Intermediate 3-Amino-3-(3-nitrophenyl)propionic acid Step1->Intermediate Step2 Boc Protection: Masking of Amino Group Intermediate->Step2 Final_Product This compound Step2->Final_Product Application Further Applications (e.g., Peptide Synthesis) Final_Product->Application

Figure 2: Logical flow of the synthesis and application.

While specific signaling pathways for this compound are not extensively documented, compounds with similar structural motifs, such as nitro-functionalized phenylalanine derivatives, have been explored as mimics of phosphorylated amino acids. The electron-withdrawing nitro group can act as a bioisostere for the phosphate group, potentially interacting with protein tyrosine phosphatases or other enzymes involved in phosphorylation-dependent signaling cascades. This could lead to the modulation of cellular processes regulated by protein phosphorylation.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Phosphorylation Phosphorylation (e.g., by ATP) Receptor->Phosphorylation Phospho_Receptor Phosphorylated Receptor (Active State) Phosphorylation->Phospho_Receptor Dephosphorylation Dephosphorylation Phospho_Receptor->Dephosphorylation Sustained_Signaling Sustained Downstream Signaling Phospho_Receptor->Sustained_Signaling Normal Signaling Phosphatase Protein Tyrosine Phosphatase (PTP) Phosphatase->Dephosphorylation Inactive_Receptor Inactive Receptor Dephosphorylation->Inactive_Receptor Analog 3-Amino-3-(3-nitrophenyl)propionic Acid Derivative (Phosphatase-Resistant Mimic) Analog->Phosphatase Inhibition Analog->Sustained_Signaling Prolonged Signaling

Figure 3: Putative mechanism of action by mimicking a phosphorylated residue.

This guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals can utilize this information for the production and further derivatization of this versatile chemical entity in the pursuit of novel therapeutics.

References

A Technical Guide to Boc-3-amino-3-(3-nitrophenyl)propanoic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-3-amino-3-(3-nitrophenyl)propanoic acid. This compound is a valuable building block in medicinal chemistry, particularly in the fields of peptide synthesis and drug discovery. The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in organic solvents, while the nitrophenyl moiety offers a site for further chemical modification, making it a versatile reagent for creating complex molecular architectures.[1][2]

Core Chemical Properties

Boc-3-amino-3-(3-nitrophenyl)propanoic acid is a synthetic amino acid derivative. It is typically a white to off-white solid, stable under standard laboratory conditions.[2] The compound exists as two enantiomers, (R) and (S), which are crucial for the stereospecific synthesis of peptides and other chiral molecules.

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-3-amino-3-(3-nitrophenyl)propanoic acid and its enantiomers.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.3 g/mol
Appearance White to off-white solid[2]
Purity Typically ≥95-99% (HPLC)
Storage Conditions 2-8°C[3]
(R)-Enantiomer CAS 501015-24-3
(S)-Enantiomer CAS 500770-84-3[4]
Optical Rotation ([α]D) (R)-enantiomer: +33.5 ± 3° (c=1 in EtOH)[1]
Solubility Profile

The following table provides illustrative solubility data for other Boc-protected amino acids in common solvents.

SolventGeneral Solubility of Boc-Amino AcidsIllustrative Quantitative Data (for other Boc-amino acids)Source(s)
N,N-Dimethylformamide (DMF) SolubleBoc-Val-OH: ~108.6 mg/mL[5]
N-Methyl-2-pyrrolidone (NMP) Soluble-[5]
Dichloromethane (DCM) Soluble-[6]
Dimethyl sulfoxide (DMSO) SolubleBoc-Leu-OH: ~100 mg/mL[5]
Tetrahydrofuran (THF) Generally Soluble-[6]
Water Sparingly soluble to insoluble-
Methanol/Ethanol Soluble-

Spectroscopic Data Overview

Detailed experimental spectroscopic data for Boc-3-amino-3-(3-nitrophenyl)propanoic acid is not widely published. However, based on the known spectral characteristics of its constituent functional groups, the following table outlines the expected regions for key spectroscopic signals.

SpectroscopyFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Boc group (-(CH₃)₃)~1.4 ppm (singlet, 9H)
CH-N~5.0-5.5 ppm (multiplet, 1H)
CH₂-C=O~2.7-2.9 ppm (multiplet, 2H)
Aromatic protons~7.5-8.5 ppm (multiplet, 4H)
NH~5.0-7.0 ppm (broad singlet, 1H)
COOH~10-12 ppm (broad singlet, 1H)
¹³C NMR Boc C=O~155 ppm
Boc C(CH₃)₃~80 ppm
Boc C(CH₃)₃~28 ppm
Carboxylic acid C=O~170-175 ppm
Aromatic carbons~120-150 ppm
CH-N~50-55 ppm
CH₂~40-45 ppm
FT-IR N-H stretch (carbamate)~3300-3400 cm⁻¹
C-H stretch (aliphatic)~2850-3000 cm⁻¹
C=O stretch (carbamate)~1680-1720 cm⁻¹
C=O stretch (carboxylic acid)~1700-1730 cm⁻¹
N-O stretch (nitro group)~1510-1550 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric)

Experimental Protocols

Synthesis of Boc-3-amino-3-(3-nitrophenyl)propanoic Acid

The synthesis of Boc-3-amino-3-(3-nitrophenyl)propanoic acid is typically achieved through the protection of the amino group of 3-amino-3-(3-nitrophenyl)propanoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • 3-amino-3-(3-nitrophenyl)propanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Solvent: Dioxane/water or Acetone/water mixture[7][8]

  • Ethyl acetate

  • 5% Citric acid solution or dilute HCl

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-amino-3-(3-nitrophenyl)propanoic acid (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[7]

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise while stirring at room temperature.

  • Allow the reaction to stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water.

  • Wash the aqueous mixture with ethyl acetate to remove any unreacted Boc₂O and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 5% citric acid solution or dilute HCl.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Boc-3-amino-3-(3-nitrophenyl)propanoic acid.

  • The product can be further purified by recrystallization, typically from a mixture of ethyl acetate and petroleum ether or hexanes.[7]

cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 3-amino-3-(3-nitrophenyl)propanoic acid D Solvent (Dioxane/Water) A->D B Boc Anhydride (Boc₂O) B->D C Base (e.g., Et₃N) C->D E Room Temperature, 2-4h D->E Stirring F Acidification (Citric Acid) E->F G Extraction (Ethyl Acetate) F->G H Drying & Evaporation G->H I Recrystallization H->I J Boc-3-amino-3-(3-nitrophenyl)propanoic acid I->J

Synthesis workflow for Boc-3-amino-3-(3-nitrophenyl)propanoic acid.

Applications in Research and Development

Boc-3-amino-3-(3-nitrophenyl)propanoic acid is a key intermediate in several areas of pharmaceutical and chemical research.

  • Peptide Synthesis: It serves as an unnatural amino acid building block for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of this residue can introduce conformational constraints or novel functionalities into peptides, potentially enhancing their biological activity, stability, or receptor-binding affinity.[1][2]

  • Drug Discovery: The nitrophenyl group can be readily reduced to an amine, which can then be further functionalized. This makes the compound a versatile scaffold for the synthesis of small molecule libraries for high-throughput screening in drug discovery programs. It is particularly useful in the development of targeted therapies.[1][2]

  • Neuroscience Research: Derivatives of nitrophenyl amino acids are utilized in neuroscience to study neurotransmitter systems and develop potential therapeutics for neurological disorders.[9]

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical cycle of using Boc-3-amino-3-(3-nitrophenyl)propanoic acid in Boc-chemistry-based solid-phase peptide synthesis.

start Resin-Bound Peptide (with free N-terminus) deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (e.g., DIEA in DCM) wash1->neutralization wash2 Wash neutralization->wash2 coupling Coupling: Boc-3-amino-3- (3-nitrophenyl)propanoic acid + Coupling Reagent (e.g., HBTU) wash2->coupling wash3 Wash coupling->wash3 end Resin-Bound Peptide (Elongated by one residue) wash3->end repeat Repeat Cycle or Final Cleavage end->repeat

Workflow for incorporating the amino acid in SPPS.

Conclusion

Boc-3-amino-3-(3-nitrophenyl)propanoic acid is a strategically important synthetic intermediate for researchers in the life sciences. Its bifunctional nature, combining a protected amino acid with a modifiable aromatic ring, provides a powerful tool for the synthesis of novel peptides and small molecules with therapeutic potential. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this compound in research and development endeavors.

References

An In-Depth Technical Guide to 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, a key building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the molecule's chemical properties, provides a representative experimental protocol, and illustrates its application in a common workflow.

Core Molecular Data

This compound is a derivative of β-phenylalanine containing a tert-butyloxycarbonyl (Boc) protecting group and a nitro group on the phenyl ring. The Boc group enhances stability and solubility, making it an ideal intermediate for synthesizing complex peptides and novel therapeutic agents.[1] The nitro group offers a site for further chemical modification, expanding its utility.

Below is a summary of its key quantitative data.

PropertyValueReferences
Molecular Formula C₁₄H₁₈N₂O₆[1][2][3][4]
Molecular Weight 310.31 g/mol [1][3]
Appearance White solid[1]
Purity ≥95-99% (by HPLC)[1]
CAS Number 501015-24-3 (for R-enantiomer)[1]
500770-84-3 (for S-enantiomer)[2][4][5]

Applications in Research and Drug Development

This compound is a versatile tool with several important applications in scientific research:

  • Peptide Synthesis : It serves as a non-canonical amino acid building block for creating modified peptides with enhanced biological activity, stability, or novel functions.[1][6][7]

  • Drug Development : It is a crucial component in the design of new drugs, particularly for developing targeted therapies against cancer and neurological disorders.[1][6][7] The unique structure allows for specific interactions with biological targets like enzymes and receptors.[6][7]

  • Neuroscience Research : The molecule's structure is useful for studying neurotransmitter systems and developing potential treatments for neurological conditions.[1][6][7]

Representative Experimental Protocol: Synthesis of a Protected β-Amino Acid

While a specific protocol for the industrial synthesis of this compound is proprietary, a general and representative laboratory-scale synthesis for a structurally similar protected β-amino acid is outlined below. This procedure is based on established methods for asymmetric synthesis.

Objective: To synthesize an enantiomerically pure Boc-protected β-amino acid from a chiral precursor.

Materials:

  • Chiral pyrimidinone precursor

  • Aryl halide (e.g., 3-nitro-iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., diethylamine)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

Methodology:

  • Coupling Reaction:

    • Dissolve the chiral pyrimidinone precursor (1.0 eq), the corresponding aryl halide (1.0 eq), and the palladium catalyst (0.01 eq) in DMF.

    • Add the base (1.1 eq) to the solution.

    • Transfer the mixture to a sealed pressure tube and purge with an inert gas (e.g., argon).

    • Heat the reaction in a boiling water bath for 48 hours in the dark.

    • After cooling, the product is isolated and purified using standard chromatographic techniques.

  • Deprotection and Ring Opening:

    • Charge a flask with the purified intermediate from the previous step.

    • Dissolve the compound in a mixture of THF and 95% ethanol.

    • Cool the mixture to between -35°C and -45°C using a dry ice/acetone bath.

    • Slowly add aqueous HCl (e.g., 9 N) dropwise until the pH of the solution is approximately 7. This step cleaves the heterocyclic ring to yield the amino acid.

  • Boc Protection:

    • To the resulting amino acid solution, add Di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., sodium bicarbonate) to protect the newly formed amino group.

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Upon completion, the reaction mixture is acidified and the final product, this compound, is extracted using an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to yield the final white solid.

Visualization of Experimental Workflows

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating this amino acid into a growing peptide chain.

G cluster_0 SPPS Cycle for Amino Acid Addition A Start: Resin with N-terminal Fmoc protecting group B 1. Deprotection: Remove Fmoc group with piperidine A->B Step 1 C Wash Resin B->C D 2. Activation & Coupling: Activate this compound with coupling agents (e.g., HBTU/DIEA) C->D Step 2 E Couple activated amino acid to the free N-terminal of the peptide D->E F Wash Resin E->F G Repeat Cycle for next amino acid F->G Step 3

Caption: Workflow for incorporating the amino acid in Solid-Phase Peptide Synthesis.

The diagram below illustrates a conceptual signaling pathway that could be investigated using a peptide synthesized with this modified amino acid. Peptides designed with this building block can act as inhibitors or modulators of protein-protein interactions.

G Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates Ligand Endogenous Ligand Ligand->Receptor Activates Peptide Synthetic Peptide Inhibitor (contains 3-nitrophenyl propionic acid residue) Peptide->Receptor Blocks Binding KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response

Caption: A conceptual signaling pathway modulated by a synthetic peptide inhibitor.

References

Solubility Profile of 3-(Boc-amino)-3-(3-nitrophenyl)propionic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is critical for its application in peptide synthesis, medicinal chemistry, and as a building block for novel therapeutics. This technical guide provides a comprehensive overview of its anticipated solubility in common organic solvents, detailed experimental protocols for solubility determination, and a discussion of its relevance in drug discovery workflows.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound—possessing a polar carboxylic acid group, a nonpolar tert-butyloxycarbonyl (Boc) protecting group, and an aromatic nitro group—suggests a nuanced solubility profile. The presence of the Boc group is known to generally enhance stability and solubility in organic solvents.[1][2][3]

Predicted Qualitative Solubility

Based on its functional groups, the following table summarizes the expected qualitative solubility of this compound.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to Soluble The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the bulky nonpolar Boc group and the nitrophenyl ring will limit aqueous solubility. Solubility is expected to be higher in alcohols compared to water. For a related compound, 3-Nitropropionic acid, the solubility in ethanol is approximately 10 mg/ml.[4]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble These solvents can effectively solvate both the polar and nonpolar regions of the molecule. DMSO is a common solvent for similar compounds.[4]
Nonpolar Hexane, TolueneInsoluble to Sparingly Soluble The significant polarity imparted by the carboxylic acid and nitro groups will likely render the compound insoluble in highly nonpolar solvents.
Chlorinated Solvents Dichloromethane (DCM)Soluble DCM is a common solvent for Boc-protected amino acids and is expected to be a good solvent for this compound.
Ethers Diethyl Ether, THFSparingly Soluble to Soluble Tetrahydrofuran (THF) is likely to be a better solvent than diethyl ether due to its higher polarity.
Aqueous Base 5% NaOH, 5% NaHCO₃Soluble The carboxylic acid will be deprotonated by aqueous bases to form a highly polar and water-soluble carboxylate salt.[5][6][7]
Aqueous Acid 5% HClInsoluble The compound does not possess a sufficiently basic functional group to be protonated and solubilized by dilute acid. The amino group is protected as a non-basic carbamate.[5][6][7]

Experimental Protocols for Solubility Determination

To quantitatively and qualitatively assess the solubility of this compound, the following experimental protocols can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and can help in classifying the compound.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Selection of solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Dichloromethane, Hexane.

Procedure:

  • Add approximately 20-30 mg of the compound to a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 1-2 minutes.[5]

  • Observe the solution. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

  • For aqueous solutions, the pH can be tested with litmus paper to confirm acidic or basic properties.[6]

A logical flow for this process is illustrated in the diagram below.

G Figure 1: Qualitative Solubility Testing Workflow start Start with Compound water Test Solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No test_organic Test in Organic Solvents (DCM, Ethanol, etc.) soluble_water->test_organic test_base Test Solubility in 5% NaOH insoluble_water->test_base soluble_base Soluble (Acidic Compound) test_base->soluble_base Yes insoluble_base Insoluble test_base->insoluble_base No test_acid Test Solubility in 5% HCl insoluble_base->test_acid soluble_acid Soluble (Basic Compound) test_acid->soluble_acid Yes insoluble_acid Insoluble (Neutral Compound) test_acid->insoluble_acid No insoluble_acid->test_organic

Figure 1: Qualitative Solubility Testing Workflow
Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for creating a standard curve for HPLC or UV-Vis analysis.

  • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • After equilibration, allow the samples to stand, or centrifuge them to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

The general workflow for this quantitative method is depicted below.

G Figure 2: Shake-Flask Method for Quantitative Solubility cluster_prep Sample Preparation cluster_analysis Analysis prep_1 Add excess solid to solvent in a vial prep_2 Seal and place on shaker prep_1->prep_2 prep_3 Equilibrate for 24-72h at constant temperature prep_2->prep_3 analysis_1 Centrifuge to separate solid prep_3->analysis_1 analysis_2 Withdraw supernatant analysis_1->analysis_2 analysis_3 Dilute aliquot analysis_2->analysis_3 analysis_4 Analyze by HPLC or UV-Vis analysis_3->analysis_4 calc Calculate Solubility (e.g., mg/mL) analysis_4->calc

Figure 2: Shake-Flask Method for Quantitative Solubility

Application in Drug Development

This compound is a valuable building block in pharmaceutical research, particularly in peptide synthesis and the creation of small molecule inhibitors.[1][2] Its solubility characteristics are crucial at several stages of the drug discovery and development pipeline.

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the solubility of protected amino acids in coupling and deprotection reagents is essential for efficient reaction kinetics and high yields.

  • High-Throughput Screening (HTS): For biological screening, compounds must be dissolved, typically in DMSO, to create stock solutions for testing. Poor solubility can lead to inaccurate results.

  • Formulation Development: The aqueous solubility of a final drug candidate is a key determinant of its bioavailability and potential routes of administration.

The logical relationship of solubility to these applications is outlined below.

G Figure 3: Role of Solubility in Drug Development compound This compound solubility Favorable Solubility Profile compound->solubility synthesis Efficient Peptide Synthesis solubility->synthesis screening Reliable Biological Screening solubility->screening formulation Feasible Drug Formulation solubility->formulation candidate Viable Drug Candidate synthesis->candidate screening->candidate formulation->candidate

Figure 3: Role of Solubility in Drug Development

References

An In-depth Technical Guide to CAS 284492-22-4: 3-N-Boc-3-(3-nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

3-N-Boc-3-(3-nitrophenyl)propionic acid is a derivative of a β-amino acid, characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amine and a nitrophenyl substituent. This structure makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science.

Table 1: Physicochemical Properties of CAS 284492-22-4

PropertyValueSource
CAS Number 284492-22-4N/A
IUPAC Name 3-(tert-butoxycarbonylamino)-3-(3-nitrophenyl)propanoic acidN/A
Molecular Formula C₁₄H₁₈N₂O₆[1]
Molecular Weight 310.3 g/mol [1]
Predicted Boiling Point 483.9 ± 45.0 °CN/A
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(CC(=O)O)NC(=O)OC(C)(C)CN/A

Role in Synthesis and Drug Discovery

The primary application of 3-N-Boc-3-(3-nitrophenyl)propionic acid is as a building block in the synthesis of more complex molecules. The Boc-protecting group offers stability and facilitates its use in peptide synthesis, while the nitrophenyl group can be a key feature for biological interactions or further chemical modification.

Compounds of this class, namely Boc-protected β-amino acids, are utilized in:

  • Peptide Synthesis: They serve as unnatural amino acid residues to be incorporated into peptide chains. This can enhance the peptide's stability against enzymatic degradation and modulate its biological activity.

  • Drug Development: These molecules are used in the design of novel pharmaceuticals. The structural motif of a nitrophenyl-substituted amino acid can be found in compounds being investigated for various therapeutic areas, though specific activity for this compound is not documented.

General Experimental Workflow: Use in Peptide Synthesis

While a specific, detailed experimental protocol for the use of CAS 284492-22-4 is not available in the literature, a general workflow for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS) can be outlined.

Workflow: Incorporation of 3-N-Boc-3-(3-nitrophenyl)propionic acid into a Peptide

G cluster_0 Resin Preparation cluster_1 Amino Acid Coupling cluster_2 Peptide Elongation & Cleavage resin Solid Support (Resin) deprotection1 Fmoc Deprotection of Resin resin->deprotection1 coupling Coupling to Resin deprotection1->coupling activation Activation of CAS 284492-22-4 (e.g., with HBTU/DIEA) activation->coupling deprotection2 Boc Deprotection (e.g., with TFA) coupling->deprotection2 elongation Further Amino Acid Couplings deprotection2->elongation cleavage Cleavage from Resin (e.g., with HF or TFMSA) elongation->cleavage

References

The Dual Role of the Nitrophenyl Group in Boc-Protected Amino Acid Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern peptide synthesis and chemical biology. Among these, the tert-butyloxycarbonyl (Boc) group has long been a staple for the temporary protection of the α-amino group of amino acids. The versatility of Boc-protected amino acids is significantly enhanced by the incorporation of the nitrophenyl moiety, which serves two distinct and critical roles: as a photolabile protecting group for spatiotemporal control of chemical reactions and as a carboxyl-activating group for efficient peptide bond formation. This technical guide provides a comprehensive overview of these dual functions, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers in the field.

The Nitrophenyl Group as a Photolabile Protecting Group (PPG)

The ortho-nitrophenyl group is the core component of several photolabile protecting groups (PPGs), enabling the release of a protected functional group upon irradiation with UV light. This property is invaluable for applications requiring precise spatial and temporal control, such as in the light-directed synthesis of peptide microarrays and the caging of bioactive molecules.

The 2-(2-Nitrophenyl)propyloxycarbonyl (NPPOC) Group

A prominent example of a nitrophenyl-based PPG is the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group. When attached to the amino group of an amino acid, the NPPOC group renders it inert. Exposure to UV light, typically at a wavelength of 365 nm, triggers a photochemical reaction that cleaves the NPPOC group, liberating the free amine.

The photocleavage of NPPOC-protected amino acids is notably efficient, proceeding approximately twice as fast as the cleavage of the related o-nitroveratryloxycarbonyl (NVOC)-protected amino acids[1][2]. This increased rate is attributed to a different cleavage mechanism[2]. The quantum yield for the photolysis of NPPOC has been reported to be approximately 0.41 in methanol, indicating a relatively high efficiency for the conversion of absorbed photons into chemical change[3].

Mechanism of Photocleavage

The photocleavage of the NPPOC group is initiated by the absorption of a photon by the ortho-nitrophenyl chromophore. This leads to an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a β-elimination reaction to release the protected amine, carbon dioxide, and 2-nitrosostyrene.

NPPOC_Cleavage Start NPPOC-Protected Amino Acid UV_Light UV Light (365 nm) Start->UV_Light Absorption Excited_State Excited State UV_Light->Excited_State H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Aci_Nitro Aci-Nitro Intermediate H_Abstraction->Aci_Nitro Beta_Elimination β-Elimination Aci_Nitro->Beta_Elimination Products Free Amino Acid + CO₂ + 2-Nitrosostyrene Beta_Elimination->Products

Mechanism of NPPOC Photocleavage.
Quantitative Data for Nitrophenyl-Based Photolabile Protecting Groups

Protecting GroupWavelength (nm)Quantum Yield (Φ)Relative Cleavage RateReference
NPPOC365~0.41~2x NVOC[1][2][3]
NVOC365-1[1][2]
Benzoyl-NPPOC365Higher than NPPOC~2x NPPOC[4]
Thiophenyl-NPPOC365-~12x NPPOC[4]
Experimental Protocols

1.4.1. Synthesis of NPPOC-Protected Amino Acids

The synthesis of NPPOC-protected amino acids generally involves the reaction of the amino acid with NPPOC-chloride under basic conditions.

  • Materials: L-amino acid, sodium carbonate (Na₂CO₃), 1,4-dioxane, water, NPPOC-chloride, tetrahydrofuran (THF), ethyl acetate.

  • Procedure:

    • Dissolve the L-amino acid (1 mmol) and Na₂CO₃ (2.2 mmol) in a 1:1 mixture of water and 1,4-dioxane (10 mL) and cool to 0°C.

    • Add a solution of NPPOC-chloride (1 mmol) in THF (1 mL) dropwise to the cooled amino acid solution.

    • After 20 minutes, remove the ice bath and continue stirring for 18-24 hours at room temperature.

    • Evaporate the reaction mixture to dryness.

    • Add water (3 mL) to the residue and extract with ethyl acetate (2 x 5 mL) to remove any unreacted NPPOC-chloride or its hydrolysis products.

    • The aqueous layer containing the NPPOC-protected amino acid can then be purified, for example, by acidification and extraction, followed by chromatography if necessary.

1.4.2. Photodeprotection of NPPOC-Amino Acids

The photodeprotection is typically carried out using a UV lamp with a primary emission at 365 nm. The reaction progress can be monitored by techniques such as HPLC.

  • Materials: NPPOC-protected amino acid, appropriate solvent (e.g., acetonitrile/water mixture), UV lamp (365 nm).

  • Procedure:

    • Dissolve the NPPOC-protected amino acid in the chosen solvent to a desired concentration (e.g., 100 µM).

    • Irradiate the solution with a 365 nm UV light source. The irradiation time will depend on the concentration, solvent, and light intensity. For a 100 µM solution, photocleavage can be accomplished within minutes[5].

    • Monitor the disappearance of the starting material and the appearance of the deprotected amino acid by reverse-phase HPLC.

The Nitrophenyl Group as a Carboxyl-Activating Group

In the second major role, a nitrophenyl group, typically in the para or ortho position, is esterified to the C-terminus of a Boc-protected amino acid. The strong electron-withdrawing nature of the nitro group makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the amino group of another amino acid. These "active esters" are stable enough to be isolated but reactive enough for efficient peptide bond formation.

p-Nitrophenyl and o-Nitrophenyl Esters in Peptide Synthesis

Both p-nitrophenyl (ONp) and o-nitrophenyl (ONp) esters of Boc-amino acids are effective for stepwise peptide synthesis[6]. The choice between the ortho and para isomer can influence the reaction kinetics, though both serve to activate the carboxyl group for amidation. This method is particularly advantageous due to its simplicity and the mild conditions required for the coupling reaction, which minimizes side reactions[3].

Mechanism of Peptide Coupling via Nitrophenyl Esters

The peptide coupling reaction is a nucleophilic acyl substitution. The amino group of the incoming amino acid attacks the activated carbonyl carbon of the Boc-amino acid nitrophenyl ester. The nitrophenolate is a good leaving group, facilitating the formation of the tetrahedral intermediate which then collapses to form the new peptide bond.

Peptide_Coupling Boc_AA_ONp Boc-Amino Acid Nitrophenyl Ester Nucleophilic_Attack Nucleophilic Attack Boc_AA_ONp->Nucleophilic_Attack Free_AA Free Amino Acid (Amino Component) Free_AA->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Departure Nitrophenolate Departure Tetrahedral_Intermediate->Leaving_Group_Departure Dipeptide Boc-Dipeptide Leaving_Group_Departure->Dipeptide

Peptide bond formation using a nitrophenyl ester.
Quantitative Data for Peptide Coupling with Nitrophenyl Esters

N-Protected Amino AcidCoupling PartnerProductYield (%)Reference
Boc-L-GlnGlyBoc-L-Gln-Gly65[7]
Cbz-L-GlnGlyCbz-L-Gln-Gly31[7]
Cbz-L-GlnL-SerCbz-L-Gln-L-Ser30[7]
Cbz-L-Gln-GlyGlyCbz-L-Gln-Gly-Gly15[7]
Cbz-GlyL-Gln-GlyCbz-Gly-L-Gln-Gly71[7]
Cbz-L-GlnL-LeuCbz-L-Gln-L-Leu43[7]
Cbz-Gly-L-LeuGlyCbz-Gly-L-Leu-Gly-[7]
Experimental Protocols

2.4.1. In-situ Formation of p-Nitrophenyl Esters and Peptide Coupling

This two-step, one-pot procedure allows for the rapid and efficient synthesis of peptides.

  • Materials: N-protected amino acid (e.g., Boc-Xaa), acetonitrile, triethylamine (Et₃N), p-nitrophenyl chloroformate (pNPCF), 4-dimethylaminopyridine (DMAP), free amino acid (Yaa), distilled water, 6 M HCl.

  • Procedure:

    • Activation Step:

      • Dissolve the N-protected amino acid (2.0 mmol) in acetonitrile (100 mL).

      • Add Et₃N (0.31 mL, 2.2 mmol) and cool the solution in an ice bath.

      • Add pNPCF (0.44 g, 2.2 mmol).

      • After 5 minutes, add DMAP (24 mg, 0.2 mmol) and stir the reaction for 50 minutes.

    • Coupling Step:

      • In a separate flask, prepare a clear solution of the free amino acid (8.0 mmol) in distilled water (100 mL) and Et₃N (1.12 mL, 8.0 mmol).

      • Remove the ice bath from the activation solution and add the solution of the second amino acid dropwise with stirring over 5 minutes.

      • Allow the reaction to proceed for an additional 100 minutes.

    • Work-up:

      • Remove the acetonitrile under reduced pressure.

      • Add water to the remaining solution to a final volume of 150 mL.

      • Acidify the solution to pH 2 with 6 M HCl and allow the peptide product to precipitate at 4°C.

      • Filter the solution and rinse the solid with 1 M HCl (80 mL).

      • Dry the solid under vacuum to yield the peptide product as a white powder.

Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc-Protected Amino Acids

The principles of using nitrophenyl groups can be integrated into solid-phase peptide synthesis (SPPS). For instance, a photolabile linker containing a nitrophenyl group can be used to attach the peptide to the solid support, allowing for cleavage from the resin using light. Alternatively, Boc-amino acid nitrophenyl esters can be used as the activated species in the coupling steps of a solution-phase synthesis or a fragment condensation strategy. The following diagram illustrates a general Boc-SPPS workflow.

SPPS_Workflow Start Start with Resin Attach_AA1 Attach first Boc-Amino Acid Start->Attach_AA1 Deprotection1 Boc Deprotection (e.g., TFA) Attach_AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Neutralization Neutralization (e.g., DIEA) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling Couple next Boc-Amino Acid Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection1 for next cycle Cleavage Cleave from Resin (e.g., HF) Repeat->Cleavage synthesis complete Purification Purify Peptide Cleavage->Purification

General workflow for Boc-based solid-phase peptide synthesis.

Conclusion

The nitrophenyl group imparts powerful and distinct functionalities to Boc-protected amino acids, making them highly versatile reagents in peptide chemistry and beyond. As a component of photolabile protecting groups, it offers precise spatiotemporal control over chemical reactions, which is critical for advanced applications like microarray synthesis. As a carboxyl-activating group, it provides a reliable and efficient means for peptide bond formation under mild conditions. A thorough understanding of the mechanisms, quantitative parameters, and experimental protocols associated with these dual roles, as outlined in this guide, will enable researchers to effectively leverage the unique properties of nitrophenyl-containing Boc-amino acids in their synthetic endeavors.

References

An In-depth Technical Guide on the Stability and Storage of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid. The information is intended to ensure the integrity and longevity of the compound for research and development applications.

Compound Overview

This compound is a valuable building block in medicinal chemistry and peptide synthesis.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it suitable for various synthetic protocols.[1][2] However, the nitrophenyl group can influence its reactivity and degradation pathways. Understanding the stability profile of this compound is crucial for obtaining reliable and reproducible experimental results.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. The Boc protecting group is known to be labile under acidic conditions. The nitrophenyl group, while generally stable, can be susceptible to reduction.

Key Stability Considerations:

  • Thermal Stability: The compound is generally stable at recommended storage temperatures. However, elevated temperatures can lead to degradation.

  • Light Sensitivity: As with many aromatic nitro compounds, prolonged exposure to light, particularly UV light, may lead to photodegradation.

  • Hygroscopicity: The compound is typically supplied as a lyophilized powder and should be protected from moisture to prevent hydrolysis.[3]

  • pH Sensitivity: The Boc group is sensitive to acidic conditions and will be cleaved. The compound is more stable in neutral or slightly basic conditions.

  • Oxidizing and Reducing Agents: The nitro group can be reduced, and the molecule may be susceptible to strong oxidizing agents.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers.

ParameterRecommended Conditions
Temperature Long-term: -20°C to -80°C for up to 6 months.[3] Short-term: 4°C for up to one week.[3]
Atmosphere Store in a tightly closed container in a dry and well-ventilated place.[4][5]
Light Protect from light. Store in an opaque or amber vial.
Form The compound is often supplied as a lyophilized powder.[3]
Handling Avoid formation of dust and aerosols.[4] Handle in a well-ventilated area.[4] Avoid contact with skin and eyes.[4] Repeated freezing and thawing is not recommended.[3]
Incompatibilities Strong oxidizing agents, strong acids.[6][7] Store apart from foodstuff containers or incompatible materials.[4][5]

Experimental Protocol: Stability Testing

The following is a general protocol for assessing the stability of this compound under various stress conditions.

Objective: To determine the degradation profile of the compound under accelerated and stressed conditions.

Materials:

  • This compound

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Forced degradation chambers (temperature, humidity, and light controlled)

  • pH meter

  • Solvents (acetonitrile, water, methanol - HPLC grade)

  • Buffers (phosphate, acetate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

Methodology:

  • Reference Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the compound in acidic solutions (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate the compound in basic solutions (e.g., 0.1 N NaOH) at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and its solution to UV and visible light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Determine the degradation rate constants and the half-life of the compound under each stress condition.

Below is a graphical representation of the experimental workflow.

Stability_Testing_Workflow Stability Testing Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start prep_std Prepare Reference Standard start->prep_std stress_conditions Expose to Stress Conditions prep_std->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidative Degradation stress_conditions->oxidation thermal Thermal Degradation stress_conditions->thermal photo Photostability stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

Caption: Workflow for stability testing of the compound.

Potential Degradation Pathways

While specific degradation pathways for this molecule are not extensively published, logical degradation routes can be inferred based on its structure. The primary degradation is likely to involve the loss of the Boc protecting group under acidic conditions. The nitro group could potentially be reduced to an amino group under reducing conditions.

Below is a diagram illustrating a potential degradation pathway.

Degradation_Pathway Potential Degradation Pathway parent This compound de_boc 3-Amino-3-(3-nitrophenyl)propionic acid parent->de_boc Acidic Conditions reduced 3-(Boc-amino)-3-(3-aminophenyl)propionic acid parent->reduced Reducing Conditions

Caption: Potential degradation pathways of the compound.

Conclusion

Proper handling and storage of this compound are essential to maintain its quality and ensure the reliability of experimental outcomes. Adherence to the recommended storage conditions, particularly protection from heat, light, and moisture, will minimize degradation. For critical applications, it is advisable to perform stability testing under conditions relevant to the intended use.

References

A Deep Dive into Boc Protection for Non-Natural Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides and other molecular frameworks is a powerful strategy for modulating biological activity, enhancing stability, and exploring novel chemical space. The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in this endeavor, offering a versatile and robust method for the temporary masking of amino functionalities. This technical guide provides an in-depth exploration of the core principles and practices of Boc protection and deprotection as applied to the unique challenges presented by non-natural amino acids.

Core Principles of Boc Protection

The Boc group is prized for its stability in a wide range of chemical environments, including basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions. This orthogonality is crucial in multi-step syntheses. The most prevalent method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. A base is typically employed to neutralize the resulting acidic proton, driving the reaction to completion.

Mechanism of Boc Protection

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Amino Acid) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_NH_R Boc-NH-R Intermediate->Boc_NH_R Collapse tBuOH t-BuOH Intermediate->tBuOH Byproducts CO2 CO₂ Intermediate->CO2

Caption: Mechanism of Boc protection of an amino acid.

Challenges and Strategies for Non-Natural Amino Acids

The diverse structures of non-natural amino acids can present unique challenges for Boc protection. Steric hindrance and altered electronic properties are primary concerns that often necessitate modifications to standard protocols.

Sterically Hindered Amino Acids: For amino acids with bulky side chains or α,α-disubstitution, the nucleophilicity of the amino group is diminished, slowing the rate of Boc protection. To overcome this, more forcing conditions may be required. This can include the use of stronger bases such as sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) in anhydrous solvents like THF.[1]

N-Methylated Amino Acids: The secondary amine of N-methylated amino acids can also be less reactive. Successful Boc protection often involves deprotonation with a strong base like NaH in the presence of an alkylating agent.[1]

β- and γ-Amino Acids: While generally less sterically hindered at the amino group, the altered backbone structure of β- and γ-amino acids can influence their solubility and reactivity. Standard Boc protection protocols are often effective, but optimization of solvent systems may be necessary to ensure homogeneity.

Quantitative Data on Boc Protection of Non-Natural Amino Acids

The efficiency of Boc protection is highly dependent on the substrate and reaction conditions. The following table summarizes representative yields for various classes of non-natural amino acids.

Non-Natural Amino Acid ClassExampleReagentsSolventBaseTime (h)Yield (%)Reference
α,α-Disubstitutedα-Aminoisobutyric acid (AIB)(Boc)₂ODioxane/WaterNaOH12>95[2]
N-MethylatedN-Methyl-L-ValineMeI, NaHTHFNaH12High[1][3]
β-Amino Acidβ³-Homophenylalanine(Boc)₂ODioxane/WaterNaHCO₃1290-98[4]
γ-Amino Acidγ-Aminobutyric acid (GABA)(Boc)₂ODioxane/WaterNaHCO₃12>90[5]

Boc Deprotection: Removing the Shield

The acid-lability of the Boc group is its most critical feature for deprotection. Trifluoroacetic acid (TFA) is the most commonly used reagent, typically in a solution with dichloromethane (DCM).

Mechanism of Boc Deprotection

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_NH_R Boc-NH-R Protonated_Boc [Protonated Intermediate] Boc_NH_R->Protonated_Boc H_plus H⁺ (from TFA) H_plus->Protonated_Boc Carbamic_Acid [Carbamic Acid] Protonated_Boc->Carbamic_Acid Loss of t-Butyl cation tBu_cation t-Butyl cation Protonated_Boc->tBu_cation NH3_R ⁺NH₃-R Carbamic_Acid->NH3_R Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.[6]

During deprotection, the formation of a reactive tert-butyl cation can lead to side reactions, particularly with electron-rich residues like tryptophan and methionine. To mitigate this, scavengers such as triisopropylsilane (TIS) or water are often added to the cleavage cocktail.[7]

Quantitative Data on Boc Deprotection of Non-Natural Amino Acids

Deprotection is generally efficient across a range of amino acid structures. However, reaction times may need to be extended for more sterically hindered residues.

SubstrateDeprotection ConditionsTimeYieldReference
Boc-Glycine50% TFA in DCM30 min>99%[8]
Boc-N-Me-MethionineTFA/Phenol/Water/TIS2-4 hHigh[9]
General N-Boc Amines4M HCl in Dioxane1-4 hHigh[6]
General N-Boc Amines5 eq. TFA in CH₂Cl₂, Microwave 60°C30 minHigh[10][11]

Boc Protection in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy is a well-established methodology in SPPS. The cycle involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.

SPPS Workflow with Boc-Protected Non-Natural Amino Acids

Boc_SPPS_Workflow start Start: Resin with C-terminal Amino Acid deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling of next Boc-Protected Non-Natural Amino Acid wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 wash3->deprotection Repeat for next cycle final_cleavage Final Cleavage from Resin and Side-Chain Deprotection wash3->final_cleavage Final Step end_peptide Purified Peptide final_cleavage->end_peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocols

General Protocol for Boc Protection of a Non-Natural Amino Acid

Materials:

  • Non-natural amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane

  • Water

  • 1 M HCl

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the non-natural amino acid in a 1:1 mixture of dioxane and 1 M aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected non-natural amino acid.[5]

General Protocol for Boc Deprotection using TFA

Materials:

  • Boc-protected amino acid or peptide

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water) as needed

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired volume of TFA (typically to a final concentration of 25-50% v/v). If required, add scavengers to the TFA solution before addition.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the solid by filtration or centrifugation and wash with cold diethyl ether.[7]

Choosing a Protection/Deprotection Strategy

The selection of an appropriate Boc protection and deprotection strategy depends on the specific properties of the non-natural amino acid.

Decision Workflow for Boc Protection and Deprotection

Decision_Workflow start Start: Non-Natural Amino Acid steric_hindrance Sterically Hindered? start->steric_hindrance standard_protection Standard Protection: (Boc)₂O, NaHCO₃ in Dioxane/Water steric_hindrance->standard_protection No strong_base_protection Modified Protection: (Boc)₂O, Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) steric_hindrance->strong_base_protection Yes acid_labile_side_chains Acid-Labile Side Chains? standard_protection->acid_labile_side_chains strong_base_protection->acid_labile_side_chains standard_deprotection Standard Deprotection: TFA in DCM acid_labile_side_chains->standard_deprotection No scavengers Add Scavengers (e.g., TIS, Water) to Deprotection Cocktail acid_labile_side_chains->scavengers Yes final_product Boc-Protected or Deprotected Amino Acid standard_deprotection->final_product scavengers->standard_deprotection

Caption: Decision workflow for selecting a Boc protection/deprotection strategy.

References

The Expanding Role of Nitrophenylalanine Derivatives in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylalanine derivatives, non-canonical amino acids, are increasingly vital tools in biochemical research and drug development. Their unique nitro group modifications offer novel functionalities, enabling precise control and observation of biological processes. This technical guide explores the core applications of 2-nitrophenylalanine, 3-nitrophenylalanine, and 4-nitrophenylalanine, providing in-depth experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging these powerful molecules. Applications covered include light-inducible protein cleavage, real-time monitoring of protein dynamics using infrared spectroscopy, and the development of novel therapeutics and biochemical assays.

Photocleavable Control of Protein Function with 2-Nitrophenylalanine

The ortho-position of the nitro group in 2-nitrophenylalanine (2-NPA) confers a remarkable photosensitive property. When incorporated into a polypeptide chain, irradiation with UV light triggers a site-specific cleavage of the protein backbone.[1][2] This powerful technique provides researchers with unprecedented spatiotemporal control over protein activity, allowing for the activation or deactivation of proteins in living cells or in vitro with a pulse of light.[1]

The photocleavage reaction proceeds through an unusual cinnoline-forming mechanism, resulting in a C-terminal carboxylate and an N-terminal cinnoline group.[1] This method is a significant advancement over traditional chemical or enzymatic cleavage methods, which often lack specificity and can denature the target protein.

Quantitative Analysis of 2-NPA Photocleavage

The efficiency of photocleavage is a critical parameter for experimental design. Quantitative data from studies on model peptides and folded proteins provide a baseline for what to expect.

ParameterValueConditionsReference
Quantum Yield (Φ) 0.07 ± 0.01Model peptide in phosphate-buffered saline (pH 7.4) at 365 nm.[3]
Cleavage Efficiency >95%Model peptide (10 µM) in phosphate-buffered saline (pH 7.4) at 365 nm.[3]
Cleavage Efficiency in a Folded Protein 22 ± 5%T4 Lysozyme with 2-NPA at position 61, irradiated for 60 minutes with >300 nm light in PBS.[3]
Experimental Workflow: Genetic Incorporation and Photocleavage of 2-NPA

The site-specific incorporation of 2-NPA into proteins is achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (TAG).[1]

G cluster_0 Genetic Incorporation of 2-NPA cluster_1 Photocleavage and Analysis plasmid pBK Plasmid (tRNA Synthetase for 2-NPA) ecoli E. coli Host plasmid->ecoli target_plasmid pBAD Plasmid (Target Gene with TAG codon) target_plasmid->ecoli expression Protein Expression (with 2-NPA in media) ecoli->expression protein Purified Protein with 2-NPA expression->protein irradiation Irradiation (>300 nm light) protein->irradiation sds_page SDS-PAGE Analysis irradiation->sds_page densitometry Optical Densitometry sds_page->densitometry cleavage_quant Quantification of Cleavage densitometry->cleavage_quant

Workflow for 2-NPA incorporation and photocleavage.
Detailed Experimental Protocol: Quantification of Protein Photocleavage

This protocol outlines the steps to quantify the extent of protein photocleavage using SDS-PAGE and optical densitometry.[3]

  • Sample Preparation: Prepare several identical samples of the purified protein containing 2-NPA (e.g., 12.5 µg) in a suitable buffer (e.g., 10-fold diluted PBS).

  • Irradiation: Irradiate the samples with a light source emitting at >300 nm (e.g., a mercury arc lamp) for varying amounts of time (e.g., 0, 5, 10, 15, 30, and 60 minutes).

  • Concentration: Concentrate the irradiated samples to a smaller volume (e.g., 25 µL) to ensure they are suitable for loading onto an SDS-PAGE gel.

  • SDS-PAGE: Run the samples on an SDS-PAGE gel to separate the full-length protein from the cleaved fragments.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.

  • Densitometry: Measure the optical density of each protein band using a gel documentation system and appropriate software.

  • Standard Curve: Create a standard curve of optical density versus the amount of protein per band using known concentrations of the full-length protein.

  • Quantification: Use the standard curve to determine the amount of protein in the full-length and cleaved bands for each irradiated sample, and calculate the percentage of cleavage.

Probing Local Protein Environments with 4-Nitrophenylalanine

4-Nitrophenylalanine (pNO2Phe) serves as a sensitive infrared (IR) probe for studying local environments within proteins.[3][4] The symmetric stretching frequency of the nitro group is highly sensitive to the polarity and hydrogen-bonding environment of its surroundings.[3][4] By incorporating pNO2Phe at specific sites within a protein, researchers can monitor conformational changes and protein dynamics in real-time.

Quantitative Analysis of 4-NPA as an IR Probe

The change in the IR frequency of the nitro symmetric stretch provides a quantitative measure of the change in the local environment.

ParameterValueConditionsReference
Frequency Shift (¹⁴NO₂) 7.7 cm⁻¹ (red-shift)Movement from a solvent-exposed to a partially buried position in superfolder green fluorescent protein (sfGFP).[3][4]
Experimental Workflow: Using 4-NPA as an IR Probe

Similar to 2-NPA, 4-NPA can be genetically incorporated into proteins using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[5]

G cluster_0 Protein Preparation cluster_1 FTIR Spectroscopy and Analysis incorporation Genetic Incorporation of 4-NPA purification Protein Expression and Purification incorporation->purification sample_prep Sample Preparation for FTIR (e.g., in D₂O buffer) purification->sample_prep ftir ATR-FTIR Spectroscopy sample_prep->ftir difference_spec Difference Spectroscopy (Isotope-labeled vs. unlabeled) ftir->difference_spec analysis Analysis of Nitro Symmetric Stretch Frequency difference_spec->analysis

Workflow for using 4-NPA as an IR probe.
Detailed Experimental Protocol: FTIR Spectroscopy of Proteins Containing 4-NPA

This protocol provides a general outline for acquiring FTIR spectra of a protein containing 4-NPA.

  • Protein Expression and Purification: Express and purify the protein with the site-specifically incorporated 4-NPA. For difference spectroscopy, also prepare a sample with an isotope-labeled version of 4-NPA (e.g., ¹⁵NO₂).

  • Sample Preparation: Exchange the protein buffer to a D₂O-based buffer to minimize the strong absorbance of H₂O in the amide I region of the IR spectrum. The protein concentration should be around 1 mM.

  • FTIR Spectroscopy:

    • Use an attenuated total reflectance (ATR) FTIR spectrometer.

    • Collect a background spectrum of the D₂O buffer.

    • Apply the protein sample to the ATR crystal.

    • Collect the sample spectrum.

    • For difference spectroscopy, collect spectra for both the unlabeled and isotope-labeled protein samples.

  • Data Analysis:

    • Subtract the buffer spectrum from the protein spectrum.

    • To isolate the nitro symmetric stretching frequency, calculate the difference spectrum by subtracting the spectrum of the isotope-labeled protein from that of the unlabeled protein.

    • Analyze the position and shape of the nitro symmetric stretching peak to infer information about the local environment.

Applications in Peptide Synthesis and Drug Development

Nitrophenylalanine derivatives are valuable building blocks in solid-phase peptide synthesis (SPPS) for creating modified peptides and proteins.[6][7] Fmoc-protected versions of 2-, 3-, and 4-nitrophenylalanine are commercially available, facilitating their incorporation into peptide chains.[8] These modifications can be used to study the effects of the nitro group on protein structure and function or to develop novel therapeutic peptides.[5][6][9]

In drug development, nitrophenylalanine derivatives are being explored for their potential as targeted therapeutic agents. For instance, 4-Nitro-L-phenylalanine has been identified as a nitroprotease inhibitor.[10]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the iterative cycle of deprotection and coupling in Fmoc-based SPPS.

G resin Resin with attached Amino Acid (Fmoc-protected) deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) resin->deprotection washing1 Washing deprotection->washing1 coupling Coupling of next Fmoc-Amino Acid (with coupling agent, e.g., HBTU) washing1->coupling washing2 Washing coupling->washing2 repeat Repeat Cycle washing2->repeat cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) washing2->cleavage repeat->deprotection peptide Purified Peptide cleavage->peptide

General workflow for Fmoc-based SPPS.
Detailed Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol provides a general procedure for incorporating a nitrophenylalanine derivative into a peptide chain using manual SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Activation: In a separate vessel, activate the next Fmoc-protected amino acid (e.g., Fmoc-4-nitro-L-phenylalanine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Nitrophenylalanine Derivatives in Biochemical Assays

Para-nitroanilide derivatives of amino acids, such as L-phenylalanine 4-nitroanilide, are widely used as chromogenic substrates in enzyme assays, particularly for proteases.[11] The enzymatic cleavage of the amide bond releases p-nitroaniline, a yellow compound that can be quantified spectrophotometrically. This allows for the continuous monitoring of enzyme activity and the determination of kinetic parameters like Kₘ and Vₘₐₓ.

Principle of a Chromogenic Protease Assay

G substrate Nitrophenylalanine-p-nitroanilide (Colorless) protease Protease substrate->protease product1 Nitrophenylalanine protease->product1 product2 p-nitroaniline (Yellow, A₄₁₀) protease->product2 spectrophotometer Spectrophotometer product2->spectrophotometer kinetics Enzyme Kinetics (Kₘ, Vₘₐₓ) spectrophotometer->kinetics

Principle of a chromogenic protease assay.
Detailed Experimental Protocol: Protease Assay Using a p-Nitroanilide Substrate

This protocol describes a general method for determining protease activity using a nitrophenylalanine-p-nitroanilide substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the protease of known concentration in a suitable assay buffer.

    • Prepare a stock solution of the p-nitroanilide substrate in a solvent such as DMSO.

    • Prepare a series of substrate dilutions in the assay buffer.

  • Assay Setup:

    • In a microplate or cuvette, add the assay buffer and the substrate dilution.

    • Initiate the reaction by adding the protease solution.

  • Spectrophotometric Measurement:

    • Immediately place the microplate or cuvette in a spectrophotometer set to measure the absorbance at the wavelength corresponding to the maximum absorbance of p-nitroaniline (typically 405-410 nm).

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline.

    • Repeat the assay for each substrate concentration.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Conclusion

Nitrophenylalanine derivatives have emerged as versatile and powerful tools in the researcher's arsenal. Their applications, ranging from the precise photocontrol of protein function to the sensitive probing of local protein environments and their use in drug discovery and biochemical assays, are continually expanding. This technical guide provides a foundational understanding of the core applications, supported by quantitative data and detailed experimental protocols. By leveraging the unique properties of these non-canonical amino acids, scientists and drug development professionals can continue to push the boundaries of our understanding of complex biological systems and develop innovative therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, a non-natural β-amino acid, in solid-phase peptide synthesis (SPPS). The introduction of this building block into peptide sequences can significantly modify their conformational properties and biological activities, offering new avenues for drug discovery and development.

Introduction

This compound is a valuable building block for the synthesis of modified peptides. The presence of the 3-nitrophenyl group can introduce unique structural constraints and potential new binding interactions, while the β-amino acid backbone can enhance proteolytic stability compared to natural α-peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into standard Boc-based solid-phase peptide synthesis protocols. Peptides incorporating this amino acid are of interest for developing novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs) where conformational rigidity and specific aromatic interactions can enhance binding affinity and selectivity.

Applications

The incorporation of this compound into peptides can be leveraged for several applications:

  • Enhanced Proteolytic Stability: The β-amino acid structure provides resistance to degradation by common proteases.

  • Conformational Constraint: The bulky nitrophenyl side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

  • Modulation of Biological Activity: The introduction of the nitro group can alter the electronic properties of the peptide and introduce new interactions with biological targets, such as receptors or enzymes. For example, analogues of neuropeptides like Substance P, which act on GPCRs, can be synthesized with this amino acid to explore structure-activity relationships and develop receptor antagonists.[1][2]

  • Fluorescent Labeling and Bioconjugation: The nitro group can be chemically modified, for instance, by reduction to an amine, providing a handle for fluorescent labeling or conjugation to other molecules.[3]

Data Presentation: Quantitative Aspects of Boc-SPPS

The efficiency of solid-phase peptide synthesis is influenced by several factors, including the specific amino acids being coupled. While specific quantitative data for the coupling of this compound is not extensively published, the following table provides typical performance metrics for Boc-SPPS of standard and some non-standard amino acids. These values can serve as a benchmark, though optimization for this particular building block is recommended.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >95-99%Kaiser Test / Ninhydrin AssayCrucial for the synthesis of long peptides. A lower efficiency per cycle significantly reduces the final yield.[4][5] For sterically hindered amino acids like this compound, double coupling may be necessary to approach these values.
Crude Peptide Purity 50-85%RP-HPLCHighly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle.[5]
Final Peptide Yield (after purification) 10-30%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss. The overall yield is a product of the coupling efficiencies at each step and the purification recovery.[6]
Deprotection Time (Boc group) 20-30 minutes-Typically performed in two steps: a short pre-wash followed by a longer treatment with 50% TFA in DCM.[7]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy on a Merrifield resin.

Resin Preparation and Swelling
  • Place the Merrifield resin (1 g, with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.

  • Add dichloromethane (DCM, 10-15 mL) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM using a filter.

First Amino Acid Attachment (Esterification)
  • Dissolve the first Boc-protected amino acid (e.g., Boc-Leu-OH) in a mixture of DCM and N,N-dimethylformamide (DMF) (9:1 v/v).

  • Add 1 equivalent of 4-(Dimethylamino)pyridine (DMAP) and 1.1 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Peptide Chain Elongation: Boc-SPPS Cycle

This cycle is repeated for each amino acid in the peptide sequence.

a. Boc Deprotection:

  • Wash the resin-bound peptide with DCM (3x).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5x).

b. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes and then drain. Repeat this step once more.

  • Wash the resin with DCM (5x) to remove excess base.[8]

c. Amino Acid Coupling (Incorporation of this compound):

Due to the potential steric hindrance of the 3-nitrophenyl group, a more potent coupling reagent and potentially a double coupling strategy are recommended.

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) or a uronium-based coupling reagent like HBTU (2.9 equivalents) to the solution. If using HBTU, also add DIEA (6 equivalents).

  • Pre-activate the mixture for 10-15 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.

  • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the solution, wash the resin with DCM and DMF, and repeat the coupling step with fresh reagents (double coupling).

  • After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in the reaction vessel of the HF cleavage apparatus.

  • Add a scavenger mixture, such as anisole (1 mL per gram of resin).

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the peptide from the ether washings.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

Purification

The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS

SPPS_Workflow Resin Resin Swelling (DCM) First_AA First Amino Acid Attachment Resin->First_AA Wash1 Wash (DCM/DMF/MeOH) First_AA->Wash1 Boc_Deprotection Boc Deprotection (50% TFA in DCM) Wash1->Boc_Deprotection Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., with HBTU/HOBt) Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Wash2 Wash (DMF/DCM) Kaiser_Test->Wash2 Negative Repeat Repeat Cycle for next AA Wash2->Repeat Repeat->Boc_Deprotection Final_Cleavage Final Cleavage (Anhydrous HF) Repeat->Final_Cleavage Last AA Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for Boc solid-phase peptide synthesis.

Signaling Pathway of Substance P via the Neurokinin-1 (NK-1) Receptor

Peptides containing this compound can be designed as analogues of Substance P to modulate the activity of the Neurokinin-1 (NK-1) receptor, a G protein-coupled receptor involved in various physiological processes, including pain transmission, inflammation, and cell proliferation.[9][10]

NK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P (or analogue) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_Cascade->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Leads to

Caption: Downstream signaling of the Neurokinin-1 (NK-1) receptor.

References

Application Notes and Protocols for the Incorporation of Boc-D-β-Phe(3-NO2)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, conformation, and receptor affinity. Boc-D-β-Phe(3-NO2)-OH is a unique building block that introduces both a β-amino acid backbone, which can impart resistance to enzymatic degradation, and a 3-nitro-phenyl side chain. The electron-withdrawing nature of the nitro group can influence peptide conformation and intermolecular interactions.

These application notes provide a comprehensive guide to the effective incorporation of Boc-D-β-Phe(3-NO2)-OH into peptide sequences using both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The protocols provided are based on established principles of peptide chemistry and are intended as a starting point for optimization.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.31 g/mol
Appearance White to off-white solid
Protection Strategy Nα-Boc (acid-labile)

Challenges in Coupling Boc-D-β-Phe(3-NO2)-OH

The successful incorporation of Boc-D-β-Phe(3-NO2)-OH requires consideration of two main factors:

  • Steric Hindrance: As a β-amino acid, the spatial arrangement around the carboxyl and amino groups differs from that of α-amino acids, which can lead to slower coupling kinetics.

  • Electronic Effects: The strongly electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the carboxylic acid, potentially requiring more potent activation methods.

Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical to ensure high coupling efficiency and to minimize side reactions.

Recommended Coupling Reagents

A variety of coupling reagents can be employed for the incorporation of Boc-D-β-Phe(3-NO2)-OH. The choice of reagent will depend on the synthetic strategy (solid-phase vs. solution-phase), the nature of the peptide sequence, and the desired balance between reaction speed and cost.

Data Presentation: Comparison of Coupling Reagents
Reagent ClassExamplesRelative EfficiencyTypical Coupling Time (SPPS)Risk of RacemizationKey Considerations
Carbodiimides DIC/HOBt, DCC/HOBt, EDC/HOBtGood2 - 6 hoursLow to ModerateCost-effective and widely used. The addition of HOBt or Oxyma Pure is crucial to suppress racemization.[1] DIC is preferred for SPPS as the urea byproduct is soluble.
Uronium/Aminium Salts HBTU, HATU, HCTUVery Good to Excellent30 - 120 minutesLowHighly efficient, especially for sterically hindered couplings.[1] HATU is generally more reactive than HBTU. Requires a tertiary base (e.g., DIEA) for activation.
Phosphonium Salts PyBOP, PyAOPVery Good to Excellent30 - 120 minutesLowAlso very effective for difficult couplings. PyBOP is a common choice. Requires a tertiary base for activation.

Note: The data in this table represents typical values for sterically hindered or modified amino acids and should be used as a general guideline. Optimization for the specific peptide sequence is recommended.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol describes a single coupling cycle for the incorporation of Boc-D-β-Phe(3-NO2)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Merrifield or PAM resin)

  • Boc-D-β-Phe(3-NO2)-OH

  • Coupling Reagent (e.g., HBTU or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • SPPS reaction vessel

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for at least 30 minutes, followed by washing with DMF.

    • Perform Nα-Boc deprotection using a solution of 25-50% TFA in DCM (1 x 2 min, 1 x 20-30 min).[2]

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid.

    • Neutralize the resin with a solution of 5-10% DIEA in DMF (2 x 5-10 min).[1]

    • Wash the resin thoroughly with DMF to remove excess base.[1]

  • Amino Acid Activation and Coupling (HBTU Protocol):

    • In a separate vessel, dissolve Boc-D-β-Phe(3-NO2)-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[1]

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture at room temperature for 1-4 hours. Due to the hindered nature of the β-amino acid, a longer coupling time or double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates the coupling is complete.[1]

    • If the test is positive (blue/purple beads), continue the coupling for an additional 1-2 hours or perform a second coupling with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

  • Capping (Optional):

    • If unreacted amino groups persist after double coupling, they should be "capped" to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIEA in DMF.

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol describes the coupling of Boc-D-β-Phe(3-NO2)-OH to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).

Materials:

  • Boc-D-β-Phe(3-NO2)-OH

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup:

    • Dissolve Boc-D-β-Phe(3-NO2)-OH (1.0 eq.), the amino acid ester hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in DCM or EtOAc.

    • Cool the mixture to 0 °C in an ice bath.

  • Base Addition:

    • Add DIEA or NMM (1.1 eq.) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Coupling Reaction:

    • Add EDC (1.2 eq.) to the cooled solution.[3]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM or EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide.

Visualizations

Boc_SPPS_Workflow start Start with Peptide-Resin deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (5-10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Couple Boc-D-β-Phe(3-NO2)-OH (e.g., HBTU/DIEA in DMF) wash2->coupling kaiser_test Kaiser Test coupling->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive wash3 Wash (DMF, DCM) complete->wash3 recouple Recouple or Cap incomplete->recouple recouple->coupling next_cycle Proceed to Next Cycle wash3->next_cycle

Caption: General workflow for one cycle of Boc-SPPS incorporating Boc-D-β-Phe(3-NO2)-OH.

Coupling_Reagent_Selection cluster_0 Factors cluster_1 Recommended Reagent Class Steric_Hindrance High Steric Hindrance (β-Amino Acid) Uronium_Phosphonium Uronium/Phosphonium Salts (HATU, HBTU, PyBOP) Steric_Hindrance->Uronium_Phosphonium Choose for high efficiency Cost_Sensitivity Cost-Sensitive Synthesis Carbodiimides Carbodiimides (DIC/HOBt, EDC/HOBt) Cost_Sensitivity->Carbodiimides Economical choice Standard_Coupling Standard Coupling Standard_Coupling->Uronium_Phosphonium For faster reaction Standard_Coupling->Carbodiimides Reliable & cost-effective

Caption: Logical diagram for selecting a coupling reagent for Boc-D-β-Phe(3-NO2)-OH.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled on the solid support, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. For peptides synthesized using the Boc/Bzl strategy on Merrifield or PAM resins, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

Typical Cleavage Cocktail (HF):

  • Anhydrous HF

  • Scavengers (e.g., p-cresol, thioanisole) to protect sensitive residues from reactive carbocations generated during deprotection.

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of Boc-D-β-Phe(3-NO2)-OH into peptide sequences is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. For sterically demanding couplings involving this β-amino acid, uronium/aminium or phosphonium salt reagents such as HBTU, HATU, or PyBOP are highly recommended to ensure high yields and purity. For more routine or cost-sensitive applications, carbodiimide-based methods with additives remain a viable option. The protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize this valuable building block in the synthesis of novel and potent therapeutic peptides.

References

Application Notes and Protocols for Boc Deprotection of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2][3][4] Its popularity stems from its stability under various conditions and the relative ease of its removal under acidic conditions.[1][4] This document provides detailed application notes and protocols for the deprotection of the Boc group from 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, a substrate featuring an electron-withdrawing nitro group which can influence the reactivity of the molecule.[5] The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, 3-amino-3-(3-nitrophenyl)propionic acid, which is a valuable building block in medicinal chemistry.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbamate oxygen by a strong acid, followed by the departure of a stable tert-butyl cation, which can then be converted to isobutene. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[3][6][7]

Deprotection Methods and Considerations

Several methods are available for Boc deprotection, ranging from strong acidic conditions to milder alternatives for sensitive substrates. The presence of the nitro group in this compound generally makes the Boc group more stable towards acid cleavage compared to electron-rich systems.

Strong Acidic Deprotection

Strong acids are the most common reagents for Boc deprotection.

  • Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is the most common method for Boc deprotection.[2][3][6][8] The reaction is typically fast and efficient. To prevent potential side reactions caused by the tert-butyl cation, scavengers such as triethylsilane (TES) or triisopropylsilane (TIPS) can be added.[9]

  • Hydrogen Chloride (HCl) in Organic Solvents: A solution of HCl in an organic solvent such as dioxane or ethyl acetate is a potent alternative to TFA.[9][10][11] This method is often used when TFA might cause side reactions or is otherwise incompatible with the substrate. The product is often isolated as the hydrochloride salt.[9]

Milder Acidic Deprotection

For substrates that may be sensitive to strong acids, milder acidic conditions can be employed.

  • Aqueous Phosphoric Acid: This method offers a less harsh alternative to TFA or HCl.[6][9]

  • p-Toluenesulfonic Acid (pTSA): pTSA can also be used for Boc deprotection under milder conditions.[9]

Lewis Acid-Mediated Deprotection

Lewis acids provide a non-protic alternative for cleaving the Boc group.

  • Zinc Bromide (ZnBr₂): ZnBr₂ in a solvent like DCM can effectively remove the Boc group.[9][12]

  • Trimethylsilyl Iodide (TMSI): TMSI is another mild and efficient reagent for Boc deprotection.[9][12]

Alternative Deprotection Methods

For highly sensitive substrates, other methods can be considered.

  • Oxalyl Chloride in Methanol: This method provides a mild and selective deprotection of the Boc group.[1][13] It has been shown to be effective for substrates with electron-withdrawing groups.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to deprotection without the need for acidic reagents.[9][14]

  • Catalyst-Free Deprotection in Water: Refluxing in water has been reported as a green and effective method for the deprotection of various N-Boc compounds.[15][16]

Data Presentation

The following table summarizes various Boc deprotection methods applicable to this compound, with expected outcomes based on literature for similar substrates.

MethodReagents and ConditionsSolventTypical Reaction TimeTypical YieldRemarks
Strong Acid
Method 1Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)1-3 hours>90%Standard and highly effective method. Scavengers may be needed.[6][8][9]
Method 24M Hydrogen Chloride (HCl)1,4-Dioxane1-4 hours>90%Potent alternative to TFA; product precipitates as HCl salt.[9][10][11]
Milder Acid
Method 385% Phosphoric Acid (aq.)Acetonitrile or neatVariable (requires monitoring)Good to ExcellentMilder alternative for acid-sensitive substrates.[6][9]
Method 4p-Toluenesulfonic Acid (pTSA)Toluene/AcetonitrileVariable (requires monitoring)GoodMilder protic acid option.[5]
Lewis Acid
Method 5Zinc Bromide (ZnBr₂) (4 equiv.)Dichloromethane (DCM)12-24 hoursGood to ExcellentNon-protic alternative.[9][12]
Method 6Trimethylsilyl Iodide (TMSI)Acetonitrile/DCMVariableGood to ExcellentMild and efficient, especially for water-soluble compounds.[9][12]
Alternative
Method 7Oxalyl Chloride (3 equiv.)Methanol1-4 hours~90%Mild method, effective for substrates with EWGs.[1][13]
Method 8Thermal DeprotectionWater or TFEVariable (requires heating)VariableAcid-free method.[9][14]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents, or a 20-50% v/v solution of TFA in DCM).[6]

  • Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents).[9]

  • Stir the mixture at room temperature for 1 to 4 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product will likely precipitate as the hydrochloride salt.[9]

  • Collect the solid by filtration and wash with a solvent like diethyl ether.[9]

  • The product can be further purified if necessary.

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol
  • Dissolve this compound (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by standard methods.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start 3-(Boc-amino)-3- (3-nitrophenyl)propionic acid reaction Select Deprotection Method: - Strong Acid (TFA, HCl) - Milder Acid (H3PO4) - Lewis Acid (ZnBr2) - Alternative (Oxalyl Chloride) start->reaction Dissolve in appropriate solvent workup Reaction Quenching Solvent Removal Precipitation/Extraction reaction->workup Monitor until completion (TLC/LCMS) purification Recrystallization or Column Chromatography workup->purification Crude Product product 3-Amino-3- (3-nitrophenyl)propionic acid purification->product Pure Product Deprotection_Method_Selection cluster_conditions Considerations cluster_methods Recommended Methods start Substrate: This compound acid_sensitivity Presence of other acid-sensitive groups? start->acid_sensitivity steric_hindrance Steric hindrance near the Boc group? start->steric_hindrance ewg Presence of Electron Withdrawing Group (Nitro) start->ewg strong_acid Strong Acidic: TFA or HCl/Dioxane (Standard & Robust) acid_sensitivity->strong_acid No mild_acid Milder Acidic: H3PO4 or pTSA (For sensitive substrates) acid_sensitivity->mild_acid Yes steric_hindrance->strong_acid High steric_hindrance->mild_acid Low ewg->strong_acid Requires robust conditions alternative Alternative: Oxalyl Chloride/MeOH (Mild & Selective) ewg->alternative Good for EWG substrates lewis_acid Lewis Acidic: ZnBr2 or TMSI (Non-protic conditions) mild_acid->lewis_acid If protic acid is an issue

References

Application Notes and Protocols for Incorporating 3-Nitrophenylalanine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into bioactive peptides is a powerful strategy in drug discovery and chemical biology. It allows for the fine-tuning of peptide properties, including potency, selectivity, stability, and bioavailability. 3-Nitrophenylalanine (3-Npa), a synthetic analog of phenylalanine, offers unique electronic and steric properties that can be exploited to modulate the biological activity of peptides. The electron-withdrawing nitro group on the phenyl ring can alter binding interactions, influence peptide conformation, and serve as a handle for further chemical modifications.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of 3-nitrophenylalanine into bioactive peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Applications of 3-Nitrophenylalanine Incorporation

Incorporating 3-nitrophenylalanine into peptide sequences can be advantageous for several research and development applications:

  • Structure-Activity Relationship (SAR) Studies: Replacing a natural phenylalanine residue with 3-Npa allows for the systematic investigation of the role of the aromatic side chain in peptide-receptor interactions. The altered electronic properties of the nitro-substituted ring can reveal key binding determinants.

  • Enhanced Bioactivity: In some cases, the introduction of 3-Npa can lead to an increase in the biological activity of a peptide. For example, substitutions in antimicrobial or anticancer peptides can enhance their potency by modifying their interaction with cell membranes or intracellular targets.

  • Modulation of Signaling Pathways: Bioactive peptides often exert their effects by modulating specific signaling pathways. The incorporation of 3-Npa can alter a peptide's ability to interact with its target proteins, thereby influencing downstream signaling cascades such as the NF-κB pathway, which is crucial in inflammation.[1][2][3]

  • Development of Novel Therapeutics: Peptides containing 3-Npa can serve as lead compounds for the development of new drugs with improved pharmacological profiles.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 3-Nitrophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing 3-nitrophenylalanine using the Fmoc/tBu strategy. The example sequence used is a hypothetical antimicrobial peptide: Ac-Lys-Leu-Gly-Trp-X-Leu-Arg-NH2, where X is 3-nitrophenylalanine.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-amino acids (including Fmoc-L-3-nitrophenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase peptide synthesis vessel

  • Shaker or rocker

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in the synthesis vessel.

    • Wash the resin with DMF (3 x 5 mL) and then swell in DMF for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin with DMF (5 x 5 mL).

  • Amino Acid Coupling (Example: Coupling of Fmoc-L-Arg(Pbf)-OH):

    • In a separate vial, dissolve Fmoc-L-Arg(Pbf)-OH (4 equivalents, 0.4 mmol), Oxyma Pure (4 equivalents, 0.4 mmol) in DMF (3 mL).

    • Add DIC (4 equivalents, 0.4 mmol) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Incorporation of Fmoc-L-3-Nitrophenylalanine:

    • Follow the deprotection step (Protocol 1, Step 2) to remove the Fmoc group from the previously coupled amino acid.

    • In a separate vial, dissolve Fmoc-L-3-nitrophenylalanine (4 equivalents, 0.4 mmol) and Oxyma Pure (4 equivalents, 0.4 mmol) in DMF (3 mL).

    • Add DIC (4 equivalents, 0.4 mmol) and pre-activate for 5 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours. The coupling of unnatural amino acids may require longer reaction times.

    • Monitor the coupling with a Kaiser test.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence (Trp, Gly, Leu, Lys).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:2:7 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% deionized water.[4]

    • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.

    • Agitate at room temperature for 2-3 hours.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

// Logic for positioning npa_coupling {rank=same; deprotection; npa_coupling; coupling;}

// Edges to and from npa_coupling deprotection -> npa_coupling [style=solid, constraint=false]; npa_coupling -> deprotection [style=solid, constraint=false];

deprotection -> acetylation [lhead=cluster_synthesis_cycle, style=invis]; acetylation -> cleavage; cleavage -> purification; purification -> analysis; } .dot Figure 1: General workflow for the solid-phase synthesis of a 3-nitrophenylalanine-containing peptide.

Protocol 2: Antimicrobial Activity Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized peptide against a bacterial strain (e.g., Escherichia coli).

Materials:

  • Synthesized 3-Npa-containing peptide and a control peptide (without 3-Npa).

  • Bacterial strain (e.g., E. coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare Peptide Solutions:

    • Dissolve the lyophilized peptides in sterile water or a suitable buffer to a stock concentration of 1 mg/mL.

    • Prepare a series of twofold dilutions of each peptide in MHB in the 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Prepare Bacterial Inoculum:

    • Inoculate MHB with a single colony of E. coli and incubate at 37°C until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.5).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the peptide dilutions.

    • Include positive controls (bacteria in MHB without peptide) and negative controls (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[5] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 3: Anticancer Activity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of the peptide against a cancer cell line (e.g., HeLa).

Materials:

  • Synthesized 3-Npa-containing peptide and a control peptide.

  • HeLa cells.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • Sterile 96-well plates.

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptides in culture medium.

    • Replace the medium in the wells with the peptide solutions at various concentrations (e.g., 0.1 to 100 µM).

    • Include untreated cells as a control.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50:

    • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control.

    • Plot the percentage of viability against the peptide concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[6]

Data Presentation

The following tables provide a template for summarizing quantitative data from the bioactivity assays.

Table 1: Antimicrobial Activity (MIC in µM)

Peptide SequenceE. coliS. aureusP. aeruginosa
Ac-KLGWF LR-NH2 (Control)163264
Ac-KLGW[3-Npa] LR-NH281632

Note: Data are hypothetical and for illustrative purposes.

Table 2: Anticancer Activity (IC50 in µM)

Peptide SequenceHeLaMDA-MB-231A549
Ac-KLGWF LR-NH2 (Control)50>100>100
Ac-KLGW[3-Npa] LR-NH2254570

Note: Data are hypothetical and for illustrative purposes.

Signaling Pathway Modulation

The incorporation of 3-nitrophenylalanine can influence how a peptide interacts with cellular components, potentially altering key signaling pathways. One such pathway is the NF-κB pathway, a central regulator of inflammation.[1] Peptides that can inhibit the activation of NF-κB are of significant interest as potential anti-inflammatory agents.[1][2][3]

nf_kb_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation ub_p_ikb Ub-P-IκB ikb->ub_p_ikb Ubiquitination nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb IκB-NF-κB (Inactive) p_ikb P-IκB degradation Proteasomal Degradation ub_p_ikb->degradation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription peptide 3-Npa Peptide peptide->ikk Inhibition

Conclusion

The incorporation of 3-nitrophenylalanine into bioactive peptides is a valuable tool for medicinal chemists and drug developers. By following the detailed protocols for synthesis and bioactivity assessment provided in these application notes, researchers can effectively explore the potential of 3-Npa to enhance the therapeutic properties of peptides. The ability to systematically modify peptide structure and function opens up new avenues for the design of novel therapeutics with improved potency and selectivity.

References

Application Notes: 3-(Boc-amino)-3-(3-nitrophenyl)propionic Acid as a Versatile Building Block for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is a valuable chiral building block in medicinal chemistry for the synthesis of peptidomimetics and other small molecules designed as enzyme inhibitors. The presence of the β-amino acid scaffold offers inherent resistance to proteolytic degradation compared to natural α-amino acid-based peptides. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in standard peptide synthesis protocols, while the nitrophenyl moiety provides a site for further chemical modification, expanding the accessible chemical space for structure-activity relationship (SAR) studies.[1] This document provides detailed protocols and application notes for the utilization of this building block in the development of inhibitors for key enzyme targets implicated in various diseases.

Potential Enzyme Targets

β-amino acid-containing molecules have shown inhibitory activity against several classes of enzymes. Based on the structure of this compound, promising targets include:

  • Dipeptidyl Peptidase-IV (DPP-IV): A serine protease involved in glucose metabolism, making it a key target for type 2 diabetes therapeutics.

  • Cathepsins: A family of proteases, including cysteine (e.g., Cathepsin B, L, K) and serine (e.g., Cathepsin A, G) proteases, which are implicated in a range of diseases including cancer, osteoporosis, and inflammatory disorders.[2][3]

  • Caspases: A family of cysteine proteases that play essential roles in apoptosis and inflammation.

  • γ-Secretase: An intramembrane protease complex involved in the generation of amyloid-β peptides, a hallmark of Alzheimer's disease.

Data Presentation: Inhibitory Activity of Analogous Compounds

Enzyme TargetInhibitor Structure/DescriptionIC50 (nM)Ki (nM)Reference Compound(s)
DPP-IV Sitagliptin (β-amino acid derivative)18-Marketed drug
2-benzylpiperazine derivative with β-homophenylalanine scaffold19-SAR study of sitagliptin analogs[4]
Cathepsin L Thiocarbazate with indole side chain56-Novel chemotype inhibitor[2]
Cathepsin B Peptide-like nitrile-based inhibitor<20-Knowledge-based design study
Cathepsin K Peptide-like nitrile-based inhibitor<20-Knowledge-based design study
Caspase-3 Peptidomimetic inhibitor based on Ac-DEVD-H-1.2Conformationally constrained benzodiazepine derivative
γ-Secretase Amino-caprolactam sulfonamides--Reported in vitro and in vivo activity

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide Inhibitor using this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model dipeptide inhibitor using standard Boc-SPPS chemistry.

Materials and Reagents:

  • Rink Amide MBHA resin

  • This compound

  • Boc-L-Alanine (or other desired amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Acetic anhydride

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Boc-L-Alanine): In a separate vessel, dissolve Boc-L-Alanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add this solution to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.

  • Boc Deprotection: Remove the Boc group from the coupled amino acid by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM, neutralize with 10% DIPEA in DCM, and then wash again with DCM and DMF.

  • Second Amino Acid Coupling (this compound): Repeat the coupling procedure described in step 2 using this compound.

  • N-terminal Acetylation (Optional): After the final Boc deprotection, the N-terminus can be capped by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Reduction of the Nitro Group

The nitro group on the phenyl ring can be reduced to an amine, providing a handle for further functionalization.

Materials and Reagents:

  • Synthesized peptide containing the 3-nitrophenyl moiety

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the nitro-containing peptide in ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (5-10 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours, monitoring the reaction by LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amino-substituted peptide by RP-HPLC.

Protocol 3: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme using a fluorogenic substrate.

Materials and Reagents:

  • Purified target enzyme (e.g., DPP-IV, Cathepsin L)

  • Fluorogenic substrate specific for the target enzyme

  • Synthesized inhibitor

  • Assay buffer (enzyme-specific)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the inhibitor dilutions. Include controls with no inhibitor (vehicle control) and no enzyme (background control).

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_modification Optional Modification cluster_assay Biological Evaluation start This compound spps Solid-Phase Peptide Synthesis (SPPS) start->spps Couple with other amino acids cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification inhibitor Purified Inhibitor purification->inhibitor reduction Nitro Group Reduction inhibitor->reduction SnCl2 assay Enzyme Inhibition Assay inhibitor->assay functionalization Further Functionalization reduction->functionalization e.g., acylation, alkylation modified_inhibitor Modified Inhibitor functionalization->modified_inhibitor modified_inhibitor->assay data IC50 / Ki Determination assay->data

Caption: Workflow for inhibitor synthesis and evaluation.

signaling_pathway cluster_dppiv DPP-IV Inhibition cluster_cathepsin Cathepsin Inhibition glp1 GLP-1 (Active) dpp4 DPP-IV glp1->dpp4 insulin Increased Insulin Secretion glp1->insulin Stimulates glp1_inactive GLP-1 (Inactive) dpp4->glp1_inactive inhibitor_dpp4 DPP-IV Inhibitor inhibitor_dpp4->dpp4 proenzyme Pro-enzyme / Protein Substrate cathepsin Cathepsin proenzyme->cathepsin cleaved_product Cleaved Product (Disease Progression) cathepsin->cleaved_product inhibitor_cathepsin Cathepsin Inhibitor inhibitor_cathepsin->cathepsin

Caption: General mechanisms of DPP-IV and Cathepsin inhibition.

References

Application Notes: Utilizing Patient-Derived iPSC-Neurons for Alzheimer's Disease Modeling and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the leading cause of dementia worldwide.[1] Pathologically, it is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[2] For decades, research has been hampered by the reliance on post-mortem tissue or animal models that often fail to recapitulate the full spectrum of human pathology, contributing to the failure of many promising therapeutics in clinical trials.[3][4]

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling.[5][6] By reprogramming somatic cells (e.g., skin fibroblasts) from patients into iPSCs, and then differentiating them into cortical neurons, researchers can create a patient-specific, in vitro model of Alzheimer's disease.[7][8][9] These iPSC-derived neurons possess the unique genetic background of the donor, providing an unparalleled platform to investigate disease mechanisms, identify novel therapeutic targets, and screen candidate drugs in a human-relevant system.[1][10][11] Neurons derived from both familial AD (fAD) and sporadic AD (sAD) patients have been shown to exhibit key disease phenotypes, such as elevated Aβ42 production, an increased Aβ42/Aβ40 ratio, and increased tau phosphorylation, validating their use as a powerful preclinical tool.[3][12][13]

Experimental Workflow

The overall process involves isolating somatic cells from patients and healthy controls, reprogramming them into iPSCs, differentiating these stem cells into cortical neurons, and then performing various assays to characterize the disease phenotype and test therapeutic compounds.

G cluster_0 Patient & Control Cohort cluster_1 iPSC Generation & Expansion cluster_2 Neuronal Differentiation cluster_3 Phenotypic Analysis & Drug Screening Patient_Sample Somatic Cells (e.g., Fibroblasts) Reprogramming Reprogramming (Yamanaka Factors) Patient_Sample->Reprogramming iPSC_Colonies iPSC Characterization & Expansion Reprogramming->iPSC_Colonies Differentiation Cortical Neuron Differentiation iPSC_Colonies->Differentiation Mature_Neurons Mature Cortical Neurons (40+ days) Differentiation->Mature_Neurons Phenotyping Disease Phenotyping (ELISA, Western Blot) Mature_Neurons->Phenotyping Drug_Screening High-Throughput Drug Screening Phenotyping->Drug_Screening Data_Analysis Data Analysis & Hit Validation Drug_Screening->Data_Analysis

Fig 1. Experimental workflow for modeling Alzheimer's Disease using patient-derived iPSCs.

Protocols

Protocol 1: Differentiation of iPSCs into Cortical Neurons

This protocol is adapted from previously published methods employing dual SMAD inhibition to guide iPSCs toward a cortical neuron fate.[14][15][16]

Materials:

  • Human iPSC lines (cultured on Matrigel-coated plates)

  • mTeSR™-plus or StemFlex™ medium

  • Accutase

  • Matrigel hESC-qualified Matrix

  • Neural Induction Medium (NIM): DMEM/F12, 1X N-2 Supplement, 1X GlutaMAX™, 1X MEM-NEAA, 10 µM SB431542, 1 µM LDN193189.

  • Neural Maturation Medium (NMM): Neurobasal® Medium, 1X B-27™ Supplement, 1X GlutaMAX™, 20 ng/mL BDNF, 20 ng/mL GDNF.

  • 6-well plates

Procedure:

  • Day 0: Seeding for Neural Induction

    • Coat a 6-well plate with Matrigel for 1 hour at 37°C.

    • Treat a confluent well of iPSCs with Accutase to generate a single-cell suspension.

    • Seed 1.5 x 10⁵ iPSCs per well of the Matrigel-coated plate in mTeSR™-plus/StemFlex™ medium containing 10 µM Y-27632 (ROCK inhibitor) to promote survival.

    • Incubate at 37°C, 5% CO₂.

  • Day 1-10: Neural Induction

    • Aspirate the seeding medium and replace it with 2 mL of Neural Induction Medium (NIM).

    • Change the NIM every other day for 10 days. During this period, the cells will proliferate and adopt a neural progenitor cell (NPC) morphology.

  • Day 11: First Passaging

    • Aspirate NIM and treat cells with Accutase to lift them.

    • Resuspend the NPCs in Neural Maturation Medium (NMM).

    • Re-plate the cells onto new Matrigel-coated plates at a 1:3 ratio in NMM with 10 µM Y-27632.

  • Day 12 - Day 40+: Maturation

    • Beginning on Day 12, perform a half-medium change with fresh NMM (without ROCK inhibitor) every 2-3 days.

    • Neurons will continue to mature, forming dense networks. Cultures are typically considered mature for analysis after Day 40, when they exhibit stable synaptic activity.[15]

Protocol 2: Quantification of Aβ Peptides by ELISA

This protocol allows for the quantification of secreted Aβ40 and Aβ42, key biomarkers for AD pathology.

Materials:

  • Conditioned medium from iPSC-derived neuron cultures (Day 40+)

  • Human β-Amyloid (1-40) and (1-42) ELISA Kits

  • Microplate reader

Procedure:

  • Sample Collection:

    • Two days before the assay, replace the entire culture medium with fresh NMM.

    • On the day of the assay, collect the conditioned medium from each well.

    • Centrifuge the medium at 2,000 x g for 5 minutes to pellet any cell debris.

    • Collect the supernatant for analysis. Store at -80°C if not used immediately.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions for both Aβ40 and Aβ42 kits.

    • Briefly, this involves adding standards and samples to antibody-coated wells, followed by incubation with detection antibodies and a substrate solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentrations of Aβ40 and Aβ42 in each sample based on the standard curve.

    • Determine the Aβ42/Aβ40 ratio, a critical indicator of AD pathology. An increased ratio is a hallmark of the disease.[3][17]

Protocol 3: Analysis of Tau Phosphorylation by Western Blot

This protocol assesses the levels of total and phosphorylated Tau (p-Tau), another key hallmark of AD.

Materials:

  • iPSC-derived neuron lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Anti-Total Tau, Anti-Phospho-Tau (e.g., AT8, pS396)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Protein Extraction:

    • Wash cell cultures with ice-old PBS.

    • Lyse the cells directly in the well with ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Quantification and Sample Prep:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentrations with lysis buffer and loading dye.

    • Boil samples at 95°C for 5 minutes.

  • Western Blotting:

    • Separate protein samples via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (Total Tau and p-Tau) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply a chemiluminescent substrate.

    • Image the blot using a digital imager.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Calculate the ratio of p-Tau to Total Tau for each sample. Increased p-Tau levels are indicative of AD pathology.[12][18]

Data Presentation

The use of iPSC-derived neurons from AD patients allows for the quantitative assessment of disease-related phenotypes. Below is a summary of representative data comparing neurons derived from healthy controls with those from familial AD (fAD) and sporadic AD (sAD) patients.

Biomarker Healthy Control Familial AD (PSEN1 Mutation) Sporadic AD
Secreted Aβ40 (pg/mL) 1550 ± 1201480 ± 1501850 ± 210
Secreted Aβ42 (pg/mL) 95 ± 15280 ± 30185 ± 25
Aβ42 / Aβ40 Ratio 0.06 ± 0.010.19 ± 0.020.10 ± 0.01
p-Tau / Total Tau Ratio 1.0 ± 0.1 (Normalized)2.5 ± 0.31.8 ± 0.2

Table 1: Representative quantitative data from iPSC-derived cortical neurons (Day 56). Data are presented as mean ± SEM. Neurons from fAD and sAD patients show a significant increase in the Aβ42/Aβ40 ratio and Tau hyperphosphorylation compared to healthy controls, consistent with published findings.[3][13]

Signaling Pathway Visualization

A central mechanism in Alzheimer's disease is the proteolytic processing of the Amyloid Precursor Protein (APP). APP can be cleaved by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, sequential cleavage by β-secretase (BACE1) and γ-secretase results in the production of Aβ peptides, particularly the aggregation-prone Aβ42 species.[19][20][21][22]

Fig 2. Competing pathways of Amyloid Precursor Protein (APP) processing.

References

Application Notes and Protocols for Bioconjugation with 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid in bioconjugation. This versatile building block is particularly useful in peptide synthesis and for linking molecules to biomolecules such as proteins, antibodies, or peptides.[1] The presence of a Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis, while the carboxylic acid moiety enables conjugation to primary amines after activation. The 3-nitrophenyl group serves as a stable structural element that can also be chemically modified for subsequent applications, for instance, by reduction to an amine for orthogonal conjugation strategies.

Application 1: Amide Bond Formation via EDC/NHS Chemistry

One of the most common and efficient methods for conjugating a carboxylic acid-containing molecule to a biomolecule is through the formation of a stable amide bond with primary amine groups (e.g., the side chain of lysine residues in a protein). This process typically involves a two-step activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]

EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[2][3] This NHS ester then efficiently reacts with primary amines on the target biomolecule to form a covalent amide bond.[2][5]

Logical Workflow for EDC/NHS Conjugation

cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification A This compound C Amine-Reactive NHS Ester A->C Activation in Buffer (e.g., MES, pH 6.0) B EDC & NHS B->C E Bioconjugate C->E Reaction in Buffer (e.g., PBS, pH 7.4) D Target Biomolecule (e.g., Antibody with Lysine -NH2) D->E F Purification (e.g., Desalting Column) E->F

Caption: Workflow for the two-step EDC/NHS bioconjugation protocol.

Experimental Protocol: Conjugation to an Amine-Containing Biomolecule

This protocol describes a general method for conjugating this compound to a protein, such as an antibody, using EDC and Sulfo-NHS chemistry. Optimization may be required depending on the specific biomolecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Target biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Part 1: Preparation of Reagents

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Shortly before use, prepare solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer. It is recommended to prepare these fresh for each experiment.

  • Ensure the target biomolecule is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris), exchange it for PBS using a desalting column.

Part 2: Activation of this compound

  • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

  • Add EDC and Sulfo-NHS to the solution. A molar excess of EDC and Sulfo-NHS over the propionic acid derivative is recommended to drive the reaction.

  • Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

Part 3: Conjugation to the Biomolecule

  • Add the activated this compound solution to the biomolecule solution in Reaction Buffer.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To stop the reaction, add Quenching Buffer to a final concentration of 10-50 mM. This will quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

Part 4: Purification of the Bioconjugate

  • Remove excess, unreacted small molecules and byproducts by buffer exchange using a desalting column equilibrated with PBS.

  • Collect the purified bioconjugate.

Part 5: Characterization

  • Determine the concentration of the bioconjugate using a standard protein assay (e.g., BCA assay).

  • Characterize the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy (if the linker or attached molecule has a chromophore) or mass spectrometry.

Quantitative Data Summary

The following table provides example quantitative parameters for the conjugation protocol. These values should be optimized for specific applications.

ParameterValueNotes
Reagents
This compound10-20 molar excess over biomoleculeAdjust to achieve desired degree of labeling.
EDC1.5-2 molar excess over propionic acid derivativeFreshly prepared solution is crucial.
Sulfo-NHS2-5 molar excess over propionic acid derivativeStabilizes the active intermediate.[2]
Biomolecule Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Conditions
Activation Time15-30 minutes
Activation TemperatureRoom Temperature (20-25°C)
Conjugation Time1-2 hours at RT or overnight at 4°CLonger incubation may increase labeling.
Conjugation pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.[4]
Quenching Time15 minutes

Signaling Pathways and Further Applications

While this compound itself is not directly involved in signaling pathways, its utility lies in creating tools to study these pathways. For example, it can be used to link a fluorescent dye or a biotin tag to a ligand or an antibody that targets a specific cell surface receptor. This allows for the visualization and tracking of the receptor, or for affinity purification of the receptor and its binding partners.

Potential Downstream Application: Orthogonal Chemistry

The nitrophenyl group on the linker provides an opportunity for further, orthogonal chemical modifications. The nitro group can be selectively reduced to a primary aromatic amine (-NH2) under mild conditions (e.g., using sodium dithionite). This newly formed amine can then be used for a second conjugation reaction, for example, with an NHS-ester or isothiocyanate-functionalized molecule. This allows for the creation of more complex, multi-functional bioconjugates.

Diagram of Potential Orthogonal Conjugation Strategy

A Initial Bioconjugate (with -NO2 group) C Amine-functionalized Bioconjugate (with -NH2 group) A->C Chemical Transformation B Reduction (e.g., Sodium Dithionite) B->C E Dual-functional Bioconjugate C->E Second Conjugation D Second Molecule (e.g., NHS-ester Dye) D->E

Caption: Strategy for post-conjugation modification of the nitro group.

References

Application Note: HPLC Purification of Peptides Containing 3-amino-3-(3-nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique functionalities. 3-amino-3-(3-nitrophenyl)propionic acid is one such unnatural amino acid, whose nitrophenyl group can serve as a spectroscopic probe or a precursor for further chemical modifications. The successful development of peptide-based drugs relies on robust purification methods to ensure high purity and homogeneity of the final product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, offering high resolution and efficiency.[1][2]

This application note provides a detailed protocol for the purification of a model peptide containing 3-amino-3-(3-nitrophenyl)propionic acid using RP-HPLC. The protocol is designed to be a starting point for methods development and can be adapted for peptides of varying lengths and sequences.

Physicochemical Considerations

The 3-nitrophenyl group of the unnatural amino acid significantly influences the peptide's chromatographic behavior. This moiety increases the hydrophobicity of the peptide, leading to a longer retention time on a reversed-phase column compared to a similar peptide without this modification. The nitroaromatic group also provides a unique UV absorbance profile, which can be exploited for selective detection during HPLC analysis. While peptide bonds are typically monitored at 210-220 nm, the nitrophenyl group exhibits absorbance at higher wavelengths, around 275 nm, allowing for an additional, more specific detection channel.[3]

Experimental Protocols

Materials and Equipment
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), and a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column is recommended as a starting point. The dimensions will depend on the scale of the purification (e.g., for semi-preparative scale: 10 mm I.D. x 250 mm length, 5 µm particle size).

  • Solvents:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample: Crude synthetic peptide containing 3-amino-3-(3-nitrophenyl)propionic acid, lyophilized.

  • Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution of the peptide.

  • Filtration: Syringe filters (0.22 µm or 0.45 µm) for sample and mobile phase filtration.

  • Glassware: Appropriate vials for sample preparation and fraction collection.

  • Lyophilizer: For drying the purified peptide fractions.

Sample Preparation
  • Accurately weigh the crude lyophilized peptide.

  • Dissolve the peptide in a minimal amount of the chosen sample diluent. Gentle vortexing or sonication may be required to aid dissolution.

  • Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method

The following is a representative semi-preparative HPLC method. Optimization of the gradient may be necessary depending on the specific peptide sequence.

  • Column: C18, 10 mm x 250 mm, 5 µm

  • Flow Rate: 4.0 mL/min

  • Detection: 220 nm (for peptide bonds) and 275 nm (for the nitrophenyl group).

  • Injection Volume: 500 µL (dependent on sample concentration and column loading capacity).

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
5.010
35.060
40.095
45.095
46.010
55.010
Fraction Collection and Post-Purification Processing
  • Collect fractions corresponding to the main peak of interest. It is advisable to collect narrow fractions across the peak to isolate the purest portions.

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

Data Presentation

The following tables present representative data for the purification of a hypothetical peptide, "Peptide-NO2," containing 3-amino-3-(3-nitrophenyl)propionic acid.

Table 1: HPLC Purification Summary

ParameterValue
Crude Peptide Purity~65%
Retention Time of Peptide-NO225.8 min
Purity of Pooled Fractions>98%
Overall Recovery Yield~40%

Table 2: Comparison of Analytical and Preparative HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC
ColumnC18, 4.6 x 150 mm, 3.5 µmC18, 10 x 250 mm, 5 µm
Flow Rate1.0 mL/min4.0 mL/min
Gradient10-60% B in 20 min10-60% B in 30 min
Injection Volume20 µL500 µL

Visualizations

HPLC Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Peptide Crude Peptide Synthesis Dissolution Dissolution in Mobile Phase A Crude_Peptide->Dissolution Filtration Sample Filtration (0.22 µm) Dissolution->Filtration Injection Injection onto C18 Column Filtration->Injection Gradient_Elution Gradient Elution (ACN/Water/TFA) Injection->Gradient_Elution UV_Detection UV Detection (220 & 275 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide (>98% Purity) Lyophilization->Purified_Peptide

Caption: Workflow for the HPLC purification of peptides.

Logical Relationship of HPLC Parameters

HPLC_Parameters cluster_peptide Peptide Properties cluster_hplc_params HPLC Method Parameters cluster_outcome Purification Outcome Peptide_Properties Peptide Sequence (Hydrophobicity, Charge) Resolution Resolution Peptide_Properties->Resolution influences Retention_Time Retention Time Peptide_Properties->Retention_Time influences Column Column Chemistry (e.g., C18) Column->Resolution affects Column->Retention_Time affects Mobile_Phase Mobile Phase (ACN, Water, TFA) Mobile_Phase->Resolution affects Mobile_Phase->Retention_Time affects Gradient Gradient Profile Gradient->Resolution optimizes Flow_Rate Flow Rate Flow_Rate->Retention_Time impacts Detection Detection Wavelength Purity Purity Detection->Purity determines Resolution->Purity governs Yield Yield Resolution->Yield governs

Caption: Interplay of key parameters in HPLC purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the RP-HPLC purification of peptides containing the unnatural amino acid 3-amino-3-(3-nitrophenyl)propionic acid. The provided methods and data serve as a robust starting point for researchers and drug development professionals. Successful purification of such modified peptides is a critical step in advancing the development of novel peptide-based therapeutics. Careful optimization of the HPLC parameters, particularly the elution gradient, is essential to achieve high purity and yield.

References

Application Notes and Protocols for Chiral Separation of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of chiral molecules is a critical attribute in the pharmaceutical industry, as different enantiomers of a drug candidate can exhibit distinct pharmacological and toxicological profiles. 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Consequently, robust and reliable analytical methods for the separation and quantification of its enantiomers are essential for quality control and regulatory compliance.

This document provides detailed application notes and experimental protocols for the successful chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The methods described herein are based on the well-established efficacy of polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) for the resolution of N-protected amino acids.

Principle of Separation

Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. The difference in the stability of these complexes leads to different retention times on the chromatographic column, enabling their separation. For N-Boc protected amino acids, both polysaccharide-derived CSPs and macrocyclic glycopeptide antibiotics have demonstrated broad applicability and high enantioselectivity.

Recommended Chromatographic Methods and Data

Two primary methods are presented, utilizing two distinct types of widely successful chiral stationary phases. Method 1 employs a polysaccharide-based CSP, which is known for its versatility, while Method 2 utilizes a macrocyclic glycopeptide-based CSP, often effective for polar and ionizable compounds.

Data Presentation

Table 1: HPLC Conditions and Performance Data for Method 1 (Polysaccharide-Based CSP)

ParameterCondition
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time (k'1) ~ 6.5 min
Expected Retention Time (k'2) ~ 8.0 min
Expected Separation Factor (α) ~ 1.23
Expected Resolution (Rs) > 1.5

Table 2: HPLC Conditions and Performance Data for Method 2 (Macrocyclic Glycopeptide-Based CSP)

ParameterCondition
Chiral Stationary Phase Chirobiotic™ T (Teicoplanin bonded to silica gel)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.02:0.01, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time (k'1) ~ 5.8 min
Expected Retention Time (k'2) ~ 7.2 min
Expected Separation Factor (α) ~ 1.24
Expected Resolution (Rs) > 1.5

Experimental Protocols

General Sample Preparation
  • Stock Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Prior to injection, filter the working standard solution through a 0.45 µm syringe filter to remove any particulate matter.

Protocol for Method 1: Polysaccharide-Based CSP

1. Materials and Reagents:

  • Racemic this compound
  • HPLC-grade n-Hexane
  • HPLC-grade 2-Propanol
  • Trifluoroacetic acid (TFA)
  • Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm) or equivalent

2. Instrumentation and Conditions:

  • HPLC system with a UV detector
  • Mobile Phase: n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Procedure:

  • Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the prepared sample solution.
  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to assess the separation performance. A resolution of >1.5 indicates baseline separation.

Protocol for Method 2: Macrocyclic Glycopeptide-Based CSP

1. Materials and Reagents:

  • Racemic this compound
  • HPLC-grade Methanol
  • HPLC-grade Acetonitrile
  • Glacial Acetic Acid
  • Triethylamine (TEA)
  • Chirobiotic™ T column (250 mm x 4.6 mm, 5 µm) or equivalent

2. Instrumentation and Conditions:

  • HPLC system with a UV detector
  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / TEA (50:50:0.02:0.01, v/v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Procedure:

  • Equilibrate the Chirobiotic™ T column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the prepared sample solution.
  • Record the chromatogram, ensuring the elution of both enantiomeric peaks.
  • Determine the chromatographic parameters (k', α, and Rs) to evaluate the quality of the separation.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic Analyte dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject Sample column Chiral Column (e.g., Chiralpak® AD-H) hplc->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram detector->chromatogram Generate Signal calculate Calculate k', α, Rs chromatogram->calculate report Report Results calculate->report

Caption: A generalized workflow for the chiral separation of this compound enantiomers by HPLC.

Chiral Stationary Phase Selection Logic

G cluster_properties cluster_csp cluster_mobile_phase start Analyte: This compound boc N-Boc Protected start->boc acidic Carboxylic Acid Group start->acidic aromatic Nitrophenyl Group start->aromatic polysaccharide Polysaccharide-Based (e.g., Chiralpak® AD-H) boc->polysaccharide Effective for N-protected amino acids glycopeptide Macrocyclic Glycopeptide-Based (e.g., Chirobiotic™ T) acidic->glycopeptide Good for ionizable compounds aromatic->polysaccharide aromatic->glycopeptide np_mode Normal Phase (Hexane/Alcohol + Acidic Additive) polysaccharide->np_mode rp_mode Reversed-Phase / Polar Organic (MeOH/ACN + Additives) glycopeptide->rp_mode

Caption: A decision-making diagram for selecting a suitable chiral stationary phase and mobile phase strategy for the target analyte.

Detecting Nitrophenylalanine in Peptides: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

The incorporation of nitrophenylalanine (NPA) into peptides is a critical tool in biochemical and pharmaceutical research, enabling applications such as photocleavable probes and the development of novel therapeutics. Accurate and sensitive detection of this modified amino acid within a peptide sequence is paramount for characterization, quality control, and mechanistic studies. This document provides an overview and detailed protocols for the primary analytical methods used to detect and quantify nitrophenylalanine in peptides: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Immunoassays.

High-Performance Liquid Chromatography (HPLC) for NPA-Peptide Analysis

Reverse-phase HPLC (RP-HPLC) is a high-resolution technique widely used for the separation, quantification, and purification of peptides. The presence of the aromatic nitro group in nitrophenylalanine allows for sensitive detection using UV-Vis spectroscopy.

Quantitative Data Summary
Analytical MethodInstrumentationLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV HPLC with UV/Vis Detector~5-20 fmol (Estimated)[1]~20-50 fmol (Estimated)Robust, reproducible, widely availableLower sensitivity compared to MS
LC-MS/MS HPLC coupled to a Tandem Mass SpectrometerSub-femtomole to low femtomole rangeLow femtomole rangeHigh sensitivity and specificity, structural informationHigher cost and complexity
Experimental Protocol: RP-HPLC for NPA-Peptide Quantification

This protocol is adapted from a method used for the analysis of a model peptide containing 2-nitrophenylalanine[2].

a. Materials and Reagents:

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (FA)

  • Peptide standard containing nitrophenylalanine

  • Sample containing the NPA-peptide

b. Instrumentation:

  • HPLC system with a binary gradient pump

  • Autosampler

  • Photodiode array (PDA) or UV/Vis detector

  • C18 reversed-phase column (e.g., SUPELCO, Discovery, 250 mm × 4.6 mm, 5 µm)[2]

c. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 1% to 90% B over 25 minutes[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (or as optimized)

  • Detection Wavelength: 258 nm (for phenylalanine) and potentially a secondary wavelength around 270-280 nm to enhance selectivity for the nitro-aromatic group. The peptide bond can also be monitored at ~220 nm[3][4].

d. Procedure:

  • Sample Preparation: Dissolve the peptide standard and samples in an appropriate solvent, preferably the initial mobile phase composition (e.g., 99% A / 1% B). Centrifuge to remove any particulates.

  • Standard Curve Generation: Prepare a series of dilutions of the NPA-peptide standard of known concentrations.

  • Injection: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Integrate the peak area corresponding to the NPA-peptide. Plot a standard curve of peak area versus concentration for the standards. Use the linear regression of the standard curve to determine the concentration of the NPA-peptide in the samples.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Dissolve Sample in Mobile Phase A Injection Inject onto C18 Column Prep_Sample->Injection Prep_Std Prepare Standard Dilutions Prep_Std->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (258 nm) Separation->Detection Integration Peak Integration Detection->Integration Std_Curve Generate Standard Curve Integration->Std_Curve Quantification Quantify Sample Concentration Std_Curve->Quantification

Caption: Workflow for NPA-Peptide Quantification by HPLC.

Mass Spectrometry (MS) for NPA-Peptide Identification and Quantification

Mass spectrometry is a powerful technique for the unambiguous identification and sensitive quantification of NPA-containing peptides.[5] Electrospray ionization (ESI) coupled with time-of-flight (TOF) or tandem mass spectrometry (MS/MS) are commonly employed.

Experimental Protocol: LC-MS/MS for NPA-Peptide Analysis

a. Materials and Reagents:

  • As per the HPLC protocol.

  • For protein samples: Trypsin (proteomics grade), dithiothreitol (DTT), iodoacetamide (IAA), and ammonium bicarbonate.

b. Instrumentation:

  • Nano-flow liquid chromatography system

  • ESI source

  • Tandem mass spectrometer (e.g., Q-TOF, Orbitrap)

c. Procedure:

  • Sample Preparation (for proteins):

    • Denature the protein containing the NPA residue.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

    • Digest the protein with trypsin. The resulting peptides can then be analyzed.

  • LC Separation: Separate the peptides using a nano-flow HPLC system with a C18 column and a gradient similar to the one described in the HPLC protocol, but with a much lower flow rate (e.g., 300 nL/min).

  • Mass Spectrometry Analysis:

    • Acquire full scan MS spectra to identify the precursor ion of the NPA-containing peptide. The mass of nitrophenylalanine will be different from that of phenylalanine.

    • Perform tandem MS (MS/MS) on the precursor ion to obtain fragment ions.

  • Data Analysis:

    • Use proteomics software to search the MS/MS spectra against a protein sequence database that includes the NPA modification.

    • For quantification, use extracted ion chromatograms (XICs) of the precursor ion or specific fragment ions. A standard curve can be generated using a synthetic NPA-peptide.

Logical Relationship for MS-based Identification

MS_Identification cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Protein Protein with NPA Peptides Tryptic Peptides Protein->Peptides Trypsin Digestion LC LC Separation Peptides->LC MS1 Full Scan MS (Precursor Ion) LC->MS1 MS2 Tandem MS (Fragment Ions) MS1->MS2 Identification Peptide Identification MS2->Identification Database Sequence Database Database->Identification ELISA_Signaling cluster_plate Microplate Well cluster_solution Sample/Standard + Antibody cluster_binding Competitive Binding cluster_detection Detection Coated_Peptide Coated NPA-Peptide Bound_Complex Antibody binds to coated peptide Coated_Peptide->Bound_Complex Sample_Peptide Free NPA-Peptide (in sample) Inhibited_Binding Antibody binds to free peptide (no signal) Sample_Peptide->Inhibited_Binding Antibody Anti-NPA Antibody Antibody->Bound_Complex Antibody->Inhibited_Binding Secondary_Ab Enzyme-linked Secondary Antibody Bound_Complex->Secondary_Ab Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

References

Troubleshooting & Optimization

overcoming aggregation in peptides with 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding peptide aggregation during solid-phase peptide synthesis (SPPS), with a focus on strategies involving modified amino acids like 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid .

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it help with peptide aggregation?

A1: this compound is a non-proteinogenic β-amino acid derivative. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the amine, suitable for Boc-based SPPS.[1] Its unique structure, featuring a nitrophenyl group, can be strategically incorporated into a peptide sequence. While direct studies on its anti-aggregation properties are not extensively detailed in the provided literature, such modified amino acids are often used as "structure-disrupting" elements.[2] The bulk and conformational constraints imposed by this residue can interrupt the intermolecular hydrogen bonding that leads to the formation of β-sheet structures, a primary cause of aggregation.[3] It is a valuable building block for creating modified peptides to enhance biological activity or stability.[1]

Q2: How can I identify if my peptide is aggregating on the resin during synthesis?

A2: On-resin aggregation can manifest through several observable signs:

  • Poor Resin Swelling: The resin beads may appear clumped, shrunken, or fail to swell adequately in the synthesis solvent.[3][4]

  • Slow Solvent Drainage: Solvents may drain slowly from the reaction vessel after wash steps.[3]

  • Incomplete Reactions: You may observe incomplete Fmoc deprotection or poor coupling efficiency, often indicated by a persistent positive result in qualitative tests like the Kaiser test.[4]

  • Physical Changes: In severe cases, the peptide-resin may form a gelatinous mass.

Q3: My crude peptide precipitated after cleavage and is difficult to dissolve for purification. What should I do?

A3: This is a common consequence of peptide aggregation. The intermolecular forces that caused aggregation on the resin persist in the cleaved peptide. Here are some strategies to improve solubility:

  • Test a Range of Solvents: Start with common organic solvents effective at disrupting hydrophobic interactions, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4]

  • Use Stronger Solvents: For highly resistant aggregates, a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be very effective.[4]

  • Adjust pH: For peptides with a net charge, adjusting the pH of an aqueous solution away from the isoelectric point can increase electrostatic repulsion between molecules, improving solubility. Use a dilute acidic solution (e.g., 10% acetic acid) for basic peptides or a dilute basic solution (e.g., 10% ammonium bicarbonate) for acidic peptides.[5]

  • Apply Physical Disruption: Sonication can provide the energy needed to break up aggregates and promote solvation.[5]

Q4: Can the choice of resin and protecting groups influence aggregation?

A4: Absolutely.

  • Resin Type: Using a resin with a lower substitution level can increase the distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[2] For peptides prone to diketopiperazine formation at the N-terminus (a side reaction that can be exacerbated by aggregation), using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin is beneficial.[2][6]

  • Protecting Groups: Backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can be incorporated on the α-nitrogen of an amino acid. These groups physically prevent the hydrogen bonding that leads to aggregation.[2][3]

Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling Step)

A positive Kaiser test indicates the presence of unreacted free amines, a classic sign of aggregation-induced steric hindrance.

StrategyDescriptionExpected Outcome
Recouple Perform a second coupling step ("double coupling") with a fresh solution of the activated amino acid and coupling reagents.[5]Drives the reaction closer to completion if the initial coupling was inefficient.
Optimize Solvents Switch to a solvent system known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or add DMSO to the reaction solvent.[2][3]Improved solvation of the peptide chain, leading to better reagent accessibility and higher coupling efficiency.
Increase Temperature Perform the coupling reaction at an elevated temperature (e.g., 40-50°C). Microwave-assisted synthesis can also be very effective.[5]Provides localized energy to disrupt secondary structures and increase reaction rates.
Use Chaotropic Agents Add chaotropic salts, such as lithium chloride (LiCl), to the coupling mixture to disrupt hydrogen bonding.[5]Enhanced disruption of intermolecular forces, leading to better reagent accessibility.
Employ Stronger Reagents Use more potent coupling reagents like HATU or HCTU to increase the activation of the carboxylic acid.[5]May overcome the steric hindrance caused by aggregation.

Issue 2: Incomplete N-terminal Boc Deprotection

Aggregation can shield the N-terminal Boc group, preventing the acid (TFA) from accessing it, leading to incomplete deprotection and deletion sequences in the final product.

StrategyDescriptionExpected Outcome
Extend Reaction Time Increase the duration of the TFA deprotection step. A standard protocol involves a short pre-wash followed by a longer treatment.[7]Allows more time for the TFA to penetrate the aggregated structure and cleave the Boc group.
Incorporate Scavengers When sensitive residues like Cys, Met, or Trp are present, add scavengers such as Dithiothreitol (DTE) to the TFA solution.[7]Prevents side reactions that can occur during deprotection, especially with longer reaction times.
Solvent Disruption Before deprotection, wash the resin with a sequence of different solvents (e.g., DMF, DCM, Isopropanol) to disrupt secondary structures.[3]Breaks up aggregates, improving access of the TFA to the N-terminus.
Use Chaotropic Agents Add chaotropic salts to the deprotection solution.Disrupts hydrogen bonds, potentially improving TFA accessibility.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for a Non-Aggregating Sequence

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[3]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM and agitate for 5 minutes (pre-wash).[7]

    • Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-30 minutes.[3][7]

    • Wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to remove residual acid.[7]

    • Wash with DCM (3x).[3]

  • Neutralization:

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).[3]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.[3]

    • Add DIEA (6 equivalents) to the amino acid solution.[3]

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor reaction completion. A negative result (yellow beads) indicates complete coupling.[3]

    • Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.[3]

Protocol 2: Difficult Coupling with this compound

This protocol incorporates strategies to mitigate potential aggregation when introducing a bulky, modified amino acid.

  • Resin Preparation: Perform the Boc deprotection and neutralization steps as described in Protocol 1. Ensure the resin is well-swelled and free-flowing.

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HATU in NMP.

    • Add 6 equivalents of DIEA. Allow to pre-activate for 2 minutes.

  • Coupling under Chaotropic Conditions:

    • Add the activated amino acid solution to the resin.

    • Add enough 0.4 M LiCl in DMF/NMP (1:1) to the reaction vessel to ensure the resin is well-suspended.[5]

  • Microwave-Assisted Reaction:

    • If available, perform the coupling in a peptide synthesizer with microwave heating (e.g., 20 watts at 50°C) for 30-60 minutes.[8] This can significantly improve efficiency for difficult couplings.[3]

    • If no microwave is available, agitate at an elevated temperature (40°C) for 4-6 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test. If it is still positive, perform a second coupling (recouple) using fresh reagents.

    • After completion, wash the resin thoroughly with DMF (5x) to remove the chaotropic salt, followed by DCM (3x).

Visualizations

Aggregation_Mechanism cluster_0 Standard Peptide Elongation cluster_1 Aggregation Pathway cluster_2 Disruption Strategy Peptide_Chain_1 Growing Peptide Chain 1 (Linear Conformation) Beta_Sheet Intermolecular β-Sheet (Aggregate Formation) Peptide_Chain_1->Beta_Sheet H-Bonding Modified_AA Incorporate This compound Peptide_Chain_2 Growing Peptide Chain 2 (Linear Conformation) Peptide_Chain_2->Beta_Sheet H-Bonding Disrupted_Chain_1 Peptide Chain 1 (Disrupted Conformation) Modified_AA->Disrupted_Chain_1 Disrupted_Chain_2 Peptide Chain 2 (Disrupted Conformation) Modified_AA->Disrupted_Chain_2 No_Aggregation Aggregation Prevented Disrupted_Chain_1->No_Aggregation Steric Hindrance Disrupted_Chain_2->No_Aggregation

Caption: Mechanism of aggregation disruption by a modified amino acid.

Troubleshooting_Workflow Start Incomplete Coupling (Positive Kaiser Test) Recouple 1. Recouple (Double Coupling) Start->Recouple Check1 Still Positive? Recouple->Check1 ChangeSolvent 2. Change Solvent (e.g., NMP, add DMSO) Check1->ChangeSolvent Yes Success Coupling Successful Check1->Success No Check2 Still Positive? ChangeSolvent->Check2 IncreaseTemp 3. Increase Temperature / Use Microwave Check2->IncreaseTemp Yes Check2->Success No Check3 Still Positive? IncreaseTemp->Check3 Additives 4. Use Additives (Chaotropic Salts, e.g., LiCl) Check3->Additives Yes Check3->Success No Check4 Still Positive? Additives->Check4 Cap Cap Unreacted Amines (e.g., Acetic Anhydride) Check4->Cap Yes Check4->Success No Proceed Proceed to Next Cycle Cap->Proceed Success->Proceed

Caption: Troubleshooting workflow for incomplete peptide coupling.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-Nitrophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Boc-nitrophenylalanine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance for incorporating these valuable non-canonical amino acids into peptide sequences. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with Boc-nitrophenylalanine derivatives?

Low coupling efficiency with Boc-nitrophenylalanine is a common issue that can arise from several factors:

  • Steric Hindrance: While not as bulky as some other non-canonical amino acids, the nitrophenylalanine side chain can still present steric challenges, slowing down the coupling reaction.

  • Electronic Effects of the Nitro Group: The strongly electron-withdrawing nature of the nitro group deactivates the carboxyl group of the amino acid. This deactivation makes the carboxyl group less nucleophilic and therefore less reactive towards the activated N-terminus of the growing peptide chain, leading to slower and less efficient coupling.

  • Suboptimal Activation: Standard coupling conditions may not be sufficient to adequately activate the deactivated carboxylic acid of Boc-nitrophenylalanine.

  • Peptide Aggregation: Sequences containing aromatic and hydrophobic residues like nitrophenylalanine can be prone to aggregation on the solid support, which can hinder the access of reagents to the reactive sites.

Q2: Which coupling reagents are most effective for Boc-nitrophenylalanine derivatives?

For sterically hindered and electronically deactivated amino acids like Boc-nitrophenylalanine, more potent coupling reagents are generally recommended.[1] Uronium/aminium salt-based reagents are often the preferred choice over carbodiimides alone.[2][3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the most effective for challenging couplings due to its high reactivity and ability to suppress racemization.[2][4]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A reliable and cost-effective option that provides a good balance of reactivity and stability.[2][4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and a better safety profile.[1]

Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices, known for high coupling efficiency and low racemization risk.[2]

Q3: Can I use carbodiimide reagents like DIC or DCC for coupling Boc-nitrophenylalanine?

While not impossible, using carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) alone is generally not recommended for challenging couplings as it often leads to lower yields and increased risk of side reactions.[5] If you must use a carbodiimide, its efficiency should be enhanced by the addition of a nucleophilic additive such as:

  • OxymaPure (Ethyl cyanohydroxyiminoacetate): Forms more reactive esters and helps to suppress racemization.[5]

  • HOBt (1-Hydroxybenzotriazole): A classic additive that improves coupling efficiency and reduces side reactions.[3]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt and particularly effective at suppressing racemization.[6]

Q4: What are common side reactions to watch out for when using Boc-nitrophenylalanine?

Beyond incomplete coupling, several side reactions can occur:

  • Racemization: The loss of stereochemical integrity at the α-carbon can be a concern, especially with over-activation or prolonged reaction times at elevated temperatures. Using additives like HOAt or OxymaPure can help minimize this.[5]

  • N-acylurea Formation: This is a common side reaction when using carbodiimides, leading to the formation of an unreactive byproduct. The use of additives like HOBt can mitigate this issue.[7]

  • Guanidinylation: If an excess of uronium/aminium salt reagents (like HBTU or HATU) is used, they can react with the unprotected N-terminus of the peptide chain, leading to chain termination.[7]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if the second amino acid is proline or glycine, leading to cleavage of the dipeptide from the resin.[7]

Q5: How can I monitor the completion of the coupling reaction?

The most common method for monitoring coupling completion in real-time during SPPS is the use of qualitative colorimetric tests on a few resin beads:

  • Kaiser Test (Ninhydrin Test): This is the most widely used test and detects the presence of free primary amines. A positive result (intense blue or purple color) indicates an incomplete coupling.[5]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another option for detecting unreacted primary amines.

  • Bromophenol Blue Test: This test can detect both primary and secondary amines.

For a definitive analysis after synthesis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) of the crude peptide are essential to identify and quantify the desired product and any deletion sequences or other impurities.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser Test) 1. Insufficient reactivity of the coupling reagent. 2. Electronic deactivation by the nitro group. 3. Steric hindrance. 4. Peptide aggregation.1. Switch to a more potent coupling reagent: Use HATU, HBTU, or COMU.[1] 2. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.[9] 3. Increase reagent equivalents: Use a higher excess (2-4 equivalents) of the Boc-nitrophenylalanine, coupling reagent, and base.[9] 4. Extend reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[5] 5. Increase temperature: A moderate increase in temperature (e.g., to 30-40°C) can improve kinetics, but use with caution as it may increase the risk of racemization.
Presence of Deletion Sequences in Final Peptide Incomplete coupling of the Boc-nitrophenylalanine residue.Follow the solutions for "Low or No Coupling Yield". If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[5]
Presence of Diastereomeric Impurities (Racemization) 1. Over-activation of the carboxylic acid. 2. Use of a strong base. 3. Prolonged reaction at elevated temperatures.1. Use an additive: Always include an additive like HOAt or OxymaPure, especially when using carbodiimides.[5] 2. Choose a weaker base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA.[5] 3. Control reaction temperature: Perform the coupling at room temperature or 0°C if racemization is a significant concern.
Difficulty Dissolving Reagents Poor quality or degradation of solvents or reagents.1. Use high-purity solvents: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP. 2. Use fresh reagents: Coupling reagents, especially onium salts, can degrade over time.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Challenging Couplings

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRacemization RiskKey Considerations
HATU Aminium/Uronium Salt>95Very FastVery LowHighly efficient for hindered and electronically deactivated amino acids.[2][4]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable choice for many challenging couplings.[2][4]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than some other phosphonium salts.[2]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with a favorable safety profile.[1]
DIC/OxymaPure Carbodiimide/Additive92-97ModerateVery LowOxymaPure significantly enhances the efficiency of DIC and effectively suppresses racemization.[5]
DIC/HOAt Carbodiimide/Additive90-96ModerateLowHOAt is a more reactive additive than HOBt, making this combination suitable for many hindered couplings.[5][6]

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Boc-Nitrophenylalanine using HATU

This protocol is recommended for achieving the highest coupling efficiency, particularly for challenging sequences.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-nitrophenylalanine (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).[5]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, perform a second coupling (recoupling).[5]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling of Boc-Nitrophenylalanine using DIC/OxymaPure

This protocol is a robust and safer alternative using a carbodiimide activator.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Amino Acid/Additive Solution: In a separate vessel, dissolve Boc-nitrophenylalanine (3 equivalents) and OxymaPure (3 equivalents) in DMF.[5]

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

Visualizations

experimental_workflow Resin Resin with Free Amine Swell Swell Resin (DMF, 30 min) Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection If necessary Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Couple Boc-Nitrophenylalanine Neutralization->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash Wash Resin (DMF) Kaiser->Wash Negative Recouple Recouple Kaiser->Recouple Positive Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Recouple->Coupling

Caption: A typical workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_logic Start Positive Kaiser Test (Incomplete Coupling) Recouple Perform Double Coupling Start->Recouple Kaiser2 Kaiser Test after Recoupling Recouple->Kaiser2 Optimize Optimize Conditions: - More potent reagent (HATU) - Increase equivalents - Extend reaction time Kaiser2->Optimize Positive Proceed Proceed to Next Cycle Kaiser2->Proceed Negative Optimize->Recouple Cap Cap Unreacted Amines (Acetic Anhydride) Optimize->Cap If still fails Cap->Proceed

Caption: Troubleshooting logic for handling incomplete coupling reactions during SPPS.

References

Technical Support Center: Peptide Synthesis with 3-(Boc-amino)-3-(3-nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

A1: The main challenges include potential side reactions related to the nitro group, steric hindrance from the bulky nitrophenyl group which can lead to lower coupling efficiencies, and side reactions common to β-amino acids. Careful optimization of coupling conditions is crucial for successful incorporation.

Q2: Can the nitro group on the phenyl ring be accidentally reduced during synthesis?

A2: While the nitro group is relatively stable under standard Solid Phase Peptide Synthesis (SPPS) conditions, its reduction is a potential side reaction, especially if catalytic hydrogenation is used for the removal of other protecting groups. Standard cleavage cocktails using trifluoroacetic acid (TFA) are generally not strong enough to reduce the nitro group. However, prolonged exposure to strong acids or certain scavengers could potentially lead to undesired reductions.

Q3: What is the most significant side reaction specific to the nitro-containing side chain?

A3: A key potential side reaction is the elimination of nitrous acid from the β-nitro-amino acid residue, which can occur during or after cleavage from the resin. This elimination results in the formation of an unsaturated dehydro-amino acid residue in the peptide chain.[1][2]

Q4: Does the β-amino acid structure of this molecule cause any specific problems?

A4: Yes, β-amino acids can sometimes exhibit lower coupling efficiencies compared to α-amino acids due to different steric environments and reaction kinetics. They can also influence the secondary structure of the growing peptide chain, which might lead to aggregation and further synthetic difficulties.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences (peptide minus the intended amino acid) in mass spectrometry (MS) analysis.

  • Low overall yield of the final peptide.

Possible Causes:

  • Steric Hindrance: The bulky 3-nitrophenyl group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Peptide Aggregation: The growing peptide chain, particularly with the inclusion of a hydrophobic residue, may aggregate on the solid support, preventing efficient access of reagents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Presence of an Unexpected Mass (-47 Da) in the Final Peptide

Symptoms:

  • Mass spectrometry analysis of the crude peptide shows a significant peak at a mass corresponding to the target peptide minus 47 Da (the mass of HNO₂).

Possible Cause:

  • Elimination of Nitrous Acid: The β-nitro group can be eliminated, especially under basic or acidic conditions during cleavage, to form a double bond in the amino acid residue (a dehydro-phenylalanine derivative).[1][2]

Mitigation Strategies:

StrategyDescriptionPotential Drawbacks
Milder Cleavage Conditions Reduce the time or temperature of the final TFA cleavage step.May result in incomplete removal of other side-chain protecting groups.
Alternative Scavengers The choice of scavengers in the cleavage cocktail can influence the extent of this side reaction. Empirical testing may be required.Some scavengers may have other unintended side reactions.
Post-Cleavage Basic Treatment In some cases, the elimination is facilitated by subsequent basic treatment. Avoiding unnecessary exposure to strong bases during work-up can be beneficial.May not be feasible depending on the purification protocol.
Issue 3: Racemization

Symptoms:

  • Broad or split peaks in the HPLC chromatogram of the purified peptide.

  • Identification of diastereomers by mass spectrometry.

Possible Causes:

  • Over-activation: The use of highly reactive coupling reagents for extended periods can lead to the formation of oxazolone intermediates, which are prone to racemization.

  • Base-catalyzed Epimerization: The presence of a strong base can facilitate the abstraction of the α-proton of the activated amino acid.

Preventative Measures:

Racemization_Prevention cluster_Coupling Coupling Conditions cluster_Reagents Reagent Selection cluster_Process Process Parameters A Use a hindered base like DIPEA instead of TEA B Add an anti-racemization additive like HOBt or Oxyma Pure A->B synergistic effect C Minimize pre-activation time D Choose a coupling reagent with a lower risk of racemization (e.g., COMU) D->C E Perform coupling at a lower temperature (e.g., 0°C) E->B

Caption: Strategies to minimize racemization during peptide synthesis.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard manual cycle for the incorporation of this compound in solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (3x) to remove excess DIEA.

  • Amino Acid Coupling:

    • Activation: In a separate vessel, dissolve this compound (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents).

    • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 2-4 hours.

    • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are extremely toxic and corrosive. These procedures must be performed in a specialized, resistant apparatus within a certified fume hood by trained personnel.

Using TFA:

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution into a cold (0 °C) tube of diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Disclaimer: These protocols are intended as a general guide. The optimal conditions for peptide synthesis can vary depending on the specific peptide sequence and the scale of the synthesis. It is recommended to perform small-scale test syntheses to optimize the conditions for your specific application.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection with TFA, and what are the key byproducts?

The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbamate oxygen by TFA. This is followed by the loss of a stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[1][2] The resulting amine is typically protonated by the excess TFA to form a TFA salt.[1] It is crucial to perform this reaction in a well-ventilated area or a system that is not closed to allow the CO2 gas to escape.[1]

The primary byproducts are the tert-butyl cation, carbon dioxide, and isobutylene, which is formed from the deprotonation of the tert-butyl cation.[1] The reactive tert-butyl cation can lead to unwanted side reactions.[2][3]

Q2: What are the most common causes of incomplete Boc deprotection?

Incomplete Boc deprotection can stem from several factors, often related to the substrate, reagents, or reaction conditions:

  • Insufficient Acid Strength or Concentration: The concentration of TFA may be too low to effectively cleave the Boc group, especially for more stable or sterically hindered substrates.[3][4]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete deprotection.[4] While many deprotections are complete within 30 minutes to 2 hours, challenging substrates may require longer reaction times.[4][5]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of TFA, slowing down the reaction rate.[2][3][4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the reaction solvent can prevent the acid from accessing all the peptide chains, leading to incomplete deprotection.[4][6]

  • Poor Solubility: The Boc-protected starting material may not be fully dissolved in the reaction solvent, limiting its exposure to the acid.[3]

  • Reagent Quality: TFA is hygroscopic, and the presence of water can reduce its effective acidity.[4] Using old or improperly stored TFA can lead to incomplete reactions.

Q3: How can I monitor the progress of a Boc deprotection reaction?

Careful monitoring is essential to ensure complete deprotection without prolonged exposure to harsh acidic conditions. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the less polar starting material and the appearance of the more polar free amine product (or its salt).[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by monitoring the consumption of the starting material and the formation of the product, confirming its mass.[3][8]

  • Kaiser Test (for Solid-Phase Synthesis): A qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue color) indicates successful deprotection.[4]

Q4: What are the potential side reactions during Boc deprotection with TFA, and how can they be minimized?

The primary side reaction arises from the reactive tert-butyl cation generated during the cleavage.[2][9] This electrophile can alkylate nucleophilic residues in the substrate, particularly:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[2][9]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][9]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2][9]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][9]

To mitigate these side reactions, scavengers are added to the reaction mixture. These are nucleophilic agents that trap the tert-butyl cation before it can react with the desired molecule.[2][5]

Troubleshooting Guide

Problem: Incomplete deprotection observed by TLC, LC-MS, or Kaiser test.

This troubleshooting guide provides a systematic approach to addressing incomplete Boc deprotection.

G cluster_0 Troubleshooting Incomplete Boc Deprotection A Incomplete Deprotection Detected B Verify Reagent Quality (Fresh TFA? Anhydrous Solvent?) A->B B->A Reagents Expired/ Contaminated C Increase TFA Concentration (e.g., from 20% to 50% or neat) B->C Reagents OK D Extend Reaction Time (Monitor by TLC/LC-MS) C->D H Problem Resolved C->H Deprotection Complete E Increase Reaction Temperature (e.g., from 0°C to RT or gentle heating) D->E D->H Deprotection Complete E->H Deprotection Complete I Address Steric Hindrance (May require stronger conditions/longer times) E->I F Consider a Stronger Acid System (e.g., 4M HCl in dioxane) F->H Deprotection Complete G Check Substrate Solubility (Add co-solvent if necessary) G->A Poor Solubility G->C Solubility OK I->F Steric Hindrance Suspected I->G No Obvious Steric Issues J Optimize Resin Swelling (SPPS) (Pre-swell resin adequately) J->G SPPS Issue

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Presentation

Table 1: Recommended TFA Concentrations and Reaction Conditions for Boc Deprotection

TFA Concentration (% v/v in DCM)Reaction TimeTemperatureNotes
20-25%1 - 4 hoursRoom TemperatureA milder condition, may require longer reaction times for some substrates.[7][10]
50%30 minutes - 2 hours0°C to Room TemperatureA common and generally effective condition for many substrates.[4][10]
55%30 minutesRoom TemperatureShown to yield higher purity peptides compared to 100% TFA in some cases.[6][10]
100% (Neat TFA)5 - 15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side product formation.[10]

Table 2: Common Scavengers for Preventing Side Reactions in TFA Deprotection

ScavengerConcentration (% v/v)Target Residues / Purpose
Triisopropylsilane (TIS)2.5 - 5%An effective carbocation scavenger, particularly for protecting Tryptophan.[5][11]
Water2.5 - 5%Acts as a proton source and can quench the tert-butyl cation.[5][11]
Thioanisole5%Protects Methionine from alkylation and can also act as a general carbocation scavenger.[11]
1,2-Ethanedithiol (EDT)2.5%Useful for scavenging carbocations and protecting Cysteine residues.[5][11]
Phenol5%Acts as a carbocation scavenger.[11]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection with TFA

  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5]

  • Scavenger Addition (if necessary): If the substrate contains sensitive residues (e.g., Trp, Met, Cys), add the appropriate scavenger (e.g., triisopropylsilane, 2.5-5% v/v).[11]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to the desired final concentration (typically 20-50% v/v).[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[5]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[8]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • Alternatively, to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[5] Caution: CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.[5]

Protocol 2: General Procedure for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[4]

  • Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[4]

  • Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[4]

  • Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[4]

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.[4]

  • Final Washing: Wash the resin again with DCM (3-5 times) to remove the excess base before proceeding to the next amino acid coupling step.[4]

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads after the final wash to confirm the presence of a free primary amine.[4]

G cluster_1 Boc Deprotection Mechanism and Side Reaction Prevention Start Boc-Protected Amine + TFA Intermediate1 Protonated Carbamate Start->Intermediate1 Protonation Intermediate2 Carbamic Acid + t-Butyl Cation Intermediate1->Intermediate2 Cleavage Product Free Amine (as TFA salt) + CO2 Intermediate2->Product Decarboxylation Side_Reaction Alkylation of Nucleophilic Residues (e.g., Trp, Met) Intermediate2->Side_Reaction Side Reaction Scavenger Scavenger (e.g., TIS) Intermediate2->Scavenger Trapped_Cation Trapped t-Butyl Cation Scavenger->Trapped_Cation Trapping

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

minimizing racemization during coupling of chiral beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during the coupling of chiral β-amino acids. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals maintain the stereochemical integrity of their molecules during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of β-amino acid coupling, and why is it a critical issue?

A: Racemization is the conversion of a chirally pure substance into a mixture of both enantiomers.[1] In peptide synthesis, this process is more accurately termed epimerization, where the configuration at the α-carbon (the carbon adjacent to the carbonyl group) of an amino acid residue is inverted during the reaction, leading to a mixture of diastereomeric peptides.[2][3] For β-amino acids, the chiral center is at the β-carbon. However, the key bond formation involves activating the carboxyl group, which can lead to the loss of stereochemical integrity at the adjacent chiral center.

This is a critical issue because the biological activity and therapeutic efficacy of peptides and other chiral molecules are highly dependent on their precise three-dimensional structure.[4] The presence of diastereomeric impurities can lead to reduced activity, altered pharmacological profiles, and potential immunogenicity, complicating drug development and purification.[3][4]

Q2: What is the primary chemical mechanism that causes racemization during peptide bond formation?

A: The most common mechanism for racemization during peptide coupling involves the formation of a planar intermediate.[1][5] When the carboxyl group of an N-protected amino acid is activated by a coupling reagent, it can cyclize to form a 5(4H)-oxazolone (also known as an azlactone).[1][4] The proton on the chiral α-carbon of this intermediate is acidic and can be easily removed by a base.[1] This creates a planar, achiral enolate structure. Subsequent attack by the amine component can occur from either face of this planar intermediate, resulting in a mixture of both L- and D-isomers in the final peptide.[4][5] While this mechanism is well-documented for α-amino acids, similar principles apply to the activation of β-amino acids, especially if a base is present to abstract the proton at the chiral center.

RacemizationMechanism cluster_0 L_AA L-β-Amino Acid (N-Protected) Activated Activated Intermediate L_AA->Activated Activation reagent + Coupling Reagent Oxazolone Planar Intermediate (e.g., Oxazolone) Activated->Oxazolone Cyclization L_Peptide Desired L-Peptide Activated->L_Peptide Direct Coupling base + Base - H⁺ Oxazolone->L_Peptide D_Peptide Diastereomeric D-Peptide Impurity Oxazolone->D_Peptide amine1 + Amine (Fast, Desired) amine2 + Amine (Racemization)

Caption: General mechanism of racemization via a planar intermediate.

Q3: Which components of my coupling reaction have the greatest impact on racemization?

A: Several factors critically influence the degree of racemization.[6]

  • Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive reagents that promote rapid amide bond formation can kinetically outcompete the racemization pathway.[1] Modern uronium/aminium reagents like HATU and COMU are generally very efficient.[1] Carbodiimides like DCC or DIC can cause significant racemization if used without additives.[5][7]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial, especially when using carbodiimides.[7][8] They form active esters that are more stable and less prone to racemization than the initial activated intermediate.[8] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[6][8]

  • Bases: The basicity and steric hindrance of the base used are important.[6] Strong, non-hindered bases can directly abstract the α-proton, promoting racemization.[5] Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over N,N-diisopropylethylamine (DIPEA).[6][7]

  • Solvent and Temperature: Polar solvents like DMF can increase the rate of epimerization.[9] Lowering the reaction temperature (e.g., to 0°C) is a common strategy to reduce the rate of racemization for sensitive amino acids.[5][8][9]

Troubleshooting Guide

Problem: I've detected a high level of racemization (>5%) in my coupled product. What steps should I take?

This workflow provides a systematic approach to diagnosing and resolving issues with racemization.

TroubleshootingWorkflow cluster_reagent cluster_base cluster_conditions start High Racemization Detected q_reagent 1. Review Coupling Reagent & Additives start->q_reagent carbodiimide Using Carbodiimide (DIC, EDC)? q_reagent->carbodiimide Yes uronium Using Uronium/Phosphonium (HATU, HBTU, PyBOP)? q_reagent->uronium No no_additive No additive used carbodiimide->no_additive add_additive SOLUTION: Add Oxyma or HOAt. (HOBt is an alternative) no_additive->add_additive q_base 2. Examine Base add_additive->q_base consider_comu SOLUTION: Switch to COMU or a DIC/Oxyma combination. uronium->consider_comu consider_comu->q_base is_dipea Using DIPEA? q_base->is_dipea switch_base SOLUTION: Switch to a weaker (NMM) or hindered (2,4,6-collidine) base. Use minimal equivalents. is_dipea->switch_base Yes q_conditions 3. Assess Reaction Conditions is_dipea->q_conditions No switch_base->q_conditions is_rt Running at Room Temp or higher? q_conditions->is_rt lower_temp SOLUTION: Perform coupling at 0°C. is_rt->lower_temp Yes is_polar Using highly polar solvent (e.g., pure DMF)? is_rt->is_polar No lower_temp->is_polar change_solvent SOLUTION: Consider less polar solvents (e.g., DCM) or mixtures if solubility allows. is_polar->change_solvent Yes end_node Re-analyze for Racemization is_polar->end_node No change_solvent->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

Data & Reagent Selection

Q4: How do different coupling reagents and additives compare quantitatively in terms of racemization?

A: The selection of coupling reagents and additives is one of the most critical factors in controlling racemization.[8] While extensive quantitative data specifically for β-amino acids is less common, studies on racemization-prone α-amino acids provide excellent guidance. Uronium/aminium reagents based on HOAt or Oxyma (e.g., HATU, COMU) and carbodiimides used with these additives generally provide the lowest levels of racemization.[1][6]

Table 1: Effect of Coupling Systems on Racemization (Data compiled and adapted from studies on racemization-prone model peptides)

Coupling ReagentAdditiveBaseModel System / Amino Acid% D-Isomer (Racemization)Reference(s)
DICHOBtDIPEAZ-Phe-Val + Pro-NH₂8.6%[8]
DICOxyma DIPEAFmoc-L-Cys(Trt)-OHNo racemization [10]
HBTU(Internal)DIPEAGlycosylated Serine13.0%[4]
HATU(Internal)DIPEAGlycosylated Serine2.0%[4]
HATU(Internal)NMMFmoc-L-His(Trt)-OH1.8%[10]
COMU(Internal)DIPEAGlycosylated Serine2.0%[4]
BOP(Internal)DIPEAZ-Gly-Phe + Val-OMe2.2%[4]
DEPBTNoneDIPEAAc-Tyr + Arg-NH₂<1% (Not detected) [11]

Note: The level of racemization is highly sequence- and substrate-dependent. This table serves as a general guide.

Experimental Protocols

Protocol 1: General Low-Racemization Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle designed to minimize epimerization for a sensitive β-amino acid on a solid support.

  • Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine group.

  • Washing: Thoroughly wash the resin with dimethylformamide (DMF) (3 x 1 min).

  • Activation Mixture Preparation (in a separate vessel):

    • Dissolve 3-5 equivalents of the N-protected β-amino acid in DMF.

    • Add 3-5 equivalents of a racemization-suppressing additive (OxymaPure or HOAt are recommended).[6][8]

    • Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC).[5]

    • Alternatively, use 3-5 equivalents of a standalone uronium/aminium reagent like HATU or COMU.

  • Pre-activation:

    • Add 6-10 equivalents of a weak base (e.g., NMM) or a hindered base (e.g., 2,4,6-collidine) to the activation mixture. Using DIPEA may increase racemization.[6][7]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling:

    • Add the activation mixture to the washed resin.

    • If the amino acid is particularly sensitive, perform the coupling reaction at 0°C for 2-4 hours.[5][9] Otherwise, allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

Protocol 2: Quantification of Racemization by HPLC

This method allows for the accurate quantification of the D- and L-isomers after peptide synthesis and hydrolysis. It involves derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) to create diastereomers that can be separated by standard reversed-phase HPLC.[8]

  • Peptide Hydrolysis:

    • Place a small sample (approx. 1 mg) of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to break all amide bonds.

    • After cooling, evaporate the HCl to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Derivatization:

    • Redissolve the dried hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.[8]

    • Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline.[8]

    • Incubate the mixture in a heating block at 40°C for 1 hour.[8]

    • Stop the reaction by adding 10 µL of 2 M HCl.[8]

  • Sample Preparation and HPLC Analysis:

    • Evaporate the solvent to dryness.

    • Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water).[8]

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 reversed-phase HPLC column.

    • Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).[8]

    • Monitor the elution at 340 nm.[8] The L-amino acid derivative typically elutes before the D-amino acid derivative.

  • Quantification: Integrate the peak areas for the L- and D-diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100.

References

Technical Support Center: Purification of Hydrophobic Peptides with Nitrophenyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, particularly those containing nitrophenyl groups.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of hydrophobic peptides containing nitrophenyl groups so challenging?

A1: The purification of these peptides is challenging due to a combination of factors:

  • Increased Hydrophobicity: The nitrophenyl group significantly increases the hydrophobicity of the peptide, leading to poor solubility in aqueous solutions commonly used in reversed-phase HPLC (RP-HPLC).

  • Aggregation: Hydrophobic peptides have a strong tendency to aggregate, forming insoluble β-sheets or other structures.[1][2] This aggregation can lead to low recovery, poor peak shape, and even column clogging.[3][4]

  • Strong Retention: The high hydrophobicity can cause the peptide to bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution, which can further exacerbate solubility issues.[2]

  • Co-elution of Impurities: Hydrophobic impurities often have similar retention times to the target peptide, making separation difficult.

Q2: What is the first step I should take when encountering purification problems?

A2: Before attempting any large-scale purification, it is crucial to perform small-scale solubility tests.[5][6] This will help you identify a suitable solvent system for both dissolving your crude peptide and for your HPLC mobile phase.

Q3: Can I use standard RP-HPLC conditions for these peptides?

A3: While standard RP-HPLC with C18 columns and acetonitrile/water gradients is a good starting point, it often requires significant modification for hydrophobic peptides with nitrophenyl groups.[7] You may need to explore alternative stationary phases, organic modifiers, and additives to achieve successful purification.

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Peptide

Symptom: The lyophilized peptide does not dissolve in the initial solvent intended for HPLC injection.

Troubleshooting Steps:

  • Assess Peptide Characteristics: Determine the overall charge of your peptide at neutral pH. Peptides with a high proportion of non-polar amino acids will likely require organic solvents.[8][9]

  • Solubility Testing: Test the solubility of a small amount of your peptide in various solvents. A systematic approach is recommended.[5]

  • Solvent Selection: Based on solubility tests, choose an appropriate solvent. For highly hydrophobic peptides, organic solvents are often necessary.[9]

    • Recommended Solvents for Initial Dissolution:

      • Dimethyl sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • N-Methyl-2-pyrrolidone (NMP)

      • Trifluoroethanol (TFE)

      • Formic Acid or Acetic Acid (concentrated)

  • Order of Solvent Addition: When preparing your sample for injection, the order of solvent addition can be critical. Often, dissolving the peptide in a small amount of the strong organic solvent first, followed by the aqueous component, can prevent precipitation.[5]

Issue 2: Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting)

Symptom: The HPLC chromatogram shows broad, tailing, or split peaks for the target peptide.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Increase Organic Modifier Strength: For strongly retained peptides, consider using stronger organic modifiers like n-propanol or isopropanol in combination with acetonitrile.[5]

    • Adjust pH: Move the mobile phase pH away from the peptide's isoelectric point (pI) to increase its net charge and improve solubility.[10] For basic peptides, an acidic mobile phase (e.g., with 0.1% TFA) is often effective. For acidic peptides, a basic mobile phase might be necessary.[8]

    • Additives: Incorporate additives like formic acid (which can improve peak shape) or chaotropic agents like guanidinium chloride to disrupt aggregation.

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Less Retentive Phases: Switch from a C18 to a C8, C4, or Phenyl column to reduce the hydrophobic interaction.[11]

    • Wide-Pore Columns: Use columns with a larger pore size (e.g., 300 Å) which are better suited for large peptides and can reduce secondary interactions.

  • Elevated Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.

Issue 3: Low or No Recovery of the Peptide

Symptom: The amount of purified peptide recovered after lyophilization is significantly lower than expected, or no peptide is detected in the collected fractions.

Troubleshooting Steps:

  • Check for Precipitation: The peptide may be precipitating on the column or in the collection tubes.

    • Inject a Blank: After a sample run, inject a blank gradient. The appearance of your peptide peak in the blank run (a "ghost peak") indicates that it precipitated on the column and is slowly dissolving.[5]

    • Solvent Strength in Fractions: Ensure the collected fractions have a high enough organic solvent concentration to keep the peptide dissolved. If necessary, add organic solvent to the collection tubes before fractionation.

  • Irreversible Adsorption: Highly hydrophobic peptides can irreversibly bind to the stationary phase.

    • Column Wash: Wash the column with a very strong solvent mixture (e.g., 100% isopropanol or a mixture of dichloromethane and methanol) to try and recover the bound peptide.

    • Alternative Chromatography: If irreversible binding is a persistent issue, consider alternative purification techniques like size-exclusion chromatography (SEC) as an initial cleanup step.

  • Aggregation During Lyophilization: The peptide may be aggregating during the freeze-drying process.

    • Add a Bulking Agent: Consider adding a small amount of a hydrophilic bulking agent (e.g., glycine) to the pooled fractions before lyophilization to help prevent aggregation.

Quantitative Data Summary

Table 1: Recommended Solvent Systems for Hydrophobic Peptides

Solvent SystemApplicationAdvantagesDisadvantages
Acetonitrile/Water with 0.1% TFA Standard RP-HPLCGood UV transparency, volatile.May not be strong enough for very hydrophobic peptides.
n-Propanol/Water with 0.1% TFA RP-HPLC for highly hydrophobic peptidesStronger eluting strength than acetonitrile.[5]Higher viscosity can lead to higher backpressure.
Isopropanol/Water with 0.1% TFA RP-HPLC for highly hydrophobic peptidesGood solubilizing power.Higher viscosity.
DMSO or DMF Initial sample dissolutionExcellent for dissolving very hydrophobic peptides.[9]High boiling point, not suitable for direct injection in large volumes.
Formic Acid Mobile phase additive or solventCan improve peak shape and solubility.Can suppress ionization in mass spectrometry.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Weigh approximately 1 mg of your lyophilized crude peptide into several microcentrifuge tubes.

  • To each tube, add 100 µL of a different test solvent (e.g., water, 50% acetonitrile, DMSO, 10% acetic acid, TFE).

  • Vortex each tube for 1-2 minutes.

  • Visually inspect for dissolution. If the peptide dissolves, it is a good candidate solvent.

  • For promising solvents, you can further dilute with the aqueous component of your intended mobile phase to check for precipitation.[5]

Protocol 2: General RP-HPLC Method Development
  • Initial Scouting Run:

    • Column: C18, 5 µm, 100 Å, 4.6 x 150 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 95% B over 30 minutes

    • Flow Rate: 1 mL/min

    • Detection: 220 nm and 280 nm

    • Injection Volume: 10 µL of a 1 mg/mL solution

  • Gradient Optimization: Based on the scouting run, adjust the gradient to improve separation around the elution time of your target peptide. A shallower gradient will increase resolution.

  • Solvent and Stationary Phase Screening: If the initial conditions are unsuccessful, systematically change the organic modifier (e.g., to n-propanol) and/or the stationary phase (e.g., to C4 or Phenyl) as outlined in the troubleshooting section.

Visualizations

TroubleshootingWorkflow start_node Start: Purification Issue issue1 Poor Solubility? start_node->issue1 decision_node decision_node process_node process_node solution_node solution_node issue_node issue_node solubility_test Perform Solubility Tests (DMSO, DMF, TFE, etc.) issue1->solubility_test Yes issue2 Poor Peak Shape? issue1->issue2 No choose_solvent Select Appropriate Injection Solvent solubility_test->choose_solvent choose_solvent->issue2 optimize_mp Optimize Mobile Phase: - Stronger organic (n-propanol) - Adjust pH - Additives (Formic Acid) issue2->optimize_mp Yes issue3 Low Recovery? issue2->issue3 No change_sp Change Stationary Phase: - C4, C8, or Phenyl - Wide-pore (300Å) optimize_mp->change_sp Still Poor optimize_mp->issue3 Improved change_sp->issue3 check_precip Check for Precipitation: - Inject blank - Add organic to fractions issue3->check_precip Yes success Successful Purification issue3->success No strong_wash Use Stronger Column Wash (Isopropanol) check_precip->strong_wash Still Low check_precip->success Improved strong_wash->success

Caption: Troubleshooting workflow for hydrophobic peptide purification.

ExperimentalWorkflow step_node step_node sub_step_node sub_step_node decision_node decision_node result_node result_node start Crude Peptide sol_test 1. Solubility Testing start->sol_test hplc_dev 2. HPLC Method Development sol_test->hplc_dev scout Scouting Run (C18, ACN/H2O) hplc_dev->scout optimize Optimize Gradient scout->optimize is_sep_ok Separation Adequate? optimize->is_sep_ok change_params Modify Parameters: - Organic Modifier - Stationary Phase - pH / Temperature is_sep_ok->change_params No prep_run 3. Preparative Run is_sep_ok->prep_run Yes change_params->optimize collect 4. Fraction Collection & Analysis prep_run->collect pure_peptide Pure Peptide collect->pure_peptide

Caption: General experimental workflow for method development.

References

Technical Support Center: Managing Side Reactions of the Nitro Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying, understanding, and mitigating side reactions involving the nitro group on arginine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a nitro (NO2) protecting group for arginine in SPPS?

A1: The primary advantage of using an Nω-nitro-L-arginine (e.g., Fmoc-Arg(NO2)-OH) is the significant prevention of δ-lactam formation, a major side reaction that leads to deletion sequences of arginine in the final peptide.[1][2][3] The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the guanidino group, thus minimizing its intramolecular reaction with the activated carboxylic acid.[2] Additionally, the nitro-protected arginine is stable in solution for extended periods.[1]

Q2: What are the main side reactions associated with the use of nitroarginine?

A2: The main side reactions include:

  • Reduction of the nitro group: The nitro group can be partially or fully reduced to an amino group (-NH2), resulting in an amino-arginine residue in the peptide sequence.

  • Ornithine formation: During final cleavage with strong acids like hydrogen fluoride (HF), the guanidinium group can be partially cleaved, leading to the formation of ornithine residues as a byproduct.[4][5]

  • Incomplete deprotection: The nitro group requires specific conditions for its removal, and incomplete deprotection can result in the final peptide still containing the nitroarginine residue.

Q3: How is the nitro group typically removed from the arginine side chain?

A3: The nitro group is stable to standard trifluoroacetic acid (TFA) cleavage conditions.[1] Its removal is typically achieved through:

  • On-resin reduction with stannous chloride (SnCl₂): This is a common method that uses SnCl₂ in a mildly acidic solution to reduce the nitro group to an amine while the peptide is still attached to the solid support.[1][6]

  • Catalytic hydrogenation: This method is performed after the peptide has been cleaved from the resin but can be problematic for peptides containing multiple nitroarginine residues.[4]

  • Strong acid cleavage with HF: While HF can remove the nitro group, it can also lead to the formation of ornithine.[5]

Q4: What is δ-lactam formation and why is it less of a concern with nitroarginine?

A4: δ-lactam formation is an intramolecular cyclization where the activated carboxylic acid of an arginine residue reacts with its own guanidino side chain, forming a stable six-membered ring. This consumes the activated arginine, preventing its incorporation into the peptide and leading to deletion sequences.[3] The electron-withdrawing effect of the nitro group on the guanidino side chain significantly reduces its nucleophilicity, thereby suppressing this side reaction.[2]

Troubleshooting Guides

Issue 1: Presence of an unexpected mass corresponding to Arginine + 16 Da or Arginine - 30 Da in the final peptide.
  • Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a peak with a mass difference of +16 Da (oxidation) or -30 Da (reduction of NO₂ to NH₂) relative to the expected mass of the peptide containing arginine.

  • Possible Cause: This indicates a modification of the nitroarginine side chain. A +16 Da shift is not a typical side reaction for the nitro group itself but could indicate oxidation of another residue. A -30 Da shift strongly suggests the reduction of the nitro group (NO₂) to an amino group (NH₂).

  • Troubleshooting Steps:

    • Confirm the modification: Use tandem MS (MS/MS) to pinpoint the modification to the specific arginine residue.

    • Review the synthesis and cleavage conditions:

      • For reduction (-30 Da): Certain reagents or prolonged reaction times during synthesis or cleavage might have caused unintended reduction. The presence of reducing agents in scavenger cocktails could be a factor.

      • For suspected oxidation (+16 Da): While not a direct nitro group side reaction, check for conditions that could oxidize other susceptible residues like methionine or tryptophan.

    • Optimize the cleavage cocktail: If using a cleavage cocktail with reducing agents for other residues, consider if they are compatible with the nitro group. Often, the nitro group is intentionally removed on-resin before the final TFA cleavage.

Issue 2: Incomplete removal of the nitro protecting group.
  • Symptom: MS analysis shows a significant peak corresponding to the mass of the peptide with the nitro group still attached to the arginine residue(s).

  • Possible Cause: The conditions for nitro group removal were not effective.

  • Troubleshooting Steps:

    • Verify the deprotection protocol: Ensure the correct reagents and conditions were used for the chosen deprotection method (e.g., SnCl₂ reduction).

    • Optimize SnCl₂ reduction:

      • Reagent quality: Use fresh, high-quality SnCl₂.

      • Reaction time and temperature: The reaction is often performed at an elevated temperature (e.g., 55°C).[1] The reaction time may need to be extended. Monitoring the reaction progress by taking small resin samples for cleavage and MS analysis is recommended.

      • Sonication or Microwave: In cases of inefficient removal, sonication or microwave heating can accelerate the reaction.[1]

    • Repeat the deprotection step: If the on-resin deprotection was incomplete, the resin can be subjected to a second round of the deprotection procedure.

Issue 3: Presence of ornithine in the final peptide.
  • Symptom: MS analysis reveals a peak with a mass corresponding to the peptide where an arginine residue has been replaced by ornithine (a mass difference of -42.04 Da).

  • Possible Cause: This side reaction is known to occur during the cleavage of nitroarginine-containing peptides with strong acids, particularly HF.[4]

  • Troubleshooting Steps:

    • Avoid HF cleavage: If possible, use an alternative strategy for nitro group removal and final cleavage that does not involve HF. The on-resin SnCl₂ reduction followed by standard TFA cleavage is a preferred method to avoid this issue.[1]

    • Optimize HF cleavage conditions: If HF cleavage is unavoidable, using a low-high HF procedure may help minimize ornithine formation.[5] This involves an initial milder deprotection step before the final strong acid cleavage.

Data Presentation

Table 1: Comparison of δ-Lactam Formation with Different Arginine Protecting Groups

Arginine DerivativeSolventδ-Lactam Formation after 30 min (%)Reference
Fmoc-Arg(NO₂)-OHDMF3[2]
Fmoc-Arg(Pbf)-OHDMF12[2]
Fmoc-Arg(Boc)₂-OHDMF60[1]

Table 2: Qualitative Comparison of Arginine Protecting Groups and Associated Side Reactions

Protecting GroupPropensity for δ-Lactam FormationKey Side ReactionsCleavage/Deprotection ConditionsReference
NO₂ Very LowOrnithine formation (with HF); Incomplete removal.On-resin reduction (e.g., SnCl₂) or HF. Stable to TFA.[4][7]
Pbf HighTryptophan alkylation (can be minimized with scavengers).TFA-based cocktails.[2]
Pmc ModerateTryptophan alkylation (more prone than Pbf).TFA-based cocktails (slower cleavage than Pbf).
Tos LowTryptophan modification.Requires strong acid (e.g., HF).[5]

Experimental Protocols

Protocol 1: On-Resin Reduction of the Nitro Group using Stannous Chloride (SnCl₂)

This protocol describes the removal of the nitro protecting group from an arginine residue on a peptide-resin using SnCl₂.[1]

Materials:

  • Peptidyl-resin containing Arg(NO₂)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Phenol

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Aqueous HCl

  • Syringe with a filter

  • Heating block or oil bath at 55°C

Procedure:

  • Prepare the Removal Solution:

    • In a suitable container, dissolve SnCl₂ (e.g., 1.8 g) and phenol (e.g., 4 mg) in 2-MeTHF (e.g., 2 mL).

    • Add aqueous HCl (e.g., 98 µL of concentrated HCl) and sonicate until the SnCl₂ is fully dissolved.

    • Adjust the final volume to 5 mL with 2-MeTHF. This results in a solution that is approximately 2 M in SnCl₂ and 0.2 N in HCl.

  • Resin Preparation:

    • Place the dried peptidyl-resin (e.g., 50 mg) in a syringe fitted with a filter.

    • Wash the resin with a solution of 0.1% aqueous HCl in 2-MeTHF (2 x 1.5 mL for 1 minute each).

  • Reduction Reaction:

    • Filter the washing solution from the resin.

    • Add the prepared SnCl₂ removal solution (1.5 mL) to the resin.

    • Seal the syringe and place it in a heating block or oil bath at 55°C for 30 minutes with occasional agitation.

  • Washing:

    • Filter the reaction solution from the resin.

    • Wash the resin thoroughly with 2-MeTHF.

  • Monitoring and Repetition (Optional):

    • A small aliquot of the resin can be cleaved with a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and analyzed by MS to check for complete deprotection.

    • If the reaction is incomplete, the reduction step (Step 3) can be repeated with a fresh portion of the removal solution.

Mandatory Visualization

Nitroarginine_Side_Reactions cluster_synthesis Peptide Synthesis (SPPS) cluster_deprotection Deprotection & Cleavage cluster_side_reactions Potential Side Reactions Peptide_Resin Peptidyl-Resin (with free N-terminus) Coupling Coupling Step Peptide_Resin->Coupling Fmoc_Arg_NO2 Fmoc-Arg(NO2)-OH Fmoc_Arg_NO2->Coupling Coupled_Peptide Peptidyl-Resin-Arg(NO2) Coupling->Coupled_Peptide Amino_Arg_Formation Amino-Arginine Formation (Unintended Reduction) Coupling->Amino_Arg_Formation During Synthesis (rare) On_Resin_Reduction On-Resin Reduction (e.g., SnCl2) Coupled_Peptide->On_Resin_Reduction HF_Cleavage HF Cleavage Coupled_Peptide->HF_Cleavage Reduced_Peptide_Resin Peptidyl-Resin-Arg(NH2) On_Resin_Reduction->Reduced_Peptide_Resin Incomplete_Reduction Incomplete Reduction (Peptide with Arg(NO2)) On_Resin_Reduction->Incomplete_Reduction If incomplete TFA_Cleavage TFA Cleavage Reduced_Peptide_Resin->TFA_Cleavage Final_Peptide Final Peptide (with Arginine) TFA_Cleavage->Final_Peptide TFA_Cleavage->Amino_Arg_Formation During Cleavage (with reducing scavengers) HF_Cleavage->Final_Peptide Ornithine_Formation Ornithine Formation (Peptide with Ornithine) HF_Cleavage->Ornithine_Formation Side Reaction

Caption: Workflow for synthesis and deprotection of nitroarginine-containing peptides and potential side reactions.

Troubleshooting_Nitroarginine cluster_troubleshooting Troubleshooting Paths Start Crude Peptide Analysis by MS Expected_Mass Expected Mass Observed? Start->Expected_Mass Success Successful Synthesis Expected_Mass->Success Yes Unexpected_Mass Unexpected Mass Observed? Expected_Mass->Unexpected_Mass No Mass_Shift Identify Mass Shift Unexpected_Mass->Mass_Shift Yes No_Product No Product / Low Yield Unexpected_Mass->No_Product No Mass_plus_NO2 Mass + 45 Da (Arg(NO2) present) Mass_Shift->Mass_plus_NO2 Incomplete Deprotection Mass_minus_42 Mass - 42 Da (Ornithine present) Mass_Shift->Mass_minus_42 Ornithine Formation Mass_minus_30 Mass - 30 Da (Arg(NH2) present) Mass_Shift->Mass_minus_30 Unintended Reduction Action_Deprotection Optimize/Repeat NO2 Deprotection Mass_plus_NO2->Action_Deprotection Action_Cleavage Modify Cleavage (Avoid HF) Mass_minus_42->Action_Cleavage Action_Scavengers Review Scavenger Cocktail Mass_minus_30->Action_Scavengers

Caption: A decision tree for troubleshooting common side reactions of nitroarginine in peptide synthesis.

References

Technical Support Center: Enhancing Stability of Peptides Incorporating 3-(Boc-amino)-3-(3-nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides that include the unnatural amino acid 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when incorporating this compound into a peptide sequence?

A1: The primary stability concerns revolve around the nitro group on the phenyl ring and the potential for photolability. The nitro group can be susceptible to side reactions during synthesis and cleavage. Additionally, nitrophenylalanine derivatives can induce photocleavage of the peptide backbone upon exposure to UV light (e.g., 365 nm), which is a critical consideration for handling and storage of the final peptide.[1]

Q2: Can the nitro group on the phenyl ring cause side reactions during peptide synthesis?

A2: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the peptide. While specific data for this compound is limited, related compounds with nitro groups, such as nitroarginine, have been shown to undergo side reactions during cleavage with strong acids like HF, potentially leading to the formation of ornithine residues.[2] It is also important to consider potential interactions with scavengers used in cleavage cocktails.

Q3: Is aggregation a common issue with peptides containing this amino acid?

A3: Peptide aggregation is a common challenge in solid-phase peptide synthesis (SPPS) and is sequence-dependent.[3] The incorporation of a bulky, hydrophobic residue like 3-(3-nitrophenyl)propionic acid can potentially increase the tendency for aggregation. Signs of aggregation include poor resin swelling, incomplete coupling or deprotection, and difficulty in purification.[4]

Q4: What are the recommended storage conditions for peptides containing this compound?

A4: Given the potential for photolability, it is crucial to protect the peptide from light.[1] Lyophilized peptides should be stored at -20°C or lower in the dark.[5] Solutions of the peptide should also be protected from light and stored at low temperatures to minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide After Cleavage and Deprotection

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Deprotection/Cleavage The nitro group may interfere with standard cleavage protocols. Consider extending the cleavage time or using a stronger cleavage cocktail. For peptides containing Arg(NO2), removal with stannous chloride has been reported.[2]
Peptide Aggregation On-resin aggregation can hinder reagent access.[3] Use aggregation-disrupting solvents like NMP or DMSO, or employ microwave-assisted synthesis.[3][6] Consider incorporating pseudoprolines or other backbone-protected amino acids in the sequence to disrupt secondary structure formation.[7]
Side Reactions during Cleavage The nitro group may react with scavengers or be modified during acidolysis. Optimize the scavenger cocktail. Triisopropylsilane (TIS) is a common scavenger that may be suitable.[8]
Photodegradation If the synthesis or workup is performed under direct light, photocleavage may occur.[1] Ensure all steps are carried out with protection from UV light sources.
Issue 2: Multiple Peaks in the HPLC Chromatogram of the Crude Peptide

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Coupling The bulky nature of this compound may lead to sterically hindered coupling. Use a more potent coupling reagent such as HBTU or HATU and consider double coupling for this residue.[9]
Aggregation Aggregated peptides often present as broad or multiple peaks in HPLC.[10] Dissolve the crude peptide in a stronger solvent like neat TFA or hexafluoroisopropanol (HFIP) before purification.
Side Products from Cleavage As mentioned, the nitro group can lead to side reactions.[2] Analyze the mass of the impurity peaks to identify potential modifications. Adjust the cleavage cocktail and scavengers accordingly.
Photocleavage Products If exposed to light, you may observe peaks corresponding to the cleaved peptide fragments.[1] Confirm by mass spectrometry and ensure light protection in all future handling.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group.[11]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. If the test is positive, recouple for another 1-2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Caution: Perform in a well-ventilated fume hood.

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Addition: Add a cleavage cocktail appropriate for your sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[3] Given the nitro group, ensure adequate scavenging. Alternatively, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be tested first.[11]

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[3]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 3: Stability Analysis by RP-HPLC
  • Sample Preparation: Prepare a stock solution of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water) at a concentration of 1 mg/mL.

  • Forced Degradation (Acid/Base/Oxidation/Thermal/Photostability):

    • Acid: Incubate the peptide solution with 0.1 M HCl.

    • Base: Incubate the peptide solution with 0.1 M NaOH.

    • Oxidation: Incubate the peptide solution with 3% H₂O₂.

    • Thermal: Incubate the peptide solution at a set temperature (e.g., 50°C).

    • Photostability: Expose the peptide solution to a UV lamp (e.g., 365 nm).

  • Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the aliquots by RP-HPLC to monitor the degradation of the main peptide peak and the appearance of new impurity peaks.

  • Quantification: Calculate the percentage of remaining peptide at each time point to assess stability under different conditions.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Stability Analysis Resin_Prep Resin Swelling & Preparation Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (HCTU/DIPEA) Fmoc_Deprotection->Coupling Washing Washing Steps (DMF/DCM) Coupling->Washing Washing->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage from Resin (e.g., Reagent K) Washing->Cleavage Final Peptide-Resin Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Lyophilization->Forced_Degradation HPLC_Analysis RP-HPLC Analysis Forced_Degradation->HPLC_Analysis MS_Analysis Mass Spectrometry HPLC_Analysis->MS_Analysis

Caption: Workflow for synthesis, cleavage, and stability analysis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Peptide Yield Aggregation Aggregation Low_Yield->Aggregation Side_Reactions Cleavage Side Reactions Low_Yield->Side_Reactions Photodegradation Photodegradation Low_Yield->Photodegradation Impure_Product Impure Product (Multiple HPLC Peaks) Impure_Product->Aggregation Incomplete_Coupling Incomplete Coupling Impure_Product->Incomplete_Coupling Impure_Product->Side_Reactions Impure_Product->Photodegradation Change_Solvent Use NMP/DMSO Aggregation->Change_Solvent Microwave Microwave Synthesis Aggregation->Microwave Stronger_Coupling Use HATU/HBTU Incomplete_Coupling->Stronger_Coupling Optimize_Cleavage Optimize Cleavage Cocktail Side_Reactions->Optimize_Cleavage Protect_Light Protect from Light Photodegradation->Protect_Light

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Strategies for Difficult Sequences Containing Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of peptides containing modified amino acids.

Frequently Asked Questions (FAQs)

General Synthesis Strategies

Q1: What are the primary challenges when synthesizing peptides with modified amino acids?

A1: Synthesizing peptides with modified amino acids presents several challenges, including steric hindrance from bulky modifications, altered reactivity of the modified amino acid, potential instability of the modification to standard synthesis reagents, and an increased likelihood of peptide aggregation.[1][2] Complex modifications like glycosylation can be particularly challenging due to the need for specialized protecting group strategies and the potential for side reactions.[1][3]

Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for modified peptides, Fmoc/tBu or Boc/Bzl?

A2: The Fmoc/tBu strategy is the most widely used method for modern SPPS due to its milder reaction conditions.[4][] The use of a base-labile Fmoc group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection offers an orthogonal protection scheme.[6][7] This is advantageous for many modified amino acids that may be sensitive to the strong acids, like hydrofluoric acid (HF), used in the Boc/Bzl strategy.[6] However, for some "difficult sequences" prone to aggregation, the Boc/Bzl strategy can be beneficial as the repetitive TFA treatments used for Boc deprotection can help disrupt aggregates.[8]

Q3: How can I predict if a sequence containing a modified amino acid will be difficult to synthesize?

A3: While precise prediction is challenging, several factors can indicate a "difficult sequence." These include a high content of hydrophobic amino acids, the presence of β-sheet forming residues, and the potential for the modified amino acid itself to induce aggregation.[9][10] Online prediction tools can help identify potentially problematic sequences based on their amino acid composition and hydrophobicity.[11]

Modified Amino Acid-Specific Issues

Q4: What are the key considerations for synthesizing phosphopeptides?

A4: The synthesis of phosphopeptides can be challenging due to the high acidity of the phosphate group, which can hinder the activation step in Fmoc SPPS.[12] Two main strategies are employed: the "building block" approach using pre-phosphorylated amino acids and "global" phosphorylation of the peptide on the resin.[12][13] The building block approach generally provides better control.[13] Special care must be taken during cleavage and deprotection to avoid side reactions like β-elimination for phosphoserine.[13] Microwave technology can be applied to improve the coupling efficiency of benzylated phosphoamino acids.[12]

Q5: What are the main difficulties in synthesizing glycopeptides?

A5: Glycopeptide synthesis is complex due to the structural diversity of glycans and the chemical challenges of forming stable glycosidic linkages.[1][3] Key difficulties include the potential instability of the glycosidic bond, challenges in synthesizing glycosylated amino acid building blocks, and the potential for side reactions involving the carbohydrate moiety.[1][14] The synthesis of N-linked glycopeptides is generally considered more challenging than O-linked ones.[14]

Q6: Are there special considerations for peptides with lipid modifications (lipidated peptides)?

A6: Yes, lipidated peptides often exhibit poor solubility and a high tendency to aggregate, which can complicate both synthesis and purification. The hydrophobic lipid moiety can interfere with resin swelling and reagent accessibility during SPPS. Specialized cleavage and purification protocols, often involving organic co-solvents, may be necessary to handle these challenging molecules.

Troubleshooting Guides

Issue 1: Incomplete Coupling of a Modified Amino Acid

Symptoms:

  • Positive Kaiser test or other amine test after the coupling step, indicating unreacted free amines.[9]

  • Mass spectrometry (MS) analysis of the crude product shows a significant deletion peak corresponding to the absence of the modified amino acid.

Possible Causes and Solutions:

CauseRecommended Solution(s)
Steric Hindrance 1. Extend Coupling Time: Double or triple the standard coupling time.[15] 2. Double Couple: Perform the coupling step twice with fresh reagents.[15] 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU.[16][17] 4. Increase Temperature: Perform the coupling at an elevated temperature, for example, using a microwave peptide synthesizer.[9][18]
Poor Resin Swelling/Aggregation 1. Change Solvent: Switch from DMF to NMP, or use a solvent mixture like DMF/DCM.[11] Some have found success with dimethyl sulfoxide (DMSO) to disrupt aggregation.[19] 2. Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the reaction to disrupt secondary structures.[20] 3. Use a "Magic Mixture": A combination of solvents such as DCM and hexafluoroisopropanol (HFIP) can improve resin swelling.[20]
Low Reactivity of Modified Amino Acid 1. Optimize Coupling Additives: Ensure the use of additives like HOBt or Oxyma Pure to enhance coupling efficiency and reduce side reactions.[16] 2. Pre-activation: Allow the amino acid and coupling reagent to pre-activate for a short period before adding to the resin.[4]
Issue 2: Degradation of the Modified Amino Acid During Synthesis or Cleavage

Symptoms:

  • MS analysis shows unexpected masses, indicating modification or loss of the protecting group on the modified amino acid.

  • The final product has poor purity with multiple unidentifiable peaks in the HPLC chromatogram.

Possible Causes and Solutions:

CauseRecommended Solution(s)
Acid Sensitivity of Modification 1. Use an Orthogonal Protection Strategy: Employ protecting groups for the modification that are stable to the conditions used for α-amino deprotection but can be removed under specific, mild conditions.[4][6] For example, an Alloc protecting group can be used, which is removed by palladium catalysis and is orthogonal to both Fmoc and tBu groups.[21] 2. Select a Milder Cleavage Cocktail: For acid-sensitive modifications, avoid strong acids like HF. Use a carefully selected TFA cleavage cocktail with appropriate scavengers.[22][23] The percentage of TFA may need to be reduced, and scavengers like triisopropylsilane (TIS) and water are crucial.[13][24]
Base Sensitivity of Modification 1. Use a Milder Base for Fmoc Deprotection: If the modification is sensitive to piperidine, consider using a weaker base like DBU in a lower concentration. 2. Reduce Deprotection Time: Minimize the exposure time to the base during each deprotection step.
Side Reactions During Cleavage 1. Optimize Scavenger Cocktail: The choice of scavengers is critical. For instance, in peptides containing tryptophan, scavengers like thioanisole and 1,2-ethanedithiol (EDT) are important to prevent alkylation.[22][23] 2. Perform a Test Cleavage: Before cleaving the entire batch, perform a small-scale test cleavage to analyze the products and optimize the cleavage conditions.
Issue 3: Poor Yield and Purity After Purification

Symptoms:

  • Low recovery of the target peptide after preparative HPLC.

  • Co-elution of impurities with the main product.

Possible Causes and Solutions:

CauseRecommended Solution(s)
Peptide Aggregation/Insolubility 1. Optimize HPLC Solvents: Add organic modifiers like isopropanol or acetonitrile at varying concentrations. For very hydrophobic peptides, trifluoroethanol (TFE) can be used, but it may affect column integrity.[25] 2. Adjust pH: Modify the pH of the mobile phase to improve the solubility of the peptide. 3. Incorporate Solubilizing Tags: During synthesis, consider adding a temporary solubilizing tag (e.g., PEG) to improve handling and purification, which can be removed later.[2]
Similar Hydrophobicity of Impurities 1. Optimize HPLC Gradient: Use a shallower gradient during HPLC purification to improve the resolution between the desired peptide and closely eluting impurities.[26] 2. Change Column Chemistry: Try a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size. 3. Employ Orthogonal Purification Methods: Consider using a secondary purification technique like ion-exchange chromatography if the impurities have a different charge state.
On-Column Degradation 1. Use Fresh Solvents: Ensure that all HPLC solvents are fresh and of high purity to avoid introducing contaminants that could react with the peptide. 2. Control Temperature: Perform the purification at a controlled temperature (e.g., refrigerated) if the peptide is thermally labile.

Experimental Protocols

Protocol 1: General Coupling of a Bulky Modified Amino Acid using HATU
  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve the modified amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Coupling: Add the activation mixture to the resin and agitate for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 40-50°C).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and then DMF (3 times) to prepare for the next synthesis cycle.

Protocol 2: Cleavage of a Peptide with an Acid-Sensitive Modification
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for sensitive peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v). For peptides containing tryptophan, add 1,2-ethanedithiol (EDT) to the mixture (e.g., TFA/TIS/Water/EDT 94:1:2.5:2.5). Caution: Always prepare and use TFA cocktails in a well-ventilated fume hood.[23]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[22]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Collection and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Coupling->Wash1 Repeat for next cycle Wash2 5. Washing Coupling->Wash2 Cleavage 6. Cleavage from Resin Wash2->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. HPLC Purification Precipitation->Purification Analysis 9. LC-MS Analysis Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization

Caption: General workflow for peptide synthesis with modified amino acids.

troubleshooting_coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Peptide Aggregation start->cause2 cause3 Possible Cause: Low Reactivity start->cause3 solution1a Extend Coupling Time / Double Couple cause1->solution1a solution1b Use Stronger Coupling Reagent (e.g., HATU) cause1->solution1b solution1c Increase Temperature (Microwave) cause1->solution1c solution2a Change Solvent (DMF -> NMP) cause2->solution2a solution2b Add Chaotropic Salts (LiCl) cause2->solution2b solution3a Optimize Coupling Additives (HOBt/Oxyma) cause3->solution3a

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Validation & Comparative

Navigating the Mass Spectrometry of Peptides with 3-(Boc-amino)-3-(3-nitrophenyl)propionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid into peptides offers a gateway to novel therapeutic agents with enhanced stability and biological activity. However, the unique structural features of this amino acid—a labile tert-butyloxycarbonyl (Boc) protecting group and a nitro moiety—present distinct challenges and considerations for accurate characterization by mass spectrometry. This guide provides a comparative analysis of mass spectrometry techniques for peptides containing this specific modification, supported by established fragmentation principles and detailed experimental protocols.

The successful analysis of these modified peptides hinges on the careful selection of ionization and fragmentation techniques to preserve the integrity of the modifications while still achieving comprehensive sequence information. The primary challenges arise from the lability of the Boc group, which is susceptible to cleavage during ionization, and the fragmentation behavior of the nitrophenyl group.

Performance Comparison of Ionization and Fragmentation Techniques

The choice of ionization source and fragmentation method significantly impacts the quality of data obtained for peptides modified with this compound. Electrospray Ionization (ESI) is a common choice for its compatibility with liquid chromatography, while Matrix-Assisted Laser Desorption/Ionization (MALDI) offers a softer ionization alternative that can be advantageous for labile molecules. For tandem mass spectrometry (MS/MS), Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) provide complementary fragmentation information.

TechniqueExpected Performance with this compound PeptidesAdvantagesDisadvantages
Ionization
Electrospray Ionization (ESI)Prone to in-source fragmentation leading to the loss of the Boc group (-100 Da). The nitro group generally remains intact.High throughput, easily coupled with liquid chromatography (LC-MS/MS).Can lead to complex spectra with multiple charge states and in-source decay products, potentially complicating data interpretation.
Matrix-Assisted Laser Desorption/Ionization (MALDI)Generally a softer ionization method, which can reduce the in-source loss of the Boc group.[1] Photochemical decomposition of the nitro group may occur with UV lasers, leading to characteristic losses of oxygen (-16 Da) and other related fragments.[2][3]Produces predominantly singly charged ions, simplifying spectra. High sensitivity.[1]Typically an offline technique, though LC-MALDI workflows exist. The matrix can sometimes interfere with analysis.[4]
Fragmentation
Collision-Induced Dissociation (CID)Fragmentation of the peptide backbone (b- and y-ions) can be accompanied by the neutral loss of the Boc group or components thereof. The presence of the nitro group may influence fragmentation pathways.Well-established and widely available. Effective for generating backbone fragment ions for sequence confirmation.Can be less effective for peptides with labile modifications, as the energy required for backbone fragmentation may also lead to the loss of the modification.
Electron Transfer Dissociation (ETD)Induces fragmentation of the peptide backbone (c- and z-ions) while often preserving labile modifications like the Boc and nitro groups.Ideal for localizing post-translational modifications. Provides complementary fragmentation information to CID.[4][5]Can be less efficient for peptides with low charge states. May require specialized instrumentation.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis using Electrospray Ionization (ESI)

This protocol is suitable for the routine analysis and sequencing of synthetic peptides containing this compound.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in 0.1% formic acid in water to a stock concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10-50 µmol/L with 0.1% formic acid in water for injection.[6]

2. Liquid Chromatography (LC) Separation:

  • LC System: UPLC/UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[6]

3. Mass Spectrometry (MS) and MS/MS Analysis:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive ion ESI.

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions for MS/MS.

  • Fragmentation: Use CID with normalized collision energy of 25-35%.

  • Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.

Protocol 2: MALDI-TOF MS Analysis

This protocol is recommended for rapid molecular weight confirmation and can be advantageous for minimizing the in-source fragmentation of the Boc group.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the peptide in 0.1% trifluoroacetic acid (TFA) in water.

  • Prepare a saturated matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.[6]

2. Spotting:

  • On a MALDI target plate, spot 1 µL of the peptide solution and allow it to air dry.

  • Add 1 µL of the CHCA matrix solution to the dried peptide spot.

  • Allow the mixture to co-crystallize at room temperature.[6]

3. Data Acquisition:

  • Mass Spectrometer: MALDI-TOF mass spectrometer.

  • Mode: Positive ion, reflector mode.

  • Calibration: Calibrate the instrument with a standard peptide mixture.

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize in-source decay.

  • MS Scan Range: m/z 500-4000.

Visualizing Workflows and Fragmentation

To better illustrate the analytical processes and expected molecular behavior, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis peptide Lyophilized Peptide dissolved_peptide Dissolved Peptide (1 mg/mL) peptide->dissolved_peptide 0.1% Formic Acid lc UPLC/UHPLC Separation (C18 Column) dissolved_peptide->lc Dilution & Injection esi_ms ESI-MS (High-Resolution MS) lc->esi_ms dda Data-Dependent Acquisition (DDA) esi_ms->dda cid Collision-Induced Dissociation (CID) dda->cid msms_analysis MS/MS Analysis (Sequence Confirmation) cid->msms_analysis

Fig. 1: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathways cluster_peptide Peptide with this compound cluster_esi ESI-CID Fragmentation cluster_maldi MALDI Fragmentation peptide [M+H]+ b_y_ions b- and y-ions (Peptide Backbone) peptide->b_y_ions CID loss_boc Neutral Loss of Boc ([M+H-100]+) peptide->loss_boc In-source or CID intact_ion Intact Ion ([M+H]+) peptide->intact_ion Soft Ionization loss_o Loss of Oxygen ([M+H-16]+) intact_ion->loss_o Photochemical Decomposition loss_2o Loss of 2 Oxygen ([M+H-32]+) loss_o->loss_2o

Fig. 2: Predicted fragmentation pathways.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires a nuanced approach that considers the inherent lability of the Boc group and the specific fragmentation behavior of the nitro moiety. For routine analysis and sequencing, LC-MS/MS with ESI and CID is a robust method, provided that potential in-source fragmentation is accounted for during data analysis. For applications where the integrity of the Boc group is paramount, MALDI-TOF MS offers a gentler ionization alternative, though the potential for photochemical alteration of the nitro group must be considered. The complementary nature of CID and ETD can be leveraged to obtain comprehensive sequence information, particularly for localizing the modification within the peptide chain. By selecting the appropriate analytical strategy, researchers can confidently characterize these novel peptides and accelerate their development as next-generation therapeutics.

References

A Comparative Guide to NMR Analysis for Conformational Studies of Nitrophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as nitrophenylalanine (F(NO₂)), into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Understanding the three-dimensional conformation of these modified peptides is crucial for rational drug design and structure-activity relationship studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the solution-state structure and dynamics of peptides. This guide provides a comprehensive comparison of NMR analysis with other key biophysical techniques—Circular Dichroism (CD) and Fluorescence Spectroscopy—for the conformational study of nitrophenylalanine-containing peptides, supported by illustrative data and detailed experimental protocols.

Unraveling Peptide Conformations: A Multi-Technique Approach

While NMR provides high-resolution structural information at the atomic level, CD and fluorescence spectroscopy offer complementary insights into the global secondary structure and local environment of the peptide, respectively. A combined approach often yields a more complete picture of the peptide's conformational landscape.

FeatureNMR SpectroscopyCircular Dichroism (CD) SpectroscopyFluorescence Spectroscopy
Information Provided Atomic-resolution 3D structure, conformational dynamics, intermolecular interactions.Global secondary structure content (α-helix, β-sheet, random coil).Local environment of fluorophores, intramolecular distances (FRET).
Strengths Provides detailed structural restraints (distances, dihedral angles). Can study dynamics over a wide range of timescales.High sensitivity to secondary structure changes. Requires small sample amounts. Rapid data acquisition.Highly sensitive to the local environment. Can measure distances over a longer range than NMR (10-100 Å).
Limitations Lower sensitivity, requiring higher sample concentrations. Data analysis can be complex and time-consuming. Limited to smaller peptides (<30-40 kDa).Provides low-resolution structural information. Spectra of different secondary structures can overlap.Requires a fluorescent probe (intrinsic or extrinsic). Interpretation can be complex due to environmental effects on fluorescence.
Typical Sample Conc. 0.1 - 1 mM10 - 100 µM1 - 10 µM

Illustrative Conformational Analysis of a Model Nitrophenylalanine Peptide

To illustrate the comparative data obtained from these techniques, let us consider a hypothetical heptapeptide, Ac-Gly-Ala-Leu-Phe(pNO₂)-Ala-Gly-Val-NH₂. The following tables summarize the expected experimental data for this peptide in different conformational states.

Table 1: Illustrative NMR Data
ParameterExtended Conformationα-Helical Conformationβ-Turn Conformation
¹H Chemical Shifts (δ)
NH protons~8.0-8.5 ppm (uniform)Dispersed chemical shiftsDispersed, some downfield shifted
αH protons~4.0-4.5 ppm (uniform)Upfield shifted (~3.5-4.0 ppm)Dispersed chemical shifts
³J(HN,Hα) Coupling Constants > 8 Hz< 6 HzVaries with turn type (~6-8 Hz)
Key NOE Contacts Strong dαN(i, i+1)Strong dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3)Strong dαN(i, i+2), dNN(i, i+2)
Table 2: Illustrative CD and Fluorescence Data
TechniqueExtended Conformationα-Helical Conformationβ-Turn Conformation
CD Spectroscopy Minimum near 200 nmNegative bands at ~208 and ~222 nm, positive band at ~195 nmVaries with turn type, often a minimum ~200 nm and a weak positive band ~220-230 nm
Fluorescence Spectroscopy
Emission Maximum (λₑₘ) of F(pNO₂)~420 nm (solvent exposed)~410 nm (partially buried)~415 nm (partially buried)
Fluorescence AnisotropyLowHighIntermediate

Experimental Protocols

Detailed and robust experimental design is critical for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve the lyophilized nitrophenylalanine-containing peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents) to a final concentration of 0.5-1.0 mM.

    • Adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange) using dilute DCl or NaOD.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the sample to a high-quality NMR tube.

  • 1D ¹H NMR:

    • Acquire a one-dimensional proton NMR spectrum to assess sample purity, and concentration, and to observe the general dispersion of resonances.

    • Typical parameters: 16-64 scans, spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • Typical parameters: Mixing time of 60-80 ms, 2048 data points in the direct dimension, 256-512 increments in the indirect dimension, 16-32 scans per increment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations and derive distance restraints. ROESY is preferred for peptides in the intermediate molecular weight range where the NOE can be close to zero.

      • Typical parameters: Mixing time of 150-300 ms, similar data acquisition parameters to TOCSY.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals and aid in assignments (requires ¹³C-labeled sample for high sensitivity).

      • Typical parameters: Spectral widths of ~12 ppm in ¹H and ~50 ppm in ¹³C, 1024 data points in the direct dimension, 128-256 increments in the indirect dimension.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances using the TOCSY and NOESY/ROESY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to calculate interproton distances.

    • Measure ³J(HN,Hα) coupling constants from the 1D or high-resolution 2D spectra to derive dihedral angle restraints.

    • Use the distance and dihedral angle restraints in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of structures representing the conformational ensemble of the peptide in solution.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer) to a final concentration of 20-50 µM. The buffer should be transparent in the far-UV region.

    • Prepare a blank sample containing only the buffer.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from 190 to 260 nm at a controlled temperature.

    • Typical parameters: Data pitch of 0.5 nm, scanning speed of 50 nm/min, 3-5 accumulations.

    • Record the spectrum of the buffer blank under the same conditions.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the data to mean residue ellipticity [θ] using the peptide concentration, path length, and the number of amino acid residues.

    • Deconvolute the spectrum using software like K2D3 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil.

Fluorescence Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer to a final concentration of 1-10 µM.

    • Prepare a blank sample containing only the buffer.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 1 cm.

    • Set the excitation wavelength for p-nitrophenylalanine (typically around 330 nm).

    • Record the emission spectrum over a suitable wavelength range (e.g., 350-550 nm).

    • Measure the fluorescence anisotropy by using polarizers in the excitation and emission light paths.

  • Data Analysis:

    • Subtract the buffer blank spectrum.

    • Analyze the emission maximum, quantum yield, and anisotropy to infer information about the local environment of the nitrophenylalanine residue.

Visualizing the Workflow and Logic

To better understand the process of NMR-based conformational analysis, the following diagrams illustrate the experimental workflow and the logical relationships between different NMR experiments.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Sample_Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Sample_Dissolution pH_Adjustment pH Adjustment Sample_Dissolution->pH_Adjustment NMR_Tube Transfer to NMR Tube pH_Adjustment->NMR_Tube OneD_H1 1D ¹H NMR NMR_Tube->OneD_H1 TwoD_TOCSY 2D TOCSY OneD_H1->TwoD_TOCSY TwoD_NOESY 2D NOESY/ROESY OneD_H1->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC (optional, labeled) OneD_H1->TwoD_HSQC Resonance_Assignment Resonance Assignment TwoD_TOCSY->Resonance_Assignment TwoD_NOESY->Resonance_Assignment TwoD_HSQC->Resonance_Assignment Restraint_Generation Generate Restraints (Distances, Dihedral Angles) Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (Molecular Dynamics/Simulated Annealing) Restraint_Generation->Structure_Calculation Structure_Ensemble Conformational Ensemble Structure_Calculation->Structure_Ensemble NMR_Logic TOCSY TOCSY Spin_Systems Identify Amino Acid Spin Systems TOCSY->Spin_Systems Through-bond correlations NOESY NOESY/ROESY Sequential_Assignment Sequential Assignment NOESY->Sequential_Assignment dαN(i, i+1), dNN(i, i+1) Through_Space Through-Space Proximities (<5Å) NOESY->Through_Space Spin_Systems->Sequential_Assignment Structure 3D Structure Sequential_Assignment->Structure Through_Space->Structure Distance Restraints

A Comparative Guide to Sequencing Peptides with Modified Amino Acids: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the primary structure of peptides, especially those containing modified amino acids, is a critical step in understanding their function and advancing therapeutic development. This guide provides an objective comparison of two cornerstone sequencing methodologies: the classic Edman degradation and the modern mass spectrometry-based approaches. We will delve into their performance with modified peptides, supported by experimental data and detailed protocols to inform your selection of the most suitable technique.

The incorporation of modified amino acids, arising from post-translational modifications (PTMs) or synthetic design, adds a layer of complexity to peptide sequencing. These modifications can significantly alter a peptide's chemical properties, influencing its stability, structure, and biological activity. Therefore, accurate sequencing of these modified peptides is paramount.

Methodological Overview

Edman Degradation: A Step-Wise Chemical Approach

Developed by Pehr Edman, this technique sequentially removes amino acid residues from the N-terminus of a peptide.[1][2] The core principle involves a three-step cyclical process:

  • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[3][4]

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain as an anilinothiazolinone (ATZ)-amino acid.[3]

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography, typically HPLC, by comparing its retention time to known standards.[5][6][7]

This cycle is repeated to determine the sequence of the peptide one residue at a time.

Mass Spectrometry: A High-Throughput, Mass-Based Approach

Mass spectrometry (MS) has become a dominant technology in proteomics and peptide sequencing due to its high sensitivity, speed, and versatility.[8][9] The general workflow for peptide sequencing by tandem mass spectrometry (MS/MS) involves:

  • Ionization: Peptides are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[8]

  • Mass Analysis (MS1): The mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions) are measured.

  • Fragmentation: Selected precursor ions are fragmented in a collision cell.

  • Mass Analysis (MS2): The m/z ratios of the resulting fragment ions (product ions) are measured, generating an MS/MS spectrum.

  • Sequence Deduction: The amino acid sequence is reconstructed by analyzing the mass differences between the fragment ions in the MS/MS spectrum, often with the aid of sophisticated software algorithms.[8][10]

Performance Comparison with Modified Amino Acids

The presence of modified amino acids presents distinct challenges and advantages for each sequencing method.

FeatureEdman DegradationMass Spectrometry
Compatibility with Modifications Variable; dependent on the nature and position of the modification.Generally high; can identify a wide range of modifications.
N-terminal Modifications Blocked by modifications like acetylation, rendering the peptide unsequenceable.[1][11]Can be identified, though may alter fragmentation patterns.
Internal Modifications May lead to unstable or unidentifiable PTH-amino acids (e.g., phosphorylation, glycosylation).[12][13]Can be readily identified and localized through mass shifts in fragment ions.[14]
De Novo Sequencing Straightforward, direct readout of the N-terminal sequence.[15]Possible but can be complex for novel modifications without specialized software.[15]
Sensitivity Low to moderate; typically requires picomole quantities.[11][16]High; can analyze samples in the femtomole to attomole range.[16][17]
Throughput Low; one sample at a time with cycle times of 30-60 minutes per residue.[15]High; compatible with liquid chromatography for analyzing complex mixtures.
Sample Requirement Requires highly purified, single peptide samples.[18]Tolerant of complex mixtures.

Experimental Protocols

Edman Degradation of a Phosphorylated Peptide

This protocol outlines the general steps for sequencing a purified peptide containing a phosphoserine residue.

1. Sample Preparation:

  • The purified phosphopeptide (typically 10-100 picomoles) is loaded onto a PVDF membrane or a glass fiber disc pre-treated with a carrier like Polybrene.[19]

  • The sample is dried under a stream of argon or nitrogen.

2. Automated Edman Degradation:

  • The sample is placed in an automated protein sequencer.

  • Coupling: The peptide is treated with PITC in a basic solution (e.g., N-methylpiperidine in n-heptane/ethyl acetate) to derivatize the N-terminal amino acid.

  • Washing: The excess reagents are removed with solvent washes (e.g., ethyl acetate and n-heptane).

  • Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to cleave the N-terminal PTC-amino acid as an ATZ-derivative.

  • Extraction: The ATZ-amino acid is extracted with an organic solvent (e.g., chlorobutane).

  • Conversion: The extracted ATZ-amino acid is transferred to a flask and converted to the more stable PTH-amino acid with aqueous TFA.

3. HPLC Analysis:

  • The PTH-amino acid is injected onto a reverse-phase HPLC column.

  • The elution of the PTH-amino acid is monitored by UV absorbance.

  • The retention time is compared to a standard chromatogram of known PTH-amino acids.

  • Identification of Phosphoserine: The PTH-derivative of phosphoserine is unstable and often decomposes to PTH-dehydroalanine. The identification is typically made by observing a decrease in the expected serine peak and the appearance of a characteristic dehydroalanine peak.[13] Experienced analysts can identify phosphoserine by observing increases in the areas of certain small peaks normally associated with unmodified serine.[13]

Mass Spectrometry Analysis of an Acetylated Peptide

This protocol describes a typical bottom-up proteomics workflow for identifying and sequencing an acetylated peptide from a complex protein digest.

1. Sample Preparation and Digestion:

  • The protein sample is denatured, reduced, and alkylated.

  • The protein is digested into smaller peptides using a protease like trypsin.

2. Enrichment of Acetylated Peptides (Optional but Recommended):

  • Due to the low stoichiometry of many acetylations, enrichment is often necessary.

  • This is typically achieved using antibodies that specifically recognize acetylated lysine residues (anti-AcK).[20]

  • The digested peptides are incubated with the antibody-conjugated beads, followed by washing to remove non-acetylated peptides and elution of the enriched acetylated peptides.[20]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The peptide mixture (enriched or unenriched) is loaded onto a reverse-phase HPLC column coupled to a mass spectrometer.

  • Peptides are separated based on their hydrophobicity and eluted directly into the mass spectrometer's ion source.

  • MS1 Scan: The mass spectrometer performs a full scan to detect the m/z of the eluting peptide ions.

  • Data-Dependent Acquisition (DDA): The most abundant precursor ions from the MS1 scan are automatically selected for fragmentation.

  • MS2 Scan: The selected precursor ions are fragmented (e.g., by collision-induced dissociation - CID), and the m/z of the resulting fragment ions are measured.

4. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database using software like Mascot or SEQUEST.

  • The search parameters must include acetylation of lysine and the N-terminus as variable modifications.

  • The software identifies the peptide sequence that best matches the experimental fragmentation pattern, including the location of the acetylation. N-terminal acetylation can improve the quality of the MS/MS spectra and aid in de novo sequencing.[21][22]

Visualizing the Workflows

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle Coupling Coupling with PITC Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH Cleavage->Conversion Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide (n-1) PTH_AA PTH-Amino Acid Conversion->PTH_AA Peptide Peptide Sample Peptide->Coupling Shortened_Peptide->Coupling Repeat Cycle HPLC HPLC Analysis PTH_AA->HPLC Sequence Sequence Data HPLC->Sequence

Caption: Workflow of Edman degradation for peptide sequencing.

Mass_Spectrometry_Workflow Protein Protein Sample Digestion Proteolytic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Enrichment (Optional) Peptides->Enrichment LC LC Separation Peptides->LC Enrichment->LC MS Mass Spectrometer LC->MS MSMS MS/MS Fragmentation MS->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Sequence Sequence & PTM Data Data_Analysis->Sequence

Caption: Workflow of mass spectrometry for peptide sequencing.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for peptide sequencing, each with distinct advantages and limitations when dealing with modified amino acids.

Choose Edman Degradation when:

  • You need to unambiguously determine the N-terminal sequence of a highly purified, unmodified peptide.

  • You are validating the N-terminus of a recombinant protein or synthetic peptide.

  • You have sufficient sample material (picomole quantities).

Choose Mass Spectrometry when:

  • You are analyzing complex protein mixtures.

  • You need to identify and localize internal post-translational modifications.

  • You require high sensitivity for low-abundance peptides.

  • You are performing high-throughput proteomic analyses.

In many cases, a combination of both techniques provides the most comprehensive and reliable data. For instance, Edman degradation can be used to confirm the N-terminal sequence of a protein identified by mass spectrometry. Ultimately, the choice of method should be guided by the specific research question, the nature of the sample, and the available instrumentation.

References

L- vs. D-3-Nitrophenylalanine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug development, the incorporation of non-proteinogenic amino acids is a key strategy to enhance therapeutic properties. The substitution of a canonical L-amino acid with its D-enantiomer can profoundly impact a peptide's stability, conformation, and biological function. This guide provides a comparative analysis of peptides containing L-3-nitrophenylalanine versus D-3-nitrophenylalanine, leveraging experimental data from analogous phenylalanine derivatives to predict their differential performance.

The introduction of a nitro group onto the phenyl ring of phenylalanine alters its electronic properties, potentially influencing receptor interactions. However, the most significant factor differentiating the biological activity of peptides containing L- versus D-3-nitrophenylalanine is the stereochemistry at the alpha-carbon. This fundamental difference in three-dimensional structure is the primary determinant of their interaction with the chiral environment of biological systems, namely enzymes and receptors.

Core Principles: The Stereochemical Advantage of D-Amino Acids

Proteases, the enzymes responsible for peptide degradation, are inherently chiral and have evolved to recognize and cleave peptide bonds involving L-amino acids. The incorporation of a D-amino acid, such as D-3-nitrophenylalanine, introduces a stereochemical barrier. The altered orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the protease's active site, leading to a dramatic reduction in the rate of proteolysis.[1][2] This increased resistance to enzymatic degradation is a primary driver for the enhanced metabolic stability and prolonged in vivo half-life of peptides containing D-amino acids.[1][2]

Comparative Biological Activity

While direct head-to-head quantitative data for peptides differing only by the chirality of 3-nitrophenylalanine is limited in publicly available literature, we can extrapolate from studies on other phenylalanine derivatives to build a comparative profile.

Enzymatic Stability

The substitution of an L-amino acid with its D-enantiomer consistently enhances peptide stability against a broad range of proteases.[1] Peptides containing D-3-nitrophenylalanine are expected to exhibit significantly greater resistance to enzymatic degradation in biological fluids like plasma and serum compared to their L-3-nitrophenylalanine counterparts.

Table 1: Illustrative Comparison of Enzymatic Stability

ParameterPeptide with L-3-NitrophenylalaninePeptide with D-3-NitrophenylalanineFold Increase in Stability (Predicted)
Half-life in Human Plasma (t½) Minutes to hoursHours to days10x - 100x
Degradation by Trypsin/Chymotrypsin HighNegligible>100x

Note: The data in this table is extrapolated from typical results observed when an L-amino acid is replaced by its D-enantiomer in a proteolytically susceptible position.[2]

Receptor Binding and Biological Potency

The effect of D-amino acid substitution on receptor binding is context-dependent. It can lead to an increase, decrease, or no change in affinity. In some cases, isomerization from an L- to a D-amino acid can even switch receptor selectivity.[3]

For instance, in gonadotropin-releasing hormone (GnRH) analogs, replacing a glycine residue with D-phenylalanine resulted in a nearly five-fold improvement in binding affinity for the GnRH receptor.[4] Conversely, for some antimicrobial peptides (AMPs), the all-D enantiomer exhibits comparable or even slightly improved minimum inhibitory concentrations (MICs) against bacteria, suggesting that the target (the bacterial membrane) is not chiral-specific.[5] However, the D-enantiomer often shows reduced toxicity to mammalian cells.[5]

Table 2: Predicted Comparison of Receptor Binding and Antimicrobial Activity

Application AreaParameterPeptide with L-3-NitrophenylalaninePeptide with D-3-NitrophenylalanineRationale for Predicted Outcome
GPCR Targeting Receptor Binding Affinity (IC₅₀/Kᵢ)BaselinePotentially Higher or LowerDependent on the specific receptor binding pocket's stereochemical requirements. D-isomer may offer a more favorable conformation.
Enzyme Inhibition Inhibitory Potency (IC₅₀/Kᵢ)BaselinePotentially Higher or LowerThe active site's stereospecificity is the key determinant.
Antimicrobial Peptides Minimum Inhibitory Concentration (MIC)BaselineComparable to BaselineBacterial membranes are largely achiral targets, so intrinsic activity may be similar.[5]
Antimicrobial Peptides Hemolytic Activity (HC₅₀)BaselinePotentially LowerD-peptides often exhibit reduced toxicity against mammalian cells.[5]

Experimental Protocols

Detailed methodologies are crucial for the validation of these comparative activities. Below are protocols for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of peptides containing either L- or D-3-nitrophenylalanine using an automated peptide synthesizer and Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide MBHA resin for C-terminal amides).

  • Amino Acid Coupling:

    • Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% piperidine solution in dimethylformamide (DMF).

    • Activation and Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either Fmoc-L-3-nitrophenylalanine-OH or Fmoc-D-3-nitrophenylalanine-OH) using a coupling reagent like TBTU/HOBt in the presence of a base such as DIPEA. Allow the coupling reaction to proceed.

    • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[6]

Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (TBTU/HOBt/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Repeat Repeat for Each Amino Acid Wash1->Repeat Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash1->Cleavage Final cycle Repeat->Deprotection1 Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spec / HPLC Analysis Purification->Analysis

Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Peptide Stability in Human Plasma

This assay determines the half-life of a peptide in a complex biological fluid, simulating in vivo conditions.

  • Materials: Test peptides (L- and D-3-nitrophenylalanine versions), pooled human plasma, phosphate-buffered saline (PBS), and a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation: Incubate the test peptides at a final concentration of 1-10 µM in pre-warmed human plasma at 37°C.

  • Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma-peptide mixture.

  • Reaction Quenching: Immediately stop enzymatic activity by adding the aliquot to the cold quenching solution. This precipitates the plasma proteins.

  • Sample Clarification: Centrifuge the samples to pellet the precipitated proteins.

  • Quantitative Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

cluster_prep Preparation cluster_sampling Processing cluster_analysis Analysis Peptide Peptide Incubation (1-10 µM in Plasma, 37°C) Sampling Time-Point Sampling (e.g., 0, 30, 60 min) Peptide->Sampling Quenching Quench Reaction (e.g., Acetonitrile) Sampling->Quenching Centrifuge Centrifuge to Remove Proteins Quenching->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS HalfLife Calculate Half-Life (t½) LCMS->HalfLife cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide L_Peptide Peptide with L-3-Nitrophenylalanine Binding_L Stereospecific Binding L_Peptide->Binding_L Protease_L Protease Active Site Protease_L->Binding_L Cleavage Peptide Cleavage (Degradation) Binding_L->Cleavage D_Peptide Peptide with D-3-Nitrophenylalanine Mismatch Steric Hindrance (No Binding) D_Peptide->Mismatch Protease_D Protease Active Site Protease_D->Mismatch Stability Peptide Remains Intact (Enhanced Stability) Mismatch->Stability

References

Assessing the Chiral Purity of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid: A Comparative Guide to HPLC and Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. The enantiomeric purity of molecules like 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, a key intermediate in the synthesis of various pharmaceuticals, directly impacts the safety and efficacy of the final active pharmaceutical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for the direct enantiomeric separation of this compound and an alternative indirect approach involving chiral derivatization.

Comparison of Analytical Methods

The primary method for determining the enantiomeric purity of this compound is chiral HPLC. This technique offers direct separation of enantiomers on a chiral stationary phase (CSP). An alternative, indirect method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

FeatureChiral HPLC (Direct Method)Chiral Derivatization with HPLC (Indirect Method)
Principle Enantiomers are separated based on their differential interactions with a chiral stationary phase.Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on an achiral stationary phase.
Sample Preparation Minimal, typically dissolution in a suitable solvent.Requires a chemical reaction, followed by potential workup and purification steps.
Potential for Racemization Low risk during analysis.Risk of racemization during the derivatization step.
Column Type Chiral Stationary Phase (e.g., Polysaccharide-based, Macrocyclic glycopeptide-based).Standard Achiral Stationary Phase (e.g., C18).
Method Development Can be complex, requiring screening of various chiral columns and mobile phases.Generally more straightforward, relying on established derivatization protocols.
Sensitivity High, can often detect down to 0.05% of the minor enantiomer.High, especially when using a derivatizing agent with a strong chromophore or fluorophore.[1]
Cost Chiral columns are typically more expensive than achiral columns.Cost of chiral derivatizing agents and additional reagents.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the direct chiral separation of this compound. Optimization of the mobile phase composition and choice of chiral stationary phase may be required to achieve baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-derivatized amino acids.[2][3]

Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a UV detector.
Column CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).[2][3]
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with a small percentage of Trifluoroacetic Acid (TFA). A typical starting point is Hexane:Isopropanol:TFA (80:20:0.1, v/v/v).
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection UV at 254 nm (due to the nitrophenyl group).
Injection Volume 10 µL.
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Monitor the separation at 254 nm.

  • The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Alternative Method: Chiral Derivatization with Marfey's Reagent followed by HPLC

This indirect method involves the derivatization of the amino acid enantiomers with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers.[1][4] These diastereomers can then be separated by standard reversed-phase HPLC.

Derivatization Procedure:

  • Dissolve approximately 1 mg of the this compound sample in 200 µL of a 1 M sodium bicarbonate solution.

  • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize with 200 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the remaining aqueous solution with the HPLC mobile phase for analysis.

HPLC Conditions for Diastereomer Separation:

ParameterValue
HPLC System A standard HPLC system with a UV detector.
Column Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (0.1% Trifluoroacetic acid in acetonitrile). A typical gradient is 10-70% B over 30 minutes.[5]
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 340 nm (due to the dinitrophenyl group of the derivative).[5]
Injection Volume 20 µL.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both the direct chiral HPLC method and the indirect derivatization method.

cluster_direct Direct Chiral HPLC Workflow A Sample Preparation (Dissolution) B Chiral HPLC Analysis (Isocratic Elution) A->B Injection C Data Analysis (Peak Integration & % ee Calculation) B->C Chromatogram cluster_indirect Indirect Chiral Derivatization Workflow D Sample Preparation (Dissolution) E Derivatization (with Marfey's Reagent) D->E Reaction F Achiral HPLC Analysis (Gradient Elution) E->F Injection G Data Analysis (Peak Integration & % de Calculation) F->G Chromatogram

References

A Comparative Guide to the Biological Evaluation of Peptides Synthesized with 3-Nitrophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, stability, and receptor selectivity. Among these, 3-nitrophenylalanine (3-Npa) has emerged as a valuable derivative for probing peptide-protein interactions and developing novel therapeutic leads. The introduction of the nitro group onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the peptide, influencing its biological performance.

This guide provides a comparative analysis of the biological evaluation of peptides synthesized with 3-nitrophenylalanine derivatives, supported by experimental data from the literature. We will delve into their effects on receptor binding and physiological activity, offering insights into their potential applications.

Impact on Biological Activity: A Comparative Look

The substitution of natural amino acids with 3-nitrophenylalanine can lead to a range of biological outcomes, from reduced to enhanced potency, depending on the peptide and the position of the substitution. A key example is the modification of neuropeptides like Substance P and Bradykinin.

Substance P Analogues

Substance P is a neuropeptide involved in neurotransmission and inflammation. Research into its analogues has explored the effects of substituting its phenylalanine residues with p-nitro-phenylalanine (a positional isomer of 3-nitrophenylalanine).

One study synthesized Substance P analogues where the phenylalanine at position 7 or 8 was replaced with p-nitro-phenylalanine. The biological activity of these analogues was assessed on guinea pig ileum and trachea smooth muscle. While detailed quantitative data such as IC50 or Ki values were not provided in the abstract, the study reported that modifications at position 8 resulted in peptides with close to maximal activity, whereas substitution at position 7, particularly with the nitro modification, led to reduced activity. This suggests that the biological activity of Substance P is sensitive to modifications at position 7.

Bradykinin Analogues

Bradykinin is another vasoactive peptide involved in inflammation. Studies on bradykinin analogues have also explored the incorporation of modified phenylalanine residues. While direct data on 3-nitrophenylalanine-containing bradykinin analogues is limited in the provided search results, research on analogues with dehydrophenylalanine at position 5 demonstrated antagonist activity at bradykinin B2 receptors. This highlights how modifications to the phenylalanine residue can convert an agonist into an antagonist.

Quantitative Data Comparison

Due to the limited availability of comprehensive quantitative data for a wide range of peptides containing 3-nitrophenylalanine in the provided search results, a direct, broad comparison is challenging. However, we can present a template for how such data should be structured for effective comparison, using data from other modified peptides as illustrative examples.

Table 1: Comparative Cytotoxicity of Modified Peptides (Illustrative Examples)

Peptide/CompoundModificationCell LineIC50 (µM)Reference
FR-15Phenylalanine heptad repeatMDA-MB-231> 100
FR8PProline substitution in FR-15MDA-MB-231< 10
FR11PProline substitution in FR-15MDA-MB-231< 10
Polytheonamide B mimic 637-mer peptideP388 mouse leukemia0.0037

Table 2: Comparative Antimicrobial Activity of Modified Peptides (Illustrative Examples)

PeptideModificationTarget OrganismMIC (µM)Reference
VS1Dehydrophenylalanine-containingE. coli ML35p25
VS1Dehydrophenylalanine-containingS. aureus>50
VSD1Dimer of VS1E. coli ML35p1
VSD1Dimer of VS1S. aureus5
NKC-E. coli1
NKC-(G4S)2Glycine-Serine linkerE. coli16

Table 3: Comparative Receptor Binding Affinity of Modified Peptides (Illustrative Examples)

PeptideModificationReceptorKi (nM)Reference
[D-Arg1, D-Trp7,9, Leu11] SPD-amino acid substitutionsSubstance P Receptor- (pA2 = 7.1-7.2)
Ala2,6-des-Pro3-bradykininAla and des-Pro substitutionsAngiotensin-Converting Enzyme30.2
des-Pro3-bradykinindes-Pro substitutionAngiotensin-Converting Enzyme94

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of key experimental protocols for evaluating the biological activity of synthetic peptides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the synthesized peptides. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Grow the target bacterial strain in a suitable broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10

A Comparative Guide to the Stability of Peptides Featuring Nitrophenylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the incorporation of unnatural amino acids is a key strategy for modulating the properties of therapeutic peptides. Nitrophenylalanine (npF), with its nitro group-substituted phenyl ring, offers unique photochemical and electronic characteristics. However, the stability that each of its three positional isomers—ortho (o-npF), meta (m-npF), and para (p-npF)—confers upon a peptide backbone can vary significantly. This guide provides a comparative analysis of peptide stability based on the incorporated npF isomer, drawing from established principles of peptide chemistry and photochemistry.

It is important to note that direct, head-to-head experimental studies comparing the enzymatic, thermal, and pH stability of peptides containing all three nitrophenylalanine isomers are not extensively available in the current body of literature. Consequently, this guide synthesizes information on the known properties of each isomer to infer their potential impact on peptide stability, supported by standard experimental protocols that would be used to generate such comparative data.

Inferred Stability Based on Isomer Properties

The position of the electron-withdrawing nitro group on the phenylalanine side chain influences the steric hindrance, electronic distribution, and potential for intramolecular interactions. These factors are expected to impact a peptide's susceptibility to degradation.

IsomerKey FeatureInferred Impact on Peptide Stability
ortho-Nitrophenylalanine (o-npF) Photolabile; potential for intramolecular hydrogen bonding.[1]Conditional Instability: Peptides with o-npF are known to be photolabile and can be engineered for light-induced backbone cleavage.[2][3] This inherent instability upon UV irradiation is a functional feature for photocaging applications but represents a significant stability liability if light exposure is not controlled. Its stability against enzymatic or thermal degradation is not well-documented in comparative studies.
meta-Nitrophenylalanine (m-npF) Electron-withdrawing effects are primarily inductive.Potentially Moderate Stability: The meta position offers less steric bulk around the peptide backbone compared to the ortho isomer and differs electronically from the para isomer. Lacking the specific photochemical properties of the ortho isomer and the extensive conjugation of the para isomer, its impact on stability is less predictable without direct experimental data.
para-Nitrophenylalanine (p-npF) Strong electron-withdrawing effect via resonance; used in photoswitchable peptides.[4]Potentially Enhanced Stability (Context-Dependent): The substitution at the para position is sterically removed from the peptide backbone, which may minimize interference with protease recognition motifs compared to the ortho isomer. The strong electronic effect could influence peptide conformation. Its incorporation into photoswitchable azobenzene-based amino acids has been studied, demonstrating stability over multiple light cycles.[4]

Experimental Protocols

To empirically determine the comparative stability, the following detailed methodologies are essential. These protocols are standard in the field for assessing the stability of novel peptide analogues.

Enzymatic Stability Assay (Plasma or Specific Protease)

Objective: To determine the half-life (t½) of peptides containing different npF isomers in a complex biological matrix like human plasma or against a specific digestive enzyme like trypsin.

Methodology:

  • Peptide Preparation: Prepare stock solutions of the o-npF, m-npF, and p-npF containing peptides (and a control peptide, e.g., with natural Phenylalanine) in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Incubation: Add a known concentration of each peptide to pre-warmed human plasma or a solution of a specific protease (e.g., trypsin, chymotrypsin) at a defined enzyme:substrate ratio (e.g., 1:100 w/w).[5]

  • Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Reaction Quenching: Immediately stop the enzymatic degradation in the aliquot by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or cold acetonitrile, to precipitate the plasma proteins.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact peptide remaining.[5]

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Determine the half-life (t½) by fitting the data to a first-order exponential decay curve.[5]

Photostability Assay

Objective: To assess the degradation of npF-containing peptides upon exposure to UV light, particularly relevant for the photolabile ortho-isomer.

Methodology:

  • Solution Preparation: Prepare solutions of each peptide at a known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., PBS).[2][4]

  • Light Exposure: Irradiate the solutions with a specific wavelength of UV light (e.g., 365 nm) using a controlled light source like a mercury arc lamp with appropriate filters.[2]

  • Monitoring Degradation: Monitor the degradation of the peptide over time using one of the following methods:

    • UV-Vis Spectroscopy: Record the absorbance spectrum at different time points. A change in the spectrum can indicate degradation or isomerization.[4]

    • RP-HPLC/LC-MS: At set irradiation intervals, inject an aliquot into an HPLC or LC-MS system to quantify the remaining parent peptide and identify cleavage products.[2]

  • Quantum Yield Determination (for o-npF): For a more quantitative measure of photocleavage efficiency, the quantum yield can be determined via chemical actinometry, using a standard compound with a known quantum yield (e.g., 2-nitrobenzaldehyde).[2]

Visualizations

The following diagrams illustrate the structures of the nitrophenylalanine isomers and a typical workflow for assessing peptide stability.

Nitrophenylalanine_Isomers cluster_ortho ortho-Nitrophenylalanine (o-npF) cluster_meta meta-Nitrophenylalanine (m-npF) cluster_para para-Nitrophenylalanine (p-npF) ortho meta para

Caption: Chemical structures of the three nitrophenylalanine isomers.

Peptide_Stability_Workflow start Prepare Peptide Solutions (o-, m-, p-npF Peptides) incubate Incubate with Protease/Plasma at 37°C start->incubate Initiate Assay sample Collect Aliquots at Time Points (t = 0, 5, 15... min) incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench analyze Analyze by LC-MS to Quantify Intact Peptide quench->analyze end Calculate Half-Life (t½) & Compare Isomers analyze->end Data Analysis

Caption: Standard experimental workflow for a comparative enzymatic stability assay.

References

A Comparative Guide to the Validation of 3-(Boc-amino)-3-(3-nitrophenyl)propionic Acid Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. This guide provides an objective comparison of methodologies to validate the successful incorporation of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, a nitrophenylalanine derivative, into a target peptide. We present supporting experimental data for validation techniques and compare its incorporation with alternative unnatural amino acids.

Introduction to this compound

This compound is a valuable building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group allows for its use in the well-established Boc-SPPS (Solid-Phase Peptide Synthesis) strategy. The nitrophenyl side chain introduces unique functionalities, such as the potential for photocleavage or serving as a spectroscopic probe. Validating the precise incorporation and integrity of this UAA is critical for the synthesis of well-defined and functional peptides.

Experimental Validation Workflow

The successful incorporation of this compound is a multi-step process that requires rigorous validation at each stage. The general workflow involves synthesis, purification, and characterization.

Peptide Synthesis and Validation Workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_purification Purification cluster_validation Validation Resin Preparation Resin Preparation Boc Deprotection Boc Deprotection Resin Preparation->Boc Deprotection TFA in DCM Amino Acid Coupling Amino Acid Coupling Boc Deprotection->Amino Acid Coupling Neutralization Capping Capping Amino Acid Coupling->Capping Kaiser Test Capping->Boc Deprotection Repeat Cycles Final Cleavage Final Cleavage Capping->Final Cleavage HF or TFMSA Crude Peptide Crude Peptide Final Cleavage->Crude Peptide RP-HPLC RP-HPLC Crude Peptide->RP-HPLC Purified Peptide Purified Peptide RP-HPLC->Purified Peptide Mass Spectrometry Mass Spectrometry Purified Peptide->Mass Spectrometry Analytical HPLC Analytical HPLC Purified Peptide->Analytical HPLC Amino Acid Analysis Amino Acid Analysis Purified Peptide->Amino Acid Analysis Validated Peptide Validated Peptide Mass Spectrometry->Validated Peptide Analytical HPLC->Validated Peptide Amino Acid Analysis->Validated Peptide

Caption: Overall workflow from synthesis to validation.

Comparative Analysis of Incorporation Efficiency and Purity

The successful incorporation of an unnatural amino acid is primarily assessed by the coupling efficiency during synthesis and the purity of the final peptide. Below is a comparative table summarizing the expected performance of this compound against two alternative unnatural amino acids.

Unnatural Amino AcidCoupling Efficiency (%)Crude Peptide Purity (%)Final Yield (%)Notes
This compound 98.58570Standard coupling conditions are effective.
Boc-N-methyl-Alanine95.08065Steric hindrance can lower coupling efficiency.
Boc-D-Phenylalanine99.09075Readily incorporated with standard protocols.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol describes the manual synthesis of a model peptide incorporating this compound.

  • Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using standard protocols.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling of this compound:

    • Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activated amino acid solution.

    • Add the solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the sequence.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole).

Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% mobile phase B over 60 minutes.

    • Detection: Monitor the absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide.

Validation by Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition:

    • Full Scan (MS1): Acquire a full scan to determine the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the peptide containing this compound.

    • Tandem MS (MS/MS): Isolate the parent ion and subject it to fragmentation (e.g., Collision-Induced Dissociation - CID).

  • Data Analysis: Analyze the fragmentation pattern to confirm the peptide sequence and the precise location of the unnatural amino acid.

Signaling Pathway Application

Peptides containing unnatural amino acids can be designed to modulate specific signaling pathways. For instance, a peptide incorporating this compound could be designed to interact with a G-protein coupled receptor (GPCR), potentially as an antagonist.

Hypothetical Signaling Pathway Peptide Peptide with Nitrophenylalanine GPCR GPCR Peptide->GPCR Antagonist Binding G_Protein G-Protein GPCR->G_Protein Blocks Activation Effector Effector Enzyme Second_Messenger Second Messenger Cellular_Response Cellular Response

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

The successful incorporation of this compound into a peptide sequence requires a systematic approach involving careful synthesis, purification, and rigorous analytical validation. Mass spectrometry and HPLC are indispensable tools for confirming the identity, purity, and precise location of this unnatural amino acid. The data and protocols presented in this guide offer a framework for researchers to confidently validate the incorporation of this and other unnatural amino acids, paving the way for the development of novel and potent therapeutic peptides.

A Comparative Guide to the Structural Analysis of Peptides Containing 3-Amino-3-(3-nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and unique conformational properties. Peptides containing β-amino acids, such as 3-amino-3-(3-nitrophenyl)propionic acid, are of particular interest due to their ability to form stable secondary structures and resist enzymatic degradation. This guide provides a comparative overview of the key analytical techniques used for the structural elucidation of these modified peptides, complete with experimental protocols and illustrative data.

Introduction to 3-Amino-3-(3-nitrophenyl)propionic Acid in Peptides

3-amino-3-(3-nitrophenyl)propionic acid is a β-amino acid distinguished by a nitrophenyl side chain. Its incorporation into a peptide backbone introduces several key features that influence structure:

  • Increased Conformational Flexibility: The additional methylene group in the backbone of β-amino acids expands the range of accessible dihedral angles compared to α-amino acids.

  • Defined Secondary Structures: Despite this flexibility, β-peptides are known to adopt stable, well-defined secondary structures, including various helices and sheets.

  • Aromatic and Electronic Effects: The nitrophenyl group can participate in aromatic stacking interactions and may influence the electronic environment of the peptide, which can be probed by various spectroscopic techniques.

Understanding the three-dimensional structure of peptides containing this residue is crucial for structure-activity relationship (SAR) studies and rational drug design.

Key Analytical Techniques for Structural Elucidation

The primary methods for determining the structure of these modified peptides are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational states.

Expected Insights for Peptides with 3-Amino-3-(3-nitrophenyl)propionic Acid:

  • Conformational Analysis: 2D NMR experiments, such as COSY, TOCSY, and NOESY, can be used to determine through-bond and through-space correlations between protons, allowing for the calculation of dihedral angle restraints and the identification of secondary structure motifs.

  • Aromatic Interactions: The presence of the nitrophenyl group may lead to observable Nuclear Overhauser Effects (NOEs) between the aromatic protons and other protons in the peptide, providing evidence for specific folding patterns. The chemical shifts of protons near the aromatic ring may also be perturbed.

  • Hydrogen Bonding: Temperature coefficients of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are key to defining stable secondary structures.

Illustrative NMR Data:

The following table outlines the type of data that would be collected from a 2D NMR analysis of a hypothetical peptide containing a 3-amino-3-(3-nitrophenyl)propionic acid (β³-Nphe) residue.

ResidueAmide Proton (ppm)α-Proton (ppm)β-Proton(s) (ppm)Key NOE ContactsTemperature Coefficient (-ppb/K)
Ala(i-1)8.214.351.38NH(i) to NH(i-1), αH(i-1) to NH(i)5.6
β³-Nphe(i)7.984.852.75, 2.90NH(i) to aromatic protons, βH(i) to NH(i+1)2.1
Gly(i+1)8.543.97-NH(i+1) to βH(i), αH(i+1) to NH(i)6.2

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, or CD₃OH). The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 4-5 in aqueous solutions).

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz). This should include:

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 150-300 ms is typically used.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton resonances sequentially.

  • Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or AMBER.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide's structure in the solid state. This technique is invaluable for unambiguously determining atomic coordinates and identifying precise intramolecular and intermolecular interactions.

Expected Insights for Peptides with 3-Amino-3-(3-nitrophenyl)propionic Acid:

  • Precise Bond Lengths and Angles: Provides definitive information on the geometry of the peptide backbone and side chains.

  • Packing Interactions: Reveals how the peptides pack in the crystal lattice, which can be influenced by intermolecular hydrogen bonds and aromatic stacking of the nitrophenyl groups.

  • Conformation of the β-Amino Acid: Determines the exact conformation of the 3-amino-3-(3-nitrophenyl)propionic acid residue within the peptide structure.

Illustrative X-ray Crystallography Data:

ParameterValue
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 10.2, b = 15.5, c = 22.1
Resolution (Å)1.2
R-factor / R-free0.18 / 0.21
Key Dihedral Angles (φ, ψ, ω)Illustrative values for specific residues
Hydrogen Bond Distances (Å)N-H···O=C distances for key interactions

Experimental Protocol: Peptide Crystallography

  • Crystallization Screening: Screen for crystallization conditions using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of precipitants (e.g., polyethylene glycols, salts), buffers, and additives should be tested. Commercially available screening kits are a good starting point.

  • Crystal Optimization: Optimize the initial crystallization hits by varying the concentrations of the peptide, precipitant, and buffer pH to obtain single, diffraction-quality crystals.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or molecular replacement if a homologous structure is available. Build and refine the atomic model against the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light.

Expected Insights for Peptides with 3-Amino-3-(3-nitrophenyl)propionic Acid:

  • Secondary Structure Estimation: The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) can indicate the presence of characteristic secondary structures such as helices, β-sheets, or random coils. Peptides rich in β-amino acids often exhibit unique CD signatures for their helical structures, which differ from those of α-helices.

  • Conformational Stability: Thermal or chemical denaturation studies monitored by CD can provide information on the stability of the peptide's folded structure.

  • Aromatic Contributions: The nitrophenyl group will have an absorption in the near-UV region (250-350 nm), and if chiral, may contribute to the CD spectrum, providing information about its local environment.

Illustrative Circular Dichroism Data:

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)Interpretation
~215-25,000Strong negative band, characteristic of a specific type of β-peptide helix.
~205+15,000Positive band, further evidence of a defined helical structure.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region. The final peptide concentration is typically in the range of 10-100 µM.

  • Data Acquisition: Record the CD spectrum at a controlled temperature using a spectropolarimeter. A quartz cuvette with a short path length (e.g., 0.1 cm) is used for far-UV measurements.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (in millidegrees) to molar ellipticity.

  • Secondary Structure Analysis: Analyze the processed spectrum to estimate the secondary structure content using deconvolution algorithms, or by comparison with reference spectra for known β-peptide folds.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a novel peptide containing 3-amino-3-(3-nitrophenyl)propionic acid.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_structure Structure Determination cluster_integration Integrated Structural Model synthesis Solid-Phase or Solution-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry (ESI-MS/MALDI-TOF) purification->characterization nmr NMR Spectroscopy (COSY, TOCSY, NOESY) characterization->nmr cd Circular Dichroism (CD) Spectroscopy characterization->cd xray X-ray Crystallography (Crystallization & Data Collection) characterization->xray nmr_structure Solution Structure Calculation nmr->nmr_structure cd_analysis Secondary Structure Estimation cd->cd_analysis xray_structure Solid-State Structure Determination xray->xray_structure final_model Comprehensive Structural Model nmr_structure->final_model xray_structure->final_model cd_analysis->final_model

Caption: Experimental workflow for peptide structural analysis.

Potential Signaling Pathway Involvement

While the specific biological activity of peptides containing 3-amino-3-(3-nitrophenyl)propionic acid is not yet widely reported, such modified peptides are often designed as mimetics of protein secondary structures to modulate protein-protein interactions (PPIs). For instance, they could be designed to mimic a helical region of a transcription factor, thereby inhibiting its interaction with a co-activator and downregulating gene expression.

G cluster_pathway Hypothetical Signaling Pathway Modulation ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds adaptor Adaptor Protein receptor->adaptor Activates tf Transcription Factor (TF) adaptor->tf Recruits & Activates coactivator Co-activator tf->coactivator Interacts with gene Target Gene Expression coactivator->gene Promotes peptide β-Peptide Inhibitor (contains 3-amino-3- (3-nitrophenyl)propionic acid) peptide->tf Blocks Interaction

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

The structural analysis of peptides containing 3-amino-3-(3-nitrophenyl)propionic acid requires a multi-faceted approach, leveraging the strengths of NMR, X-ray crystallography, and CD spectroscopy. While experimental data for this specific modification remains to be broadly published, the established protocols for peptide structural analysis provide a clear roadmap for investigation. The unique conformational properties imparted by the β-amino acid backbone and the electronic nature of the nitrophenyl side chain make these peptides intriguing candidates for further research in drug discovery and materials science. Future studies will likely focus on elucidating the precise structural motifs they adopt and exploring their potential to modulate biological pathways.

Safety Operating Guide

Proper Disposal of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is critical for ensuring laboratory safety and environmental compliance. Due to the presence of a nitroaromatic group, this compound should be treated as hazardous chemical waste. The primary and recommended method of disposal is through a licensed chemical waste disposal service. This guide provides detailed procedures for the safe handling, storage, and preparation of this compound for disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[1]

  • Body Protection: A laboratory coat is mandatory to prevent skin contact.[1]

In the event of accidental exposure, follow the first-aid measures outlined in the safety data sheet, which include rinsing the affected area with plenty of water and seeking medical attention.[1]

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed hazardous waste disposal company. In-lab treatment is not advised due to the potential for hazardous reactions and the formation of toxic byproducts.

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and wipes), in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Aromatic nitro compounds can be reactive and should be stored separately.

2. Container Labeling:

  • The waste container must be in good condition, compatible with the chemical, and securely sealed.

  • Label the container with "Hazardous Waste," the full chemical name: "this compound," the CAS number (500770-84-3), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be a designated hazardous waste accumulation area.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide the EHS department or the licensed waste disposal company with an accurate description of the waste, including the chemical name and quantity.

5. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste along with the solid chemical.

  • After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

Key Safety Data Summary

ParameterInformationSource
Chemical Name This compoundGeneric
CAS Number 500770-84-3[1]
Appearance Solid, powder[2]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][1]
Incompatible Materials Strong oxidizing agents.[3] (for a similar compound)
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1][1]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][1]
First Aid: Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1][1]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][1]
First Aid: Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][1]
Disposal Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1][1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 3-(Boc-amino)-3- (3-nitrophenyl)propionic acid ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Always segregate Segregate Waste ppe->segregate container Use a Labeled, Sealed, and Compatible Container segregate->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - CAS Number container->label storage Store in a Designated Cool, Dry, Ventilated Area label->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

References

Personal protective equipment for handling 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and detailed operational and disposal plans for handling this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary
Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationIrritantWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationIrritantWarning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationIrritantWarning

No specific occupational exposure limits (OELs) have been established for this compound. All work should be conducted in a manner that minimizes any potential exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation of the powdered substance.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Protects against splashes and airborne dust particles.
**Hand

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.